molecular formula C12H15NO4 B7760727 Diethyl 5-aminoisophthalate

Diethyl 5-aminoisophthalate

Cat. No.: B7760727
M. Wt: 237.25 g/mol
InChI Key: VQRVPAXIXNQFHI-UHFFFAOYSA-N
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Description

Diethyl 5-aminoisophthalate is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 5-aminobenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2/h5-7H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRVPAXIXNQFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Diethyl 5-Aminoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth, field-proven methodology for the synthesis of Diethyl 5-Aminoisophthalate from 5-Nitroisophthalic Acid. This synthesis is a crucial transformation for the development of various pharmaceutical intermediates and advanced materials. The process is presented as a robust two-step synthetic sequence: (1) Fischer esterification of 5-nitroisophthalic acid to yield the intermediate, diethyl 5-nitroisophthalate, and (2) subsequent catalytic hydrogenation of the nitro group to afford the final amine. This document moves beyond a simple recitation of steps, delving into the causality behind procedural choices, offering insights into catalyst selection, reaction optimization, and critical safety protocols. All methodologies are presented to be self-validating, supported by mechanistic discussions and references to authoritative literature.

Introduction and Strategic Overview

This compound is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of X-ray contrast media and specialty polymers.[1] The synthetic route from 5-nitroisophthalic acid is favored for its efficiency and the relative accessibility of the starting material, which is typically prepared via the nitration of isophthalic acid.[2]

The overall transformation involves two distinct and critical chemical operations: the protection of the carboxylic acid functionalities via esterification, followed by the selective reduction of the aromatic nitro group.

  • Step 1: Fischer Esterification. The initial step addresses the acidic protons of the carboxylic acid groups, which would interfere with the subsequent reduction step. A classic Fischer esterification, employing an excess of ethanol in the presence of a strong acid catalyst, is the most direct and atom-economical method to produce the stable intermediate, diethyl 5-nitroisophthalate.[3][4]

  • Step 2: Catalytic Hydrogenation. The reduction of the aromatic nitro group is the core transformation. Catalytic hydrogenation is the method of choice due to its high efficiency, chemoselectivity, and cleaner reaction profile compared to stoichiometric metal reductions (e.g., with Fe or SnCl2), which generate significant metallic waste.[5][6] The selection of the catalyst—typically Palladium on Carbon (Pd/C) or Raney® Nickel—is a critical decision dictated by substrate functionality, cost, and safety considerations.[5][7]

This guide will provide detailed, actionable protocols for each step, underpinned by a discussion of the chemical principles that govern the selection of reagents and conditions.

Mechanistic Considerations

A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis, troubleshooting, and scale-up.

Fischer Esterification Mechanism

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[3] The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers facilitates the elimination of a water molecule, and subsequent deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the ester product. As this is an equilibrium process, using a large excess of the alcohol (ethanol) as the solvent effectively drives the reaction toward the product, in accordance with Le Châtelier's principle.[3][4]

Catalytic Hydrogenation of Aromatic Nitro Groups

The catalytic hydrogenation of a nitroarene on a heterogeneous metal surface (like Pd or Ni) is a complex multi-step process. The generally accepted pathway, known as the "direct" route, proceeds through nitroso and hydroxylamine intermediates.[8][9][10]

  • Adsorption & H₂ Activation: Both the nitroaromatic compound and molecular hydrogen (H₂) adsorb onto the surface of the metal catalyst. The catalyst facilitates the dissociation of the H-H bond, generating reactive atomic hydrogen on its surface.[10]

  • Stepwise Reduction: The adsorbed nitro group is sequentially hydrogenated.

    • Ar-NO₂ → Ar-N=O (Nitrosoaromatic)

    • Ar-N=O → Ar-NHOH (Hydroxylaminoaromatic)

    • Ar-NHOH → Ar-NH₂ (Aromatic Amine)

  • Desorption: The final amine product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

An alternative "condensation" pathway, where the nitroso and hydroxylamine intermediates condense to form an azoxy compound before further reduction, can also occur but is often less favored under typical hydrogenation conditions.[9]

Experimental Protocols & Methodologies

Safety Precaution: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All operations, especially those involving flammable solvents and hydrogen gas, must be conducted within a certified chemical fume hood.

Step 1: Synthesis of Diethyl 5-Nitroisophthalate

This procedure is adapted from established Fischer esterification protocols for isophthalic acid derivatives.[1][11][12]

Materials & Reagents:

  • 5-Nitroisophthalic Acid

  • Absolute Ethanol (Anhydrous), Reagent Grade

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate, Reagent Grade

  • Hexanes, Reagent Grade

Equipment:

  • Round-bottom flask (sized appropriately for the scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 5-nitroisophthalic acid (1.0 eq.). Add a significant excess of absolute ethanol, sufficient to act as both reactant and solvent (e.g., 15-20 mL per gram of starting material).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (approx. 0.1-0.2 eq.) to the suspension. The addition is exothermic.

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Work-up - Quenching and Extraction: a. Cool the reaction mixture to room temperature. b. Reduce the volume of the solvent on a rotary evaporator to remove the bulk of the excess ethanol. c. Dilute the residue with ethyl acetate and transfer it to a separatory funnel. d. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude diethyl 5-nitroisophthalate.

  • Purification: The product often crystallizes upon concentration. If necessary, it can be further purified by recrystallization from an ethanol/water or ethyl acetate/hexanes solvent system to yield a solid with a melting point of approximately 83.5 °C.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on the highly effective reduction of aromatic nitro esters using Palladium on Carbon (Pd/C) and hydrogen gas.[10][13][14]

Materials & Reagents:

  • Diethyl 5-Nitroisophthalate (from Step 1)

  • 10% Palladium on Carbon (Pd/C) catalyst (preferably 50% wet with water for safer handling)

  • Ethanol or Ethyl Acetate, Reagent Grade

  • Hydrogen Gas (H₂)

  • Nitrogen Gas (N₂) or Argon Gas (Ar)

  • Celite® (Diatomaceous earth)

Equipment:

  • Heavy-walled hydrogenation flask or a Parr shaker apparatus

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or regulated H₂ gas cylinder supply

  • Vacuum/Inert gas manifold (Schlenk line)

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: a. Add diethyl 5-nitroisophthalate (1.0 eq.) and a suitable solvent (ethanol or ethyl acetate, approx. 20 mL per gram) to the hydrogenation flask. b. Under an inert atmosphere (N₂ or Ar) , carefully add the 10% Pd/C catalyst (typically 5-10 mol% Pd relative to the substrate). Caution: Dry Pd/C can be pyrophoric. Handling the 50% wet catalyst is safer.[14][15]

  • Inerting the Atmosphere: Seal the reaction vessel. Using a vacuum/inert gas manifold, evacuate the flask and backfill with inert gas. Repeat this cycle 3-5 times to ensure all oxygen is removed.

  • Introducing Hydrogen: Evacuate the flask one final time and backfill with hydrogen gas from a balloon or a regulated cylinder. For a balloon setup, maintain a positive pressure. For a Parr apparatus, pressurize to the desired level (e.g., 1-4 bar or ~15-60 psi).[16][17]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous agitation is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas. Monitor the reaction by TLC or by observing hydrogen uptake. The reaction is typically complete within 2-16 hours.

  • Work-up - Catalyst Removal: a. Once the reaction is complete, carefully purge the reaction vessel with inert gas (N₂ or Ar) to remove all hydrogen. This is a critical safety step. [18] b. Dilute the reaction mixture with additional solvent if necessary. c. Set up a filtration apparatus with a pad of Celite® in a Buchner funnel. Important: Pre-wet the Celite pad with the reaction solvent. d. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the filter cake with additional solvent. Never allow the filtered catalyst cake to dry in the air, as it is highly pyrophoric. [15][19] Immediately quench the catalyst-containing Celite pad into a container of water.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure on a rotary evaporator. The resulting crude this compound can be purified by recrystallization or column chromatography if necessary to achieve high purity.

Data Presentation & Characterization

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for this synthetic sequence.

ParameterStep 1: EsterificationStep 2: Hydrogenation
Starting Material 5-Nitroisophthalic AcidDiethyl 5-Nitroisophthalate
Key Reagents Ethanol, H₂SO₄ (cat.)H₂, 10% Pd/C (cat.)
Solvent EthanolEthanol or Ethyl Acetate
Typical Reaction Time 4 - 6 hours2 - 16 hours
Temperature Reflux (~78 °C)Room Temperature
Typical Yield >90%>95%
Product Purity >98% after recrystallization>99% after purification
Product Characterization

Successful synthesis should be confirmed using standard analytical techniques.

  • Thin Layer Chromatography (TLC): To monitor reaction progress. A non-polar eluent system (e.g., Hexane:Ethyl Acetate) is suitable. The product, being more polar than the nitro-intermediate, will have a lower Rf value in the reduction step.

  • Melting Point: The purified final product should exhibit a sharp melting point consistent with literature values.

  • Spectroscopy:

    • ¹H NMR: The spectrum of the final product should show characteristic aromatic proton signals, quartet and triplet signals for the ethyl groups, and a broad singlet for the new -NH₂ group.[20][21]

    • ¹³C NMR: Confirmation of the number of unique carbon environments.

    • Infrared (IR) Spectroscopy: The disappearance of the characteristic nitro group stretches (~1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands (~3300-3500 cm⁻¹) from the primary amine are key indicators of a successful reduction.[22]

    • Mass Spectrometry (MS): To confirm the molecular weight of the final product (C₁₂H₁₅NO₄, MW: 237.25 g/mol ).[20]

Safety and Hazard Analysis

The reduction of nitro compounds via catalytic hydrogenation is a high-energy process that demands strict adherence to safety protocols.

  • Catalyst Handling: Heterogeneous catalysts like Pd/C and Raney Nickel are pyrophoric, especially after use when they are finely divided and saturated with hydrogen.[15][19]

    • Action: Always handle catalysts under an inert atmosphere. Never add catalyst to a flammable solvent in the presence of air. After filtration, the catalyst must be kept wet and should be immediately quenched in water for safe disposal.

  • Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air over a wide concentration range (4-75%).[17][19]

    • Action: All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from any potential ignition sources. The reaction apparatus must be thoroughly purged with an inert gas before introducing hydrogen and after the reaction is complete.

  • Exothermic Reaction: The hydrogenation of a nitro group is highly exothermic.[6] While typically manageable on a lab scale with proper stirring and at room temperature, this can pose a significant risk of a thermal runaway reaction upon scale-up if heat dissipation is inadequate.

    • Action: For larger-scale reactions, controlled addition of hydrogen, monitoring of the internal temperature, and ensuring adequate cooling capacity are essential.

Workflow and Decision Logic Diagrams

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Fischer Esterification cluster_step2 Step 2: Catalytic Hydrogenation cluster_workup Purification & Analysis S1 5-Nitroisophthalic Acid R1 Ethanol (Excess) H₂SO₄ (cat.) Reflux S1->R1 P1 Diethyl 5-Nitroisophthalate R2 H₂ (1-4 bar) 10% Pd/C Ethanol, RT P1->R2 R1->P1 P2 This compound W1 Filtration (Remove Catalyst) Solvent Evaporation P2->W1 R2->P2 W2 Recrystallization / Chromatography W1->W2 A1 Characterization (NMR, IR, MS, MP) W2->A1 Catalyst_Choice Start Need to Reduce Aromatic Nitro Group Q1 Are other reducible groups present (e.g., C-Halogen bonds)? Start->Q1 PdC Use Pd/C (High activity, general purpose) Q1->PdC No RaneyNi Consider Raney® Nickel (Less likely to cause dehalogenation) Q1->RaneyNi Yes Safety Implement Strict Safety Protocols (Pyrophoric Catalyst, H₂ Gas) PdC->Safety RaneyNi->Safety

Caption: Decision logic for selecting the appropriate hydrogenation catalyst.

Conclusion

The synthesis of this compound from 5-nitroisophthalic acid is a reliable and scalable process when executed with a solid understanding of the underlying chemistry and rigorous attention to safety. The two-step sequence of Fischer esterification followed by catalytic hydrogenation with Palladium on Carbon offers a high-yield route to this important chemical intermediate. By carefully controlling reaction parameters, particularly during the highly exothermic and potentially hazardous hydrogenation step, researchers can consistently obtain high-purity material suitable for applications in drug development and materials science. This guide provides the necessary framework, from mechanistic theory to practical execution, to empower scientific professionals in this synthetic endeavor.

References

  • Lian, Z., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]

  • Gowda, D. C., & Mahesh, B. (2002). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.
  • EP0879815A1. (n.d.). Process for the preparation of 5-nitro-isophthalic acid di-C1-C4-alkyl esters. Google Patents.
  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic mechanism for the hydrogenation of nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for catalytic hydrogenation of nitrobenzene. Retrieved from [Link]

  • Scribd. (n.d.). Catalytic Hydrogenation of Nitrobenzene Safety Table. Retrieved from [Link]

  • Xie, M. H., et al. (2008). Dimethyl 5-nitroisophthalate. Acta Crystallographica Section E. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparation of 5-Nitroisophthalic Acid Dimethyl Ester. Retrieved from [Link]

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety. University of Wisconsin-Madison. Available at: [Link]

  • CORE. (n.d.). Reduction of Aromatic Compounds Using Raney Ni-Al Alloy in Water. Retrieved from [Link]

  • ResearchGate. (2025). Rapid, efficient and selective reduction of aromatic nitro compounds with sodium borohydride and Raney nickel. Retrieved from [Link]

  • ACS Publications. (2023). First Principles Study on the Mechanism of Nitrobenzene Hydrogenation by a Ni1/CeO2-x(111) Single-Atom Catalyst. ACS Publications. Available at: [Link]

  • EP0879815B1. (n.d.). Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters. Google Patents.
  • PubChem. (n.d.). Dimethyl 5-aminoisophthalate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • JPH10306067A. (n.d.). Production of 5-aminoisophthalic acid. Google Patents.
  • US4287365A. (n.d.). Reduction of aromatic nitro compounds with Raney nickel catalyst. Google Patents.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Reagent Guides. Available at: [Link]

  • University of Pittsburgh. (2012). Safety Guidelines for Hydrogenation Reactions. Retrieved from [Link]

  • University of Manitoba. (n.d.). Fischer Esterification. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Aminoisophthalic acid, dimethyl ester. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). HYDROGENATION EXPLOSION. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Palladium on Carbon (Pd/C). Retrieved from [Link]

  • MDPI. (2020). Recent Advances of Pd/C-Catalyzed Reactions. Molecules. Available at: [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

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Sources

Diethyl 5-aminoisophthalate chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diethyl 5-aminoisophthalate

Introduction

This compound is an aromatic compound featuring a central benzene ring substituted with two ethyl ester groups at positions 1 and 3, and an amino group at position 5. This trifunctional arrangement makes it a versatile building block in organic synthesis. Its structural rigidity, coupled with the reactive sites offered by the amino group and the ester functionalities, renders it a valuable precursor for the synthesis of polymers, dyes, and various pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and professionals in chemical and drug development.

Chemical Structure and Identification

The molecular architecture of this compound is key to its chemical behavior. The electron-donating amino group influences the reactivity of the aromatic ring, while the two ethyl ester groups provide sites for hydrolysis or transesterification.

Caption: Chemical Structure of this compound.

Identifiers and Nomenclature
  • IUPAC Name : diethyl 5-aminobenzene-1,3-dicarboxylate[1]

  • CAS Number : 42122-73-6[2]

  • Molecular Formula : C12H15NO4[1]

  • InChI Key : VQRVPAXIXNQFHI-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity in various applications.

PropertyValueSource
Molecular Weight 237.25 g/mol [1]
Appearance White to light yellow or orange powder/crystals[3]
Melting Point >300 °C (for hydrochloride salt)[4]
Boiling Point 388.7 ± 22.0 °C (Predicted)[4]
Density 1.183 ± 0.06 g/cm³ (Predicted)[4]
Solubility Soluble in Chloroform. Insoluble in water.[5][6][7]

Synthesis and Purification

The synthesis of this compound typically involves a two-step process: the synthesis of the parent 5-aminoisophthalic acid followed by Fischer esterification. An alternative pathway involves the reduction of a nitro-substituted precursor.

Synthesis from 5-Nitroisophthalic Acid

A common and efficient laboratory-scale synthesis involves the catalytic reduction of Diethyl 5-nitroisophthalate.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_final Final Product start Diethyl 5-nitroisophthalate reaction 1. Dissolve in Methanol/HCl 2. Add Pd/C Catalyst 3. Hydrogenate (H2 gas) start->reaction Reagents workup 1. Filter catalyst 2. Neutralize with base 3. Extract with organic solvent reaction->workup Crude Product purification Column Chromatography (Silica; Hexane/Ethyl Acetate) workup->purification Purification final_product This compound purification->final_product Pure Product

Caption: General workflow for synthesis of this compound.

Experimental Protocol: Synthesis via Reduction

This protocol is adapted from the synthesis of the dimethyl analog and is a representative method.[5]

  • Reaction Setup : In a hydrogenation vessel, dissolve Diethyl 5-nitroisophthalate in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition : Add a catalytic amount of 5% Palladium on Carbon (Pd/C) to the solution.

  • Hydrogenation : Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up : Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation : Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude this compound by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[5]

  • Characterization : Combine the pure fractions, remove the solvent in vacuo, and dry the resulting solid. Confirm the structure and purity using NMR, IR, and Mass Spectrometry.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural confirmation and purity assessment of this compound.

  • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene (-CH2-) and methyl (-CH3) protons of the two equivalent ethyl groups, and the amine (-NH2) protons. The aromatic protons will appear as distinct multiplets in the aromatic region (δ 7.0-8.0 ppm). The ethyl groups will present as a quartet for the -CH2- protons and a triplet for the -CH3- protons.

  • ¹³C NMR : The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbons of the ester groups, and the two carbons of the ethyl groups.[1]

  • Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands. Key peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=O stretching for the ester groups (around 1700-1730 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹).[1]

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z = 237.25.[1]

Applications in Research and Development

This compound serves as a crucial intermediate in several fields due to its versatile chemical nature.

  • Polymer Chemistry : The molecule's diamine and diester functionalities make it an excellent monomer for the synthesis of polyamides, polyimides, and other condensation polymers. These polymers can possess desirable properties such as thermal stability and mechanical strength.

  • Pharmaceutical Synthesis : It is a building block for various heterocyclic compounds and more complex molecules that may possess biological activity. The amino group can be readily modified to introduce different functionalities, making it a valuable scaffold in drug discovery.[5]

  • Dyestuff Industry : As an aromatic amine, it can be diazotized and coupled to form azo dyes, contributing to the development of new colorants.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Classification : It is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. When handling the powder, a dust mask or respirator is recommended to avoid inhalation.[9]

  • Handling : Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Keep away from strong oxidizing agents.[6][9]

  • First Aid :

    • Eyes : In case of contact, immediately rinse eyes with plenty of water for at least 15 minutes.[9][10]

    • Skin : Wash off immediately with soap and plenty of water.[9][10]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[9][10]

    • Ingestion : Rinse mouth with water and seek medical attention.[9]

  • Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[11]

References

A Technical Guide to Diethyl 5-aminoisophthalate (CAS: 42122-73-6): A Versatile Building Block for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Diethyl 5-aminoisophthalate is a trifunctional aromatic compound that serves as a highly versatile intermediate in organic synthesis. Its structure, featuring a central benzene ring substituted with a reactive amine group and two sterically accessible ethyl ester functionalities, makes it a valuable scaffold for constructing complex molecules. This guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis, methods for analytical characterization, and a discussion of its applications, particularly in the fields of medicinal chemistry and materials science. For researchers and drug development professionals, this molecule represents a strategic starting point for creating libraries of novel compounds and functional materials.

Part 1: Molecular Profile and Physicochemical Properties

This compound, with the IUPAC name diethyl 5-aminobenzene-1,3-dicarboxylate, is characterized by its unique substitution pattern which allows for selective chemical transformations.[1] The primary amine group offers a nucleophilic site for a wide range of reactions, while the two ester groups can undergo hydrolysis, amidation, or reduction. This orthogonal reactivity is the cornerstone of its utility as a synthetic building block.[2][3]

Table 1: Chemical Identifiers and Properties

Identifier Value Source
CAS Number 42122-73-6 [1][4][5]
Molecular Formula C₁₂H₁₅NO₄ [1]
Molecular Weight 237.25 g/mol [1]
IUPAC Name diethyl 5-aminobenzene-1,3-dicarboxylate [1]
Synonyms 1,3-diethyl 5-aminobenzene-1,3-dicarboxylate [1]
XLogP3 1.7 [1]
H-Bond Donor Count 1 [1]

| H-Bond Acceptor Count | 5 |[1] |

Note: The hydrochloride salt of this compound is also commercially available and will have a different molecular formula (C₁₂H₁₆ClNO₄) and weight (273.72 g/mol ).[4]

Part 2: Synthesis and Purification

The most direct and reliable method for preparing this compound is through the Fischer esterification of 5-aminoisophthalic acid. This acid-catalyzed reaction with ethanol is a standard and scalable procedure in organic chemistry. An alternative, though less common, route involves the reduction of the nitro group from a precursor like diethyl 5-nitroisophthalate.

The causality behind choosing Fischer esterification lies in its operational simplicity and the high yields achievable with common laboratory reagents. The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. Driving the equilibrium towards the product is typically achieved by using an excess of the alcohol reactant (ethanol) and/or by removing the water formed during the reaction.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 5-Aminoisophthalic Acid D Heat / Reflux A->D B Ethanol (Excess) B->D C H₂SO₄ (Catalyst) C->D E Reaction Work-up (Neutralization & Extraction) D->E Reaction Completion F Purification (Recrystallization or Chromatography) E->F G High-Purity Diethyl 5-aminoisophthalate F->G

Caption: Synthesis workflow for this compound via Fischer Esterification.

Detailed Experimental Protocol: Fischer Esterification

This protocol is adapted from established methods for the synthesis of related isophthalate esters.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-aminoisophthalic acid (1.0 eq.) in absolute ethanol (10-20 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise to the suspension. The addition is exothermic and should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture over crushed ice and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL). The choice of ethyl acetate is based on its good solubility for the product and its immiscibility with water.[6]

  • Washing and Drying: Combine the organic layers and wash them with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound.

Part 3: Analytical Characterization

Structural verification is critical to ensure the purity and identity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system for characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a triplet around 1.4 ppm and a quartet around 4.4 ppm) and distinct signals for the aromatic protons. The amine protons will appear as a broad singlet.

    • ¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl carbons of the ester groups (around 165 ppm), the carbons of the aromatic ring, and the two distinct carbons of the ethyl groups.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), strong C=O stretching for the ester groups (around 1700-1730 cm⁻¹), and C-O stretching (around 1100-1300 cm⁻¹).[1]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For the free base, the molecular ion peak [M]⁺ should be observed at an m/z value corresponding to 237.10.[1]

Part 4: Applications in Research and Development

The utility of this compound stems from its role as a trifunctional synthetic hub, enabling the divergent synthesis of a wide array of complex molecules.

G cluster_reactions Potential Chemical Transformations center This compound Amine (NH₂) Diester (COOEt) acylation Acylation / Sulfonylation center:amine->acylation alkylation Reductive Amination / Alkylation center:amine->alkylation diazotization Diazotization (Sandmeyer Rxn) center:amine->diazotization hydrolysis Hydrolysis to Diacid center:esters->hydrolysis amidation Amidation center:esters->amidation reduction Reduction to Diol center:esters->reduction

Caption: Reactivity map illustrating the synthetic potential of each functional group.

Role in Medicinal Chemistry and Drug Discovery

In drug development, generating molecular diversity is key to finding new therapeutic leads. Amino-substituted aromatic compounds are established as valuable starting blocks for Diversity-Oriented Synthesis (DOS).[3] this compound is an ideal scaffold for this purpose:

  • Scaffold Decoration: The amine can be readily acylated with various carboxylic acids or sulfonylated with sulfonyl chlorides to explore structure-activity relationships (SAR).

  • Linker Chemistry: The amine provides a point of attachment for linkers in applications such as PROTACs or antibody-drug conjugates.

  • Library Synthesis: The ester groups can be converted into a diverse set of amides by reacting with a library of primary or secondary amines, introducing multiple points of diversity in a single step.

Intermediate for Functional Materials and Polymers

The presence of two ester groups and an amine group makes this molecule a suitable monomer for step-growth polymerization.

  • Polyamides and Polyimides: The amine can react with diacyl chlorides or dianhydrides to form high-performance polymers. The ester groups can be hydrolyzed post-polymerization to introduce carboxylic acid functionalities, altering the polymer's solubility or providing sites for cross-linking.

  • Dyestuff Synthesis: Aromatic amines are classic precursors in the synthesis of azo dyes through diazotization and coupling reactions, indicating its potential use in the development of functional dyes and pigments.[7]

Part 5: Safety, Handling, and Storage

As a laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its parent acid. Based on data for structurally similar compounds, it is classified as an irritant.[4][8][9]

Table 2: GHS Hazard Classification

Pictogram GHS Code Hazard Statement

|

alt text
| H315 | Causes skin irritation.[8][9] | | | H319 | Causes serious eye irritation.[8][9] | | | H335 | May cause respiratory irritation.[8] |

Precautionary Measures and Handling
  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, nitrile gloves, and a lab coat.[10]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[9][10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9][10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[7]

Conclusion

This compound (CAS: 42122-73-6) is more than a simple chemical; it is a strategic tool for molecular innovation. Its trifunctional nature provides a robust platform for synthetic chemists to build complex and diverse molecular architectures. For scientists in drug discovery and materials science, it offers a reliable and versatile starting point for the development of novel therapeutics, advanced polymers, and functional materials. A thorough understanding of its synthesis, properties, and safe handling procedures is essential for unlocking its full scientific potential.

References

An In-depth Technical Guide to Diethyl 5-aminoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Diethyl 5-aminoisophthalate, a key organic intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information on its properties, synthesis, and applications.

Core Molecular and Chemical Identity

This compound is an aromatic compound characterized by a benzene ring substituted with two ethyl ester groups at positions 1 and 3, and an amino group at position 5. This specific arrangement of functional groups dictates its chemical reactivity and utility as a versatile building block in organic synthesis.

The fundamental identifiers for this compound are:

  • Molecular Formula: C₁₂H₁₅NO₄[1]

  • Molecular Weight: 237.25 g/mol [1]

  • IUPAC Name: diethyl 5-aminobenzene-1,3-dicarboxylate[1]

  • CAS Number: 42122-73-6[2]

The diethyl ester is distinct from its more commonly cited methyl analog, Dimethyl 5-aminoisophthalate (CAS 99-27-4), which has a molecular formula of C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol .[3][4][5][6] It is crucial for researchers to distinguish between these two compounds to ensure the correct stoichiometry and reaction kinetics in experimental designs.

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experiments, particularly for determining appropriate solvents, reaction temperatures, and purification methods. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₄PubChem[1]
Molecular Weight 237.25 g/mol PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 6PubChem[1]
XLogP3-AA (Lipophilicity) 1.7PubChem[1]

Note: Experimental data for properties like melting and boiling points are more readily available for the dimethyl analog, which has a melting point of 178-181 °C.[5][6][7]

Synthesis Methodology: A Validated Protocol

The primary route for synthesizing this compound is through the catalytic hydrogenation of its nitro precursor, Diethyl 5-nitroisophthalate. This reduction reaction is a cornerstone of aromatic amine synthesis due to its high efficiency and yield.

Principle of the Reaction

The synthesis involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction proceeds under a controlled atmosphere of hydrogen gas. The choice of solvent and catalyst is critical for achieving high conversion and purity.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Charge Reactor: - Diethyl 5-nitroisophthalate - Solvent (e.g., Ethanol) - 5% Pd/C Catalyst B Purge with H₂ Gas A->B C Pressurize Reactor (e.g., 50 psi H₂) B->C D Heat & Stir (e.g., 40-50°C) C->D E Cool to RT & Vent D->E F Filter through Celite to remove Pd/C E->F G Concentrate Filtrate (Rotary Evaporation) F->G H Recrystallize Product (e.g., Ethanol/Water) G->H I Dry & Characterize: - NMR - Mass Spec - Melting Point H->I

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol
  • Reactor Setup: In a hydrogenation vessel, dissolve Diethyl 5-nitroisophthalate (1 equivalent) in a suitable solvent such as ethanol or methanol. The solvent choice is critical as it must solubilize the starting material without reacting with it.

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically low (e.g., 1-5 mol%), as it is highly efficient.

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to remove all air. Pressurize the vessel to the target pressure (e.g., 3-4 atm or ~50 psi) with hydrogen.

  • Reaction Execution: Heat the mixture to a moderate temperature (e.g., 40-50°C) and stir vigorously. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Catalyst Removal: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. This step is a self-validating control; incomplete removal of the catalyst can lead to product degradation.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid is this compound.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a high-purity crystalline solid. The purity can be confirmed by analytical techniques such as NMR spectroscopy and melting point determination.

Key Applications in Research and Development

This compound serves as a crucial intermediate in various fields due to its trifunctional nature (one amine and two ester groups).

  • Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers, such as polyamides and polyimides. The amino group allows for polymerization with diacyl chlorides or dianhydrides, while the ester groups can be hydrolyzed to carboxylic acids for further modification, imparting properties like improved solubility or thermal stability.

  • Pharmaceutical and Agrochemical Synthesis: The compound is a building block for creating more complex molecules with potential biological activity.[8][9] Its structure is a scaffold that can be elaborated to produce various derivatives for screening in drug discovery and agrochemical development.

  • Dyes and Pigments: The aromatic amine functionality makes it a precursor for the synthesis of azo dyes and other colorants.[9][10]

  • Contrast Media: The parent compound, 5-aminoisophthalic acid, is a vital intermediate for producing X-ray contrast media, highlighting the importance of this chemical family in medical diagnostics.[10][11]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. This compound is classified as an irritant.[2] Users should consult the Safety Data Sheet (SDS) before handling. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

References

  • PubChem. Dimethyl 5-aminoisophthalate | C10H11NO4. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. This compound | C12H15NO4. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. Dimethyl 5-aminoisophthalate. Available at: [Link]

  • Arvee Laboratories. 5-Aminoisophthalic acid. Available at: [Link]

  • Google Patents. JPH10306067A - Production of 5-aminoisophthalic acid.

Sources

Diethyl 5-aminoisophthalate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Diethyl 5-Aminoisophthalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Solubility is a critical physicochemical parameter that dictates the suitability of a compound for a multitude of applications, from reaction chemistry to formulation development. This guide provides a comprehensive technical overview of the solubility of this compound, a key intermediate in various synthetic pathways. Due to the limited direct solubility data for this specific compound, this guide employs a multifactorial approach, leveraging data from its close analog, dimethyl 5-aminoisophthalate, and fundamental principles of organic chemistry to predict and rationalize its solubility profile. Furthermore, a detailed, field-proven experimental protocol for determining the solubility of this compound is presented, complete with the scientific rationale behind each step, to empower researchers in generating precise and reliable solubility data.

Introduction: The Significance of this compound and its Solubility

This compound is an aromatic compound featuring both amine and ester functional groups. This unique structural combination makes it a valuable building block in the synthesis of a range of target molecules, including pharmaceuticals and functional materials. The solubility of this intermediate in various organic solvents is a pivotal consideration for chemists and formulation scientists. It directly impacts:

  • Reaction Kinetics and Yield: The efficiency of a chemical reaction often depends on the ability of the reactants to be in the same phase. Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reaction rates and lower yields.

  • Purification Processes: Techniques such as crystallization and chromatography, which are essential for isolating and purifying synthetic products, are highly dependent on the differential solubility of the target compound and its impurities in various solvent systems.

  • Formulation and Drug Delivery: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various excipients and solvents is a key determinant of its bioavailability and the feasibility of different dosage forms.

Given the importance of this parameter, a thorough understanding of the factors governing the solubility of this compound and a robust methodology for its determination are indispensable.

Physicochemical Properties and Predicted Solubility Profile

A comprehensive understanding of a molecule's physicochemical properties is fundamental to predicting its solubility.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₂H₁₅NO₄[1]
Molecular Weight 237.25 g/mol [1]
Structure Aromatic ring with one amino group and two ethyl ester groups at positions 1, 3, and 5.-
Polarity The molecule possesses both polar (amino and ester groups) and non-polar (aromatic ring and ethyl chains) regions, making it moderately polar. The lone pair of electrons on the nitrogen atom of the amine and the carbonyl groups of the esters can act as hydrogen bond acceptors. The N-H bonds of the amine can act as hydrogen bond donors.[2][3]-
Insights from the Analog: Dimethyl 5-Aminoisophthalate

Due to the scarcity of direct solubility data for this compound, we can draw valuable inferences from its close structural analog, dimethyl 5-aminoisophthalate.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄[4]
Molecular Weight 209.20 g/mol [4]
Known Solubility Soluble in Chloroform.[5][6] 5 mg/mL in ethanol.[7][7], [5], [6]
Predicted Solubility of this compound

Based on the "like dissolves like" principle and a comparison with its dimethyl analog, the following solubility profile for this compound can be predicted:

  • Good Solubility: In moderately polar to polar aprotic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone . The ester groups and the aromatic ring will interact favorably with these solvents.

  • Poor Solubility: In non-polar solvents such as hexane and toluene . The overall polarity of the molecule is too high for significant interaction with these non-polar solvents.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is crucial. The following protocol is designed to be a self-validating system, ensuring the accuracy of the results.

The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation & Validation prep_compound 1. Obtain pure Diethyl 5-Aminoisophthalate prep_solvent 2. Select and prepare high-purity solvents prep_compound->prep_solvent prep_glassware 3. Clean and dry all glassware meticulously prep_solvent->prep_glassware add_excess 4. Add an excess of the solid to a known volume of solvent in a sealed vial prep_glassware->add_excess equilibrate 5. Agitate at a constant temperature for a defined period (e.g., 24-48h) add_excess->equilibrate settle 6. Allow the suspension to settle, ensuring a clear supernatant equilibrate->settle sample 7. Carefully withdraw a known volume of the supernatant settle->sample dilute 8. Dilute the sample with a suitable solvent for analysis sample->dilute quantify 9. Quantify the concentration using a validated analytical method (e.g., HPLC-UV) dilute->quantify calculate 10. Calculate the solubility (e.g., in mg/mL or mol/L) quantify->calculate repeat 11. Repeat the experiment (n≥3) to ensure reproducibility calculate->repeat

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Diethyl 5-Aminoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Diethyl 5-Aminoisophthalate, a key intermediate in the synthesis of various pharmaceuticals and functional materials. Tailored for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the molecule's structural features as elucidated by ¹H and ¹³C NMR spectroscopy. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, present a detailed experimental protocol for data acquisition, and provide a thorough interpretation of the spectral data.

Introduction: The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique in modern chemistry for the unambiguous determination of molecular structure. Its ability to probe the magnetic properties of atomic nuclei within a molecule provides exquisitely detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms. For a molecule such as this compound, NMR is indispensable for confirming its identity, purity, and for understanding the electronic effects of its substituent groups on the aromatic ring.

This guide will focus on providing a field-proven understanding of the ¹H and ¹³C NMR spectra of this compound, moving beyond a simple listing of data to explain the causality behind the observed spectral features.

Molecular Structure and NMR-Active Nuclei

To comprehend the NMR spectra, it is essential to first visualize the molecular structure and identify the unique, NMR-active nuclei.

Diagram 1: Molecular Structure of this compound with Numbering

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh ~10-20 mg of This compound dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) weigh->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer insert Insert sample into spectrometer lock_shim Lock on deuterium signal and shim the magnetic field insert->lock_shim setup_1H Set up ¹H experiment (pulse width, acquisition time) lock_shim->setup_1H setup_13C Set up ¹³C experiment (proton decoupled) lock_shim->setup_13C acquire_1H Acquire ¹H spectrum setup_1H->acquire_1H ft Fourier Transform acquire_1H->ft acquire_13C Acquire ¹³C spectrum setup_13C->acquire_13C acquire_13C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate chemical shifts (TMS or residual solvent peak) baseline->calibrate integrate Integrate ¹H signals calibrate->integrate

Caption: A standardized workflow for the preparation, acquisition, and processing of NMR data.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its higher boiling point.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup and ¹H NMR Acquisition
  • Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity, which is critical for achieving sharp spectral lines.

  • Pulse Calibration: Determine the 90° pulse width for the specific probe and sample.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: Use an acquisition time of at least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.

    • Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

Spectrometer Setup and ¹³C NMR Acquisition
  • Decoupling: Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the typically longer relaxation times of quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.

  • Referencing: Calibrate the chemical shift scale using the signal of tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integration and Peak Picking: For the ¹H spectrum, integrate the signals to determine the relative number of protons. For both spectra, pick the peaks to identify their precise chemical shifts.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data of this compound. By combining predictive analysis based on structurally similar compounds with a thorough understanding of fundamental NMR principles, we have presented a detailed interpretation of the expected spectra. The provided experimental protocol offers a robust methodology for acquiring high-quality data, ensuring the reliable characterization of this important chemical intermediate. This guide serves as a valuable resource for researchers and scientists, enabling them to confidently utilize NMR spectroscopy in their work with this compound and related compounds.

References

  • PubChem. Dimethyl 5-aminoisophthalate. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Introduction: The Analytical Imperative for Diethyl 5-aminoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Diethyl 5-aminoisophthalate

This compound (DEAP), with the molecular formula C₁₂H₁₅NO₄, is a significant chemical intermediate in the synthesis of various materials, including polymers, dyes, and pharmaceutical agents. Its molecular structure, featuring a primary aromatic amine and two ethyl ester functional groups on a benzene ring, imparts specific chemical reactivity and physical properties that are crucial for its applications. The precise confirmation of this structure and the assurance of its purity are paramount for researchers and developers in ensuring the integrity and success of subsequent synthetic steps and the quality of the final product.

This guide provides a detailed technical exploration of two cornerstone analytical techniques for the structural elucidation of DEAP: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). As a senior application scientist, the narrative moves beyond simple procedural descriptions to explain the underlying scientific principles and the rationale behind the interpretation of the spectral data. We will demonstrate how the complementary nature of these techniques provides an unambiguous confirmation of the molecular identity of this compound.

Part 1: FT-IR Spectroscopy - Mapping the Molecular Vibrations

FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule.[1] It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and a spectrum is generated by plotting absorbance or transmittance against the wavenumber (cm⁻¹).[2] This spectrum serves as a unique molecular "fingerprint."[2]

Experimental Protocol: FT-IR Analysis of DEAP

A standard and effective method for analyzing a solid sample like DEAP is the Potassium Bromide (KBr) pellet technique.

  • Sample Preparation: A small amount of DEAP (approx. 1-2 mg) is finely ground with anhydrous KBr (approx. 100-200 mg) in an agate mortar and pestle to create a homogenous mixture.

  • Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent disc. The KBr matrix is infrared-inactive and serves as a suitable medium.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over the mid-infrared range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Interpretation of the DEAP FT-IR Spectrum

The interpretation of the FT-IR spectrum involves correlating the observed absorption bands with known vibrational frequencies of specific functional groups.[3][4] For this compound, we anticipate characteristic peaks corresponding to its primary aromatic amine, ester, and aromatic ring functionalities.

The workflow for FT-IR analysis is a systematic process from sample preparation to final spectral interpretation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind DEAP with KBr Press Press into Pellet Grind->Press Homogenous Mixture Spectrometer FT-IR Spectrometer Press->Spectrometer Place Pellet SampleScan Acquire Sample Spectrum Spectrometer->SampleScan Background Acquire Background (Pure KBr) Background->SampleScan Reference Process Background Subtraction SampleScan->Process Interpret Correlate Peaks to Functional Groups Process->Interpret Report Final Spectrum & Report Interpret->Report

FT-IR Experimental and Analytical Workflow.
Expected FT-IR Absorption Bands for this compound

The following table summarizes the key vibrational modes and their expected wavenumber ranges for DEAP.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityRationale & Notes
Primary Amine (N-H) Asymmetric & Symmetric Stretch3500 - 3300MediumThe presence of two distinct bands is a hallmark of a primary amine (-NH₂).[5][6]
N-H Bend (Scissoring)1650 - 1580Medium-StrongThis peak can sometimes overlap with aromatic C=C stretching but is crucial for confirming the amine group.[5]
Aromatic Ring (C-H) C-H Stretch3100 - 3000Weak-MediumAromatic C-H stretches characteristically appear at wavenumbers just above 3000 cm⁻¹.[7]
Aromatic Ring (C=C) C=C Ring Stretch1620 - 1580 & 1520 - 1470Medium-StrongAromatic compounds typically show a pair of sharp bands in this region.[7]
Aliphatic (C-H) Asymmetric & Symmetric Stretch2980 - 2850MediumThese absorptions arise from the C-H bonds of the two ethyl (-CH₂CH₃) groups.
Ester (C=O) Carbonyl Stretch1730 - 1715Strong, SharpThis is one of the most intense and easily identifiable peaks in the spectrum, characteristic of the ester carbonyl group.[8][9]
Ester (C-O) Asymmetric & Symmetric Stretch1300 - 1150StrongAromatic esters show a strong C-O stretch in this region, confirming the ester linkage to the ring.[3]
Aromatic Amine (C-N) C-N Stretch1335 - 1250Medium-StrongThe stretching vibration of the bond connecting the amino group to the aromatic ring.[5]

The presence of all these key bands in the experimental spectrum provides strong, self-validating evidence for the proposed structure of this compound.

Part 2: Mass Spectrometry - Unveiling the Molecular Weight and Blueprint

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] For a molecule like DEAP, Electron Ionization (EI) is a highly effective method. In EI-MS, high-energy electrons bombard the sample, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows the molecular ion (the intact molecule with one electron removed) and a series of fragment ions. This fragmentation pattern provides a detailed structural blueprint.[11][12]

Experimental Protocol: GC-MS Analysis of DEAP

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for this analysis, as the GC separates the analyte from any volatile impurities before it enters the mass spectrometer.

  • Sample Preparation: A dilute solution of DEAP is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: A small volume of the solution is injected into the GC, where it is vaporized. The DEAP travels through a capillary column, separating it from other components.

  • Ionization and Fragmentation: As DEAP elutes from the GC column, it enters the ion source of the mass spectrometer, where it is subjected to electron ionization (typically at 70 eV).

  • Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, and the instrument's software generates a mass spectrum.

Interpretation of the DEAP Mass Spectrum

The molecular weight of this compound (C₁₂H₁₅NO₄) is 237.25 g/mol .[13] Therefore, the first key feature to identify in the mass spectrum is the molecular ion peak (M⁺•) at m/z 237 .

The true power of EI-MS lies in analyzing the fragmentation pattern. The fragmentation of esters, particularly aromatic esters, follows predictable pathways.[14][15]

The fragmentation of DEAP is driven by the stability of the resulting ions, with cleavages often occurring adjacent to the functional groups.

MS_Fragmentation cluster_frags Key Fragmentation Pathways M DEAP Molecular Ion [M]⁺• m/z 237 M_minus_45 [M - OC₂H₅]⁺ m/z 192 M->M_minus_45 - •OC₂H₅ (45 Da) (α-cleavage) M_minus_29 [M - C₂H₅]⁺ m/z 208 M->M_minus_29 - •C₂H₅ (29 Da) Frag_164 [m/z 192 - CO]⁺ m/z 164 M_minus_45->Frag_164 - CO (28 Da)

Primary Fragmentation Pathways for DEAP in EI-MS.
Predicted Key Fragments in the EI Mass Spectrum of DEAP

The table below details the most anticipated high-mass fragments for DEAP. The relative abundance of these peaks helps in confirming the fragmentation logic.

m/zIon Structure / FormulaFragmentation PathwaySignificance
237 [C₁₂H₁₅NO₄]⁺•Molecular Ion (M⁺•) Confirms the molecular weight of the compound.[13]
208 [M - C₂H₅]⁺Loss of an ethyl radicalIndicates the presence of an ethoxy group.
192 [M - OC₂H₅]⁺Loss of an ethoxy radical This is a classic and often very prominent fragmentation for ethyl esters, resulting in a stable acylium ion.[14] This is a strong diagnostic peak.
164 [m/z 192 - CO]⁺Loss of carbon monoxide from the acylium ionA common subsequent fragmentation of acylium ions, further supporting the ester structure.
149 [C₈H₅O₃]⁺Phthalic anhydride-type fragmentWhile more common in phthalates, a related rearrangement can sometimes be observed.
120 [H₂N-C₆H₃-CO]⁺Fragmentation involving loss of both ester groupsRepresents the core aminobenzoyl structure.

Conclusion: A Unified Structural Confirmation

The analytical techniques of FT-IR spectroscopy and mass spectrometry, when used in concert, provide a robust and definitive structural elucidation of this compound.

  • FT-IR spectroscopy acts as a functional group detector. The spectrum of DEAP confirms the simultaneous presence of a primary aromatic amine (N-H stretches and bend), two ester groups (strong C=O and C-O stretches), and an aromatic ring (aromatic C-H and C=C stretches). It validates the essential chemical components of the molecule.

  • Mass spectrometry provides the molecular weight and the structural arrangement. The mass spectrum of DEAP confirms the molecular weight of 237 amu via the molecular ion peak. Furthermore, the logical and predictable fragmentation pattern, especially the characteristic loss of an ethoxy radical (M-45) to form a stable acylium ion at m/z 192, corroborates the connectivity of the atoms and validates the diethyl ester structure.

Together, these self-validating systems leave no ambiguity. The FT-IR confirms what functional groups are present, and the mass spectrum confirms the total mass and how those groups are pieced together. This comprehensive analytical approach is indispensable for researchers and drug development professionals to ensure the identity, purity, and quality of this compound in their critical applications.

References

  • AZoOptics. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl 5-aminoisophthalate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • The Journal of Physical Chemistry. (n.d.). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. ACS Publications. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectra Interpretation Handout. Retrieved from [Link]

  • Chemistry!!! Not Mystery. (2013). Fragmentation and mass spectra of Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Navigating the Commercial Landscape for Diethyl 5-Aminoisophthalate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the procurement of high-quality starting materials is a critical, yet often complex, first step in the discovery pipeline. Diethyl 5-aminoisophthalate, a valuable building block in the synthesis of various functional molecules, is no exception. This guide provides an in-depth technical overview of the commercial landscape for this compound, offering practical insights into supplier evaluation, quality assessment, and the nuances of sourcing this specific chemical.

Introduction: Distinguishing this compound from its Analogs

A primary point of confusion when sourcing this compound is its close relation to similar compounds. It is crucial to differentiate between the target molecule and its common analogs to ensure the correct material is procured for your specific synthetic route.

  • 5-Aminoisophthalic acid (CAS 99-31-0): The parent dicarboxylic acid. This is a key precursor for various applications, including the synthesis of advanced polymers and pharmaceutical intermediates.[1][2]

  • Dimethyl 5-aminoisophthalate (CAS 99-27-4): The dimethyl ester analog. This is a widely available and important organic intermediate used in the agrochemical, pharmaceutical, and dyestuff fields.[3][4][5][6]

  • This compound (CAS not clearly established for the free base, often supplied as the hydrochloride salt): The diethyl ester of interest. The choice of the diethyl ester over the dimethyl ester is often dictated by solubility requirements in specific reaction solvents or to modulate the reactivity of the ester groups.

  • This compound hydrochloride (CAS 42122-73-6): This salt form is a common commercially available version of the diethyl ester, offering potentially enhanced stability and handling characteristics.[7][8]

The selection of the diethyl ester is a deliberate experimental choice. The ethyl groups, being slightly more electron-donating and sterically larger than methyl groups, can influence the electronic properties and reactivity of the molecule. Furthermore, the resulting byproducts of reactions (ethanol vs. methanol) can be a consideration in process chemistry.

Identifying Commercial Suppliers

Our research has identified several commercial suppliers listing "this compound" or its hydrochloride salt. It is important to note that availability can vary, and direct inquiry with the suppliers is always recommended.

Table 1: Potential Commercial Suppliers of this compound and its Hydrochloride Salt

SupplierProduct NameCAS NumberNotes
Santa Cruz BiotechnologyThis compound hydrochloride42122-73-6Listed as a biochemical for proteomics research.[7]
Matrix ScientificThis compound42122-73-6Offers custom synthesis and has experienced staff for technical questions.[8]
BLD PharmThis compound42122-73-6Provides access to analytical documentation like NMR, HPLC, and LC-MS.[9]
Amerigo ScientificThis compoundNot specifiedA distributor specializing in life science reagents.[10]
CP Lab SafetyThis compound, 97% PurityNot specifiedSpecifies a purity level and intended for professional laboratory use.[11]
Hengyuan Fine ChemicalThis compoundNot specifiedA manufacturer with a product page, though detailed specifications are not readily available online.[12]

A Researcher's Workflow for Supplier Qualification and Quality Verification

The process of procuring a chemical like this compound should be systematic to ensure the integrity of your research. The following workflow outlines a self-validating system for supplier and chemical qualification.

G cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: Documentation Review cluster_2 Phase 3: In-House Validation Identify Suppliers Identify Suppliers Request Documentation Request Documentation Identify Suppliers->Request Documentation Initial Screening Assess Technical Support Assess Technical Support Request Documentation->Assess Technical Support Evaluate Responsiveness Review CoA Review CoA Assess Technical Support->Review CoA Proceed if promising Compare Specifications Compare Specifications Review CoA->Compare Specifications Review SDS Review SDS Review SDS->Compare Specifications Place Trial Order Place Trial Order Compare Specifications->Place Trial Order Select best candidate Perform QC Tests Perform QC Tests Place Trial Order->Perform QC Tests Small Scale Approve Supplier Approve Supplier Perform QC Tests->Approve Supplier Confirm Identity & Purity G Received_Sample Received Diethyl 5-aminoisophthalate NMR ¹H NMR Spectroscopy Received_Sample->NMR HPLC HPLC Analysis Received_Sample->HPLC MS Mass Spectrometry Received_Sample->MS Structure_Confirmed Structural Identity Confirmed? NMR->Structure_Confirmed Purity_Confirmed Purity Spec Met? HPLC->Purity_Confirmed MW_Confirmed Molecular Weight Confirmed? MS->MW_Confirmed Structure_Confirmed->Purity_Confirmed Yes Fail Reject Material & Contact Supplier Structure_Confirmed->Fail No Purity_Confirmed->MW_Confirmed Yes Purity_Confirmed->Fail No Pass Material Approved for Use MW_Confirmed->Pass Yes MW_Confirmed->Fail No

Sources

Diethyl 5-aminoisophthalate: A Versatile Trifunctional Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Scaffolding Molecule

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Diethyl 5-aminoisophthalate (DEAI), a trifunctional aromatic compound, has emerged as a cornerstone for the development of a diverse array of materials and molecules. Possessing a central benzene ring functionalized with two sterically accessible ethyl ester groups and a nucleophilic amino group, DEAI offers a unique combination of reactivity and structural rigidity. This guide provides a comprehensive overview of the synthesis, reactivity, and application of DEAI, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging its full potential.

DEAI's utility spans a wide range of applications, from the construction of highly ordered porous materials like metal-organic frameworks (MOFs) to the synthesis of high-performance polymers and as a key intermediate in the pharmaceutical industry.[1][2] Its distinct trifunctional nature allows for precise control over the resulting molecular topology, making it an invaluable tool for chemists and material scientists.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of DEAI is essential for its effective utilization in synthesis.

PropertyValueReference
CAS Number 42122-73-6[3]
Molecular Formula C₁₂H₁₅NO₄[3]
Molecular Weight 237.25 g/mol [3]
Appearance Off-white to light brown crystalline powder[1]
Melting Point >300 °C (for the parent diacid)[1]
Boiling Point 514.9±45.0 °C at 760 mmHg (for the parent diacid)[1]
Solubility Generally soluble in ethyl acetate and dichloromethane; insoluble in water and methanol.[4]

Synthesis of this compound: Key Methodologies

The synthesis of DEAI can be approached through two primary, reliable routes: the direct esterification of 5-aminoisophthalic acid and the reduction of a dinitro precursor followed by esterification. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Fischer Esterification of 5-Aminoisophthalic Acid

This is a straightforward and widely used method for the preparation of DEAI. The reaction involves the acid-catalyzed esterification of 5-aminoisophthalic acid with ethanol.

Fischer_Esterification AIPA 5-Aminoisophthalic Acid H2SO4 cat. H₂SO₄ AIPA->H2SO4 Ethanol Ethanol (excess) Ethanol->H2SO4 DEAI This compound H2SO4->DEAI Reflux Water Water DEAI->Water

Figure 1: Fischer Esterification of 5-Aminoisophthalic Acid.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-aminoisophthalic acid (1.0 eq) in absolute ethanol (10-20 volumes).

  • Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude DEAI. Further purification can be achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient.[4]

Method 2: Reduction of Diethyl 5-nitroisophthalate

This alternative route involves the initial synthesis of diethyl 5-nitroisophthalate, followed by the reduction of the nitro group to an amine. This method is particularly useful when 5-nitroisophthalic acid is a more readily available starting material.

Nitro_Reduction Nitro Diethyl 5-nitroisophthalate Reducer H₂, Pd/C or Fe/HCl or SnCl₂/HCl Nitro->Reducer DEAI This compound Reducer->DEAI Reduction

Figure 2: Reduction of Diethyl 5-nitroisophthalate to DEAI.

Experimental Protocol: Reduction of Diethyl 5-nitroisophthalate

  • Esterification of 5-Nitroisophthalic Acid: Prepare diethyl 5-nitroisophthalate by Fischer esterification of 5-nitroisophthalic acid with ethanol and a catalytic amount of sulfuric acid, following a similar procedure as described in Method 1.

  • Reduction Setup: In a hydrogenation vessel, dissolve diethyl 5-nitroisophthalate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10 wt%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain DEAI. The product is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.[4]

Applications of this compound in Synthesis

The trifunctional nature of DEAI makes it a highly valuable building block in several areas of chemical synthesis.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The carboxylate groups of DEAI (after hydrolysis of the esters) and the amino group can coordinate to metal ions, leading to the formation of one-, two-, or three-dimensional coordination polymers and MOFs.[1][5] The amino group can also be post-synthetically modified to introduce new functionalities within the MOF structure.

MOF_Synthesis DEAI This compound Heat Heat (Solvothermal) DEAI->Heat Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal_Salt->Heat Solvent Solvent (e.g., DMF) Solvent->Heat MOF DEAI-based MOF Heat->MOF

Figure 3: Conceptual Solvothermal Synthesis of a MOF using DEAI.

Representative Experimental Protocol: Solvothermal MOF Synthesis

  • Precursor Solution: In a glass vial, dissolve DEAI (1.0 eq) and a suitable metal salt (e.g., zinc nitrate hexahydrate, 1.0-2.0 eq) in a high-boiling point solvent such as N,N-dimethylformamide (DMF).

  • Sealed Reaction: Seal the vial tightly and place it in an oven.

  • Heating: Heat the reaction mixture at a specific temperature (typically 80-150 °C) for a defined period (12-72 hours).

  • Isolation: After cooling to room temperature, crystals of the MOF will have formed. Decant the mother liquor and wash the crystals with fresh DMF and then with a more volatile solvent like ethanol or acetone.

  • Activation: Dry the crystals under vacuum to remove any residual solvent from the pores.

Causality in MOF Synthesis: The choice of metal salt, solvent, temperature, and reaction time significantly influences the topology and properties of the resulting MOF. The amino group of DEAI can act as a coordination site or be available for post-synthetic modification, allowing for the tuning of the MOF's properties for applications such as gas storage, catalysis, and sensing.[1]

High-Performance Polyamides and Polyimides

The amino and diester functionalities of DEAI make it an excellent monomer for the synthesis of polyamides and polyimides. The resulting polymers often exhibit high thermal stability and good mechanical properties.[6]

Polycondensation for Polyamide Synthesis

DEAI can be polymerized with a diamine via a polycondensation reaction.

Polyamide_Synthesis DEAI This compound Heat Heat, Catalyst DEAI->Heat Diamine Diamine (e.g., Hexamethylenediamine) Diamine->Heat Polyamide Polyamide Heat->Polyamide Ethanol Ethanol Polyamide->Ethanol

Figure 4: Polycondensation of DEAI with a Diamine to form a Polyamide.

Representative Experimental Protocol: Polyamide Synthesis

  • Monomer Mixture: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine equimolar amounts of DEAI and a diamine (e.g., hexamethylenediamine).

  • Catalyst Addition: Add a suitable polycondensation catalyst, such as a titanium or tin-based catalyst.

  • Heating and Polymerization: Heat the mixture under a nitrogen atmosphere, initially at a lower temperature (e.g., 150-180 °C) to initiate the reaction and distill off the ethanol byproduct. Gradually increase the temperature (to 220-280 °C) and apply a vacuum in the later stages to drive the reaction to completion and achieve a high molecular weight polymer.

  • Isolation: Cool the molten polymer and isolate it. The polymer can then be purified by precipitation from a suitable solvent.

Rationale for Experimental Choices: The use of a high temperature and vacuum is crucial to remove the condensation byproduct (ethanol), which shifts the equilibrium towards the formation of the high molecular weight polymer, a key factor for achieving desirable mechanical properties.[7]

Pharmaceutical Intermediates

5-Aminoisophthalic acid, the parent compound of DEAI, is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to non-ionic X-ray contrast agents like Iohexol.[2] The amino group allows for the introduction of various side chains, while the carboxyl groups can be modified to enhance solubility and reduce toxicity.

Illustrative Role in Pharmaceutical Synthesis

While the direct use of DEAI in the synthesis of a specific drug is not as commonly documented as its parent diacid, its functional groups make it a valuable synthon for creating complex molecular scaffolds in drug discovery programs.[2]

Dendrimers and Macrocycles

The trifunctional nature of DEAI makes it an attractive building block for the synthesis of dendrimers and other complex macromolecular architectures. The amino group can serve as a branching point, while the ester groups can be further functionalized.[8]

Reactivity of the Functional Groups: A Chemist's Perspective

The synthetic versatility of DEAI stems from the distinct reactivity of its amino and ester functional groups.

  • The Amino Group: The primary amino group is a potent nucleophile and can undergo a variety of transformations, including:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides.

    • Diazotization: Conversion to a diazonium salt, which can then be substituted with a wide range of functional groups (e.g., -OH, -X, -CN).

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • The Ester Groups: The ethyl ester groups can be:

    • Hydrolyzed: Converted back to carboxylic acids under acidic or basic conditions.

    • Transesterified: Reacted with another alcohol in the presence of a catalyst.

    • Reduced: Converted to primary alcohols using a strong reducing agent like lithium aluminum hydride.

    • Aminated: Reacted with amines to form amides, typically under harsher conditions than esterification.

Conclusion: A Building Block with a Bright Future

This compound stands as a testament to the power of multifunctional building blocks in modern organic synthesis. Its unique combination of an aromatic scaffold with strategically placed amino and ester groups provides chemists with a powerful tool for the construction of a vast array of complex molecules and materials. From the ordered lattices of metal-organic frameworks to the robust chains of high-performance polymers and the intricate structures of pharmaceutical intermediates, DEAI continues to be a molecule of significant interest and utility. As the demand for advanced materials and novel therapeutics grows, the importance of versatile building blocks like this compound is only set to increase.

References

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using Diethyl 5-aminoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of functionalized Metal-Organic Frameworks (MOFs) using Diethyl 5-aminoisophthalate as the organic linker. It outlines detailed protocols for solvothermal synthesis, post-synthetic modification (PSM), and material characterization. The guide emphasizes the scientific rationale behind experimental choices, focusing on the in situ hydrolysis of the ester precursor and the strategic utility of the amino functionality for subsequent modifications.

Introduction: The Strategic Use of this compound in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them prime candidates for applications in gas storage, catalysis, and drug delivery. The choice of the organic linker is paramount as it dictates the topology, porosity, and chemical properties of the resulting framework.

5-Aminoisophthalic acid is a widely utilized linker that provides a bent dicarboxylate connectivity and introduces a reactive primary amine group into the MOF pores.[1][2][3] This guide focuses on the use of its esterified precursor, This compound . While less conventional, employing an esterified linker presents unique considerations and potential advantages. The core hypothesis is the in situ hydrolysis of the ethyl ester groups to carboxylates under solvothermal conditions, which then coordinate with the metal centers.

Causality Behind Using an Esterified Linker:

  • Solubility Modulation: Esterified linkers often exhibit different solubility profiles in common synthesis solvents like N,N-Dimethylformamide (DMF) compared to their parent carboxylic acids, which can influence crystal nucleation and growth kinetics.

  • Controlled Linker Release: The rate of hydrolysis can, in principle, control the concentration of the active carboxylate linker in solution, potentially leading to more uniform crystal formation.

  • Amino Group Protection: The primary amine is a versatile functional handle for post-synthetic modification (PSM), a technique used to introduce new functionalities into a pre-existing MOF structure.[4][5]

This application note provides a foundational protocol for synthesizing a representative amino-functionalized MOF, herein designated as [M]-AIP-MOF (where M = Metal, AIP = 5-aminoisophthalate), via the in situ hydrolysis of this compound.

Synthesis Workflow and Mechanism

The synthesis proceeds via a solvothermal reaction where the metal salt and this compound are heated in a sealed vessel. The elevated temperature and presence of protic species (e.g., residual water in the solvent) are expected to facilitate the hydrolysis of the ester groups, making the carboxylates available for coordination with the metal ions to form the MOF structure.

MOF_Synthesis_Workflow cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Solvothermal Synthesis cluster_2 Step 3: Purification & Activation cluster_3 Step 4: Final Product & Characterization Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Reaction_Vessel Sealed Reaction Vessel Heat (e.g., 100-120°C, 24-48h) Metal_Salt->Reaction_Vessel Linker This compound (Ester Linker) Linker->Reaction_Vessel Solvent Solvent System (e.g., DMF/Ethanol/H₂O) Solvent->Reaction_Vessel Hydrolysis In Situ Hydrolysis (-COOEt → -COO⁻) Reaction_Vessel->Hydrolysis Heat Self_Assembly Coordination & Self-Assembly Hydrolysis->Self_Assembly Carboxylate Linker Washing Solvent Exchange (e.g., with DMF, then Chloroform) Self_Assembly->Washing As-Synthesized MOF Activation Heating under Vacuum (Removal of guest molecules) Washing->Activation Final_MOF Activated [M]-AIP-MOF (Porous Crystalline Solid) Activation->Final_MOF Characterization PXRD, FT-IR, TGA, SEM, N₂ Sorption Final_MOF->Characterization

Caption: Solvothermal synthesis workflow for [M]-AIP-MOF.

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/Specification
This compound>98% Purity
Metal Salt (e.g., Zn(NO₃)₂·6H₂O)Analytical Grade
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%
Ethanol (EtOH)Anhydrous
ChloroformHPLC Grade
Teflon-lined Autoclave20-50 mL capacity
Convection OvenCapable of maintaining ±2°C
CentrifugeCapable of >8000 rpm
Schlenk Line / Vacuum OvenFor activation
Analytical Balance±0.1 mg precision
Characterization InstrumentsPXRD, FT-IR, TGA, SEM, Gas Sorption Analyzer
Protocol 1: Solvothermal Synthesis of [Zn]-AIP-MOF

This protocol details the synthesis of a Zinc-based MOF, analogous to structures formed with the parent acid. The inclusion of water in the solvent system is crucial to promote the necessary in situ hydrolysis of the ester.

  • Precursor Solution Preparation:

    • In a 50 mL beaker, dissolve 119 mg (0.5 mmol) of this compound in 10 mL of DMF.

    • In a separate 50 mL beaker, dissolve 297 mg (1.0 mmol) of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in a solvent mixture of 5 mL DMF, 5 mL Ethanol, and 1 mL deionized water.

    • Rationale: Using a 2:1 metal-to-linker molar ratio is a common starting point for MOF synthesis. The mixed solvent system is designed to fully dissolve both precursors while providing the necessary water for hydrolysis.

  • Reaction Setup:

    • Combine the two solutions in a 50 mL beaker and stir for 15 minutes at room temperature.

    • Transfer the resulting clear solution into a 23 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave tightly.

    • Rationale: Ensuring a homogeneous solution before heating is critical for uniform nucleation and the formation of a crystalline product rather than an amorphous precipitate.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a pre-heated convection oven at 110°C for 48 hours.

    • After the reaction period, turn off the oven and allow the autoclave to cool slowly to room temperature over at least 8 hours.

    • Rationale: The high temperature and pressure facilitate both the hydrolysis of the ester and the coordination reaction between the resulting carboxylate groups and the zinc ions.[6] Slow cooling promotes the growth of larger, higher-quality crystals.

  • Product Isolation and Purification:

    • Carefully open the autoclave and collect the crystalline product (typically a white or pale yellow powder) by decanting the mother liquor.

    • Wash the product by soaking it in 20 mL of fresh DMF for 24 hours, decanting the solvent, and repeating this step two more times. This process is known as solvent exchange.

    • Rationale: The initial product's pores are filled with the high-boiling point solvent (DMF) and unreacted precursors. Solvent exchange is essential to remove these guest molecules and prepare the framework for activation.[7]

  • Activation:

    • After the final DMF wash, perform a further solvent exchange with a more volatile solvent like chloroform or acetone for 24 hours.

    • Decant the chloroform and transfer the solid product to a vacuum oven or Schlenk line.

    • Heat the sample under dynamic vacuum at 150°C for 12 hours. The final product is the activated, porous [Zn]-AIP-MOF.

    • Rationale: Activation is the process of removing all guest molecules from the pores of the MOF without causing the framework to collapse. This step is critical to achieve the high surface area and porosity required for most applications.

Protocol 2: Post-Synthetic Modification (PSM) of [Zn]-AIP-MOF

The accessible amino groups on the isophthalate linker are ideal sites for covalent modification. This protocol demonstrates the acylation of the amine with acetic anhydride.

PSM_Workflow cluster_0 Start cluster_1 Reaction cluster_2 Workup cluster_3 Finish Activated_MOF Activated [Zn]-AIP-MOF (-NH₂ groups exposed) Suspension Suspend MOF in Anhydrous Solvent (e.g., Chloroform) Activated_MOF->Suspension Reagent_Add Add Acetic Anhydride & Non-coordinating Base (e.g., Pyridine) Suspension->Reagent_Add Stir Stir at 60°C for 24h Reagent_Add->Stir Wash Wash with Chloroform, then Ethanol Stir->Wash Dry Dry under Vacuum Wash->Dry Modified_MOF Acetylated MOF (-NHCOCH₃) Dry->Modified_MOF

Caption: Post-synthetic modification workflow.

  • Setup: In an oven-dried round-bottom flask, suspend 100 mg of activated [Zn]-AIP-MOF in 10 mL of anhydrous chloroform.

  • Reaction: Add 0.5 mL of acetic anhydride and 0.1 mL of pyridine to the suspension.

    • Rationale: Acetic anhydride is the acylating agent. Pyridine acts as a non-coordinating base to neutralize the acetic acid byproduct, driving the reaction forward. Covalent PSM relies on the reactivity of functional groups on the organic linkers.[8][9]

  • Incubation: Seal the flask and stir the mixture at 60°C for 24 hours.

  • Purification: Cool the mixture to room temperature. Collect the solid by centrifugation, and wash thoroughly with chloroform (3 x 10 mL) and then ethanol (2 x 10 mL) to remove all unreacted reagents and byproducts.

  • Drying: Dry the resulting solid under vacuum at 80°C for 12 hours to yield the acetylated MOF. Success of the modification can be confirmed by FT-IR spectroscopy (appearance of an amide C=O stretch and disappearance of N-H bending modes).

Characterization of Synthesized MOFs

Proper characterization is essential to confirm the synthesis of the desired material, its crystallinity, porosity, and thermal stability.

TechniquePurposeExpected Outcome for [Zn]-AIP-MOF
Powder X-Ray Diffraction (PXRD) To verify the crystallinity and phase purity of the synthesized material.A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern should be compared to known structures or simulated patterns if a single crystal can be obtained.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the presence of functional groups and coordination.Disappearance of the ester C=O stretch (~1720 cm⁻¹) from the linker. Appearance of asymmetric and symmetric carboxylate stretches (COO⁻, ~1610 and ~1385 cm⁻¹). Presence of N-H stretches (~3300-3500 cm⁻¹) from the amino group.
Thermogravimetric Analysis (TGA) To assess thermal stability and solvent/guest content.A multi-step weight loss profile: an initial loss corresponding to guest/solvent molecules below ~150°C, a plateau of stability, and final decomposition of the framework at higher temperatures (e.g., >300°C).[1]
Scanning Electron Microscopy (SEM) To visualize the crystal morphology and size distribution.Images revealing the shape (e.g., cubic, rod-like) and uniformity of the synthesized crystals.
N₂ Physisorption (at 77 K) To determine the specific surface area (BET), pore volume, and pore size distribution of the activated MOF.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. High BET surface area is expected for a porous MOF.

Potential Applications and Troubleshooting

Applications

The presence of the amino group makes these MOFs particularly interesting for applications where specific host-guest interactions are beneficial.

  • CO₂ Capture: The basic amino groups can enhance the selectivity and uptake of acidic CO₂ gas.[1]

  • Catalysis: The amine can serve as a basic catalytic site or as an anchor for catalytically active metal nanoparticles.[3]

  • Drug Delivery: The functionalizable pores can be loaded with therapeutic agents. For instance, a Cu-based 5-aminoisophthalic acid MOF has shown good loading capacity for Ibuprofen.[4]

  • Sensing: The amino group can interact with specific analytes, leading to a detectable change in the MOF's properties (e.g., luminescence).

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Amorphous Product (No PXRD peaks) Reaction temperature too low/high; Reaction time too short; Incorrect solvent ratio.Optimize temperature (e.g., test 90°C, 120°C, 150°C). Increase reaction time. Vary the DMF/EtOH/H₂O ratio; ensure sufficient water for hydrolysis.
Low Yield Incomplete reaction; Precursors not fully dissolved.Increase reaction time. Ensure complete dissolution of precursors before sealing the autoclave, using sonication if necessary.
Poor Porosity (Low BET Surface Area) Incomplete activation; Framework collapse.Ensure thorough solvent exchange. Activate at a slightly lower temperature or use supercritical CO₂ drying if the framework is delicate.
Incomplete Post-Synthetic Modification Reagents degraded; Steric hindrance within the pores.Use fresh, anhydrous reagents. Increase reaction temperature or time. If steric hindrance is an issue, a smaller modifying agent may be required.

References

  • Yang, Y., Lin, R., et al. (2015). Synthesis and characterization of three amino-functionalized metal-organic frameworks based on the 2-aminoterephthalic ligand. Dalton Transactions. Available at: [Link]

  • Wang, L., et al. (2017). Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol. ResearchGate. Available at: [Link]

  • Ferreira, F. A., et al. (2021). Post-synthetic modification of a metal-organic framework based on 5-aminoisophthalic acid for mercury sorption. ResearchGate. Available at: [Link]

  • Qiao, Y., et al. (2018). A series of metal-organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: Syntheses, crystal structures and physical properties. CrystEngComm. Available at: [Link]

  • Zhang, X., et al. (2019). A series of pillar-layer metal–organic frameworks based on 5-aminoisophthalic acid and 4,4′-bipyridine. ResearchGate. Available at: [Link]

  • Akhtar, N., et al. (2023). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Inorganic and Organometallic Polymers and Materials. Available at: [Link]

  • Larin, A.V., et al. (2021). Effect of organic linker substituents on properties of metal–organic frameworks: a review. Reaction Chemistry & Engineering. Available at: [Link]

  • Gholivand, K., et al. (2020). Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features. New Journal of Chemistry. Available at: [Link]

  • Chen, D., et al. (2021). Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. RSC Advances. Available at: [Link]

  • Google Patents. (2019). Method for in-situ synthesis of metal organic frameworks (mofs), covalent organic frameworks (cofs) and zeolite imidazolate frameworks (zifs), and applications thereof.
  • Wang, S-L., et al. (2023). Solvothermal synthesis and crystal structure of poly((μ3-2-amino-1,3-benzenedicarboxylato-κO:O′,O″,O‴)-bis(μ4-2-amino-1,3-benzenedicarboxylato-κO:O:O′,O″,O‴)-(N,N-dimethylformamide)-aqua-di-europium(III)-N,N-dimethylformamide solvate, C30H31N5O7Eu2. ResearchGate. Available at: [Link]

  • Cohen, S. M. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. Accounts of Chemical Research. Available at: [Link]

  • Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks—a progress report. Chemical Society Reviews. Available at: [Link]

  • Evans, J.D., et al. (2019). Postsynthetic modification of metal-organic frameworks. Chemical Reviews. Available at: [Link]

  • Howarth, A. J., et al. (2016). Chemical, thermal, and mechanical stabilities of metal–organic frameworks. Nature Reviews Materials. Available at: [Link]

  • Kaskel, S. (Ed.). (2016).
  • Furukawa, H., et al. (2013). The chemistry and applications of metal-organic frameworks. Science. Available at: [Link]

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Application Notes and Protocols: Diethyl 5-Aminoisophthalate as a Versatile Linker for Functional Coordination Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Architectural Significance of Functionalized Linkers in Coordination Polymers

Coordination polymers (CPs), including the subclass of metal-organic frameworks (MOFs), have emerged as a frontier in materials science, offering unprecedented control over the design of crystalline materials with tunable porosity, functionality, and dimensionality. The judicious selection of organic linkers is paramount in dictating the final architecture and, consequently, the material's properties. Diethyl 5-aminoisophthalate, and its active form, 5-aminoisophthalic acid, represents a highly versatile building block for the construction of functional CPs.

The strategic placement of the amino group on the isophthalate backbone introduces a site for post-synthetic modification, hydrogen bonding, and catalytic activity, while the two carboxylate groups provide the necessary coordination sites for linking metal ions into extended networks.[1][2] This application note provides a comprehensive guide to the use of this compound as a linker, detailing its role in the synthesis of CPs, providing experimentally validated protocols, and exploring the functional applications of the resulting materials.

It is a common and important observation in the solvothermal and hydrothermal synthesis of coordination polymers that ester-functionalized linkers, such as this compound, often undergo in situ hydrolysis to their corresponding carboxylic acid form (5-aminoisophthalic acid) under the reaction conditions. The elevated temperatures, pressures, and presence of water or other nucleophilic solvents facilitate this transformation, allowing the deprotonated carboxylate groups to coordinate with the metal centers. Therefore, the protocols and discussions herein will focus on the resulting coordination polymers formed from the 5-aminoisophthalate linker.

Causality in Experimental Design: Why Choose this compound?

The selection of this compound as a precursor for a linker in coordination polymer synthesis is driven by several key factors:

  • Inherent Functionality: The primary amine group is a crucial feature. It can act as a Brønsted base, a hydrogen bond donor/acceptor, and a reactive site for post-synthetic modification. This functionality can be exploited to enhance catalytic activity or to introduce specific chemical recognition sites.[1][2]

  • Structural Versatility: The 1,3-disposition of the carboxylate groups on the benzene ring allows for the formation of diverse network topologies, from 1D chains and 2D layers to complex 3D frameworks.[1] The presence of the amino group can also influence the final structure through its involvement in hydrogen bonding networks.

  • Tunable Properties: The incorporation of the 5-aminoisophthalate linker can impart desirable properties to the resulting CPs, such as luminescence and catalytic activity. The amino group can influence the electronic properties of the framework, potentially leading to enhanced photophysical behavior or improved catalytic performance.[3][4]

  • Solubility and Reactivity: The diethyl ester form can offer advantages in terms of solubility in certain organic solvents used during the initial stages of the reaction, before the in situ hydrolysis occurs.

Experimental Protocols: Synthesis of Functional Coordination Polymers

The following protocols are based on established hydrothermal and solvothermal methods for the synthesis of coordination polymers using 5-aminoisophthalic acid, the active form of this compound.[1] These methods are robust and can be adapted for different metal ions and auxiliary ligands.

Protocol 1: Synthesis of a Cobalt(II)-Based 2D Coordination Polymer with Catalytic Activity

This protocol describes the synthesis of a 2D cobalt(II) coordination polymer, [Co(μ₃-aipa)(2,2′-H₂biim)]n, where 'aipa' is 5-aminoisophthalate and 'H₂biim' is 2,2′-biimidazole.[1]

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • This compound (or 5-aminoisophthalic acid, H₂aipa)

  • 2,2′-biimidazole (H₂biim)

  • Deionized water

  • Ethanol

Equipment:

  • 25 mL Teflon-lined stainless-steel autoclave

  • Analytical balance

  • Magnetic stirrer

  • Oven

  • Filtration apparatus

Procedure:

  • In a 25 mL Teflon-lined autoclave, combine CoCl₂·6H₂O (47.6 mg, 0.2 mmol), 5-aminoisophthalic acid (36.2 mg, 0.2 mmol), and 2,2′-biimidazole (26.8 mg, 0.2 mmol).

  • Add 10 mL of deionized water to the mixture.

  • Seal the autoclave and heat it to 160 °C for 72 hours.

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • Isolate the resulting red block-shaped crystals by filtration.

  • Wash the crystals with deionized water and ethanol.

  • Dry the product in an oven at 60 °C.

Causality of Steps:

  • Hydrothermal Conditions: The use of a sealed autoclave at elevated temperatures and pressures increases the solubility of the reactants and promotes the crystallization of the coordination polymer.[5]

  • Molar Ratios: The 1:1:1 molar ratio of metal salt, primary linker, and auxiliary ligand has been empirically determined to yield the desired crystalline product.

  • Slow Cooling: Slow cooling of the autoclave is crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

  • Washing: Washing with water and ethanol removes any unreacted starting materials and soluble impurities.

Protocol 2: Synthesis of a Nickel(II)-Based Dimeric Complex

This protocol details the synthesis of a discrete 0D dimeric nickel(II) complex, [Ni₂(μ-aipa)₂(2,2′-H₂biim)₂(H₂O)₄]·4H₂O.[1]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • 5-aminoisophthalic acid (H₂aipa)

  • 2,2′-biimidazole (H₂biim)

  • Deionized water

  • Ethanol

Procedure:

  • Follow the same initial steps as in Protocol 1, but substitute NiCl₂·6H₂O (47.6 mg, 0.2 mmol) for the cobalt salt.

  • The reaction conditions (160 °C for 72 hours) and cooling procedure are identical.

  • The resulting green block-shaped crystals are isolated by filtration.

  • Wash the product with deionized water and ethanol.

  • Dry the crystals at 60 °C.

Note on Structural Differences: The change in the metal ion from Co(II) to Ni(II) under the same reaction conditions leads to a dramatically different structure (a 2D polymer vs. a 0D dimer). This highlights the significant influence of the metal ion's coordination preferences on the final architecture of the coordination polymer.

Visualization of Synthesis and Structure

Experimental Workflow

G cluster_prep Reactant Preparation cluster_reaction Solvothermal/Hydrothermal Reaction cluster_workup Product Isolation & Purification A Weigh Metal Salt, this compound, & Auxiliary Ligand B Add Solvent (e.g., H₂O, DMF) A->B Combine in Teflon liner C Seal in Autoclave B->C D Heat (e.g., 120-180 °C) for 24-72 h C->D E Slow Cooling to Room Temperature D->E F Filtration E->F G Wash with Solvent F->G H Drying G->H I Crystalline Coordination Polymer H->I

Caption: General workflow for the solvothermal/hydrothermal synthesis of coordination polymers.

Representative Structure of a 2D Coordination Polymer

Caption: Simplified 2D network with metal nodes (M) and 5-aminoisophthalate linkers (L).

Data Presentation: Properties of 5-Aminoisophthalate-Based Coordination Polymers

The functional groups on the 5-aminoisophthalate linker can significantly influence the properties of the resulting coordination polymers. The following table summarizes key properties of CPs synthesized with 5-aminoisophthalic acid and various metal ions.

Metal IonAuxiliary LigandDimensionalityKey PropertiesApplicationReference
Co(II)2,2′-biimidazole2D SheetCatalytic activity in Knoevenagel condensationHeterogeneous Catalysis[1]
Ni(II)2,2′-biimidazole0D Dimer-Precursor for larger structures[1]
Cd(II)2,2′-biimidazole2D SheetPotential for luminescenceLuminescent Materials[1]
Ni(II)1,4-bis(pyrid-4-yl)benzene2D SheetCatalytic activityHeterogeneous Catalysis[1]
Ni(II)1,2-di(4-pyridyl)ethane3D + 2D InterpenetratedComplex frameworkGas Storage/Separation[1]

Applications in Research and Drug Development

Coordination polymers constructed from this compound offer a range of potential applications, stemming from the unique properties imparted by the amino-functionalized linker.

Heterogeneous Catalysis

The free amino group on the 5-aminoisophthalate linker can act as a basic catalytic site. This has been demonstrated in C-C bond-forming reactions such as the Knoevenagel condensation.[1][2] The solid, crystalline nature of these materials allows for easy separation and recycling of the catalyst, a significant advantage over homogeneous catalysts. The catalytic efficiency can be tuned by varying the metal center and the overall framework structure.[6][7]

Luminescence and Sensing

Many coordination polymers, particularly those with d¹⁰ metal ions like Zn(II) and Cd(II), exhibit luminescence.[3] The electronic properties of the 5-aminoisophthalate linker can contribute to ligand-based emission or sensitize metal-based luminescence. This property can be harnessed for the development of chemical sensors, where the luminescence is quenched or enhanced in the presence of specific analytes.

Drug Delivery

The field of therapeutic coordination polymers (TCPs) is an emerging area where the linker itself or a guest molecule can be a therapeutic agent.[8] While not yet demonstrated for this compound, the principles of TCPs could be applied. The biocompatibility of the metal ions and the linker would be a critical consideration. The amino group could also serve as an attachment point for conjugating drug molecules.

Conclusion and Future Outlook

This compound is a valuable and versatile linker in the design and synthesis of functional coordination polymers. Its inherent amino functionality provides a powerful tool for introducing catalytic activity, tuning photophysical properties, and creating sites for post-synthetic modification. The straightforward solvothermal and hydrothermal synthesis methods allow for the creation of a wide variety of structures with different metal ions and auxiliary ligands. The resulting materials show significant promise in heterogeneous catalysis, chemical sensing, and potentially in drug delivery applications. Future research will likely focus on exploiting the amino group for more complex post-synthetic modifications and the development of multifunctional materials with synergistic properties.

References

Application Notes and Protocols: Polymer Functionalization with Diethyl 5-aminoisophthalate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Diethyl 5-aminoisophthalate for Advanced Polymer Design

In the pursuit of novel polymeric materials with tailored functionalities, the strategic selection of monomeric and post-modification agents is paramount. This compound, a molecule possessing a reactive amine group and two ester functionalities on an aromatic core, presents a versatile platform for the synthesis of advanced polymers. Its incorporation into polymer backbones can impart a range of desirable properties, including altered solubility, enhanced thermal stability, and, crucially, a handle for further chemical modification or for specific interactions in biological systems.

This guide provides a comprehensive overview of the principles and methodologies for functionalizing polymers with this compound and its derivatives. We will delve into two primary strategies: direct incorporation as a comonomer in polymerization reactions and post-polymerization modification of existing polymer chains. Detailed protocols, causality behind experimental choices, and characterization techniques are provided to equip researchers, scientists, and drug development professionals with the necessary tools to leverage this functional monomer in their work. The applications of such functionalized polymers are vast, ranging from the development of sophisticated drug delivery systems to the creation of high-performance engineering plastics.[1][2][3]

Core Concepts: Why Functionalize with this compound?

The unique trifunctional nature of this compound—a primary aromatic amine and two diethyl ester groups—offers several advantages in polymer chemistry:

  • Introduction of Reactive Sites: The primary amine serves as a nucleophilic handle for polymerization, most commonly in the formation of polyamides and polyimides, or for grafting onto polymers with electrophilic functionalities.[4][5]

  • Modification of Polymer Properties: The rigid aromatic isophthalate core can enhance the thermal and mechanical properties of the resulting polymer. The diethyl ester groups can be hydrolyzed to carboxylic acids, introducing hydrophilicity and sites for bioconjugation.[6]

  • Platform for Drug Delivery: The amine and potential carboxylic acid functionalities provide attachment points for therapeutic agents, targeting ligands, or imaging agents, making these polymers promising candidates for drug delivery applications.[7][8][9]

PART 1: Synthesis of Functionalized Polymers via Copolymerization

A primary route for incorporating this compound into a polymer is through its use as a comonomer during polymerization. This approach allows for the direct integration of the functional moiety into the polymer backbone. The most common application is in the synthesis of polyamides and polyesters.

Synthesis of Functionalized Polyamides

Aromatic polyamides, or aramids, are known for their exceptional thermal and mechanical properties. The inclusion of this compound as a comonomer can introduce pendant ester groups, which can later be modified.[4]

This protocol describes the synthesis of a copolyamide from a mixture of a standard diamine, a diacid chloride, and this compound.

Materials:

  • 1,6-Hexanediamine

  • Terephthaloyl chloride

  • This compound

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Lithium chloride (LiCl)

  • Pyridine (anhydrous)

  • Methanol

  • Argon or Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and an inert gas inlet, dissolve 1,6-hexanediamine and this compound in anhydrous DMAc containing LiCl (5% w/v). The molar ratio of total diamines to diacid chloride should be 1:1. The molar percentage of this compound can be varied to achieve the desired degree of functionalization.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of terephthaloyl chloride in anhydrous DMAc to the stirred diamine solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours under an inert atmosphere.

  • Precipitate the resulting polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol and then with water to remove unreacted monomers and LiCl.

  • Dry the polymer in a vacuum oven at 60-80°C to a constant weight.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive acid chloride, which would terminate the polymerization.

  • Low Temperature Addition: The slow addition of the diacid chloride at low temperature helps to control the exothermic reaction and promotes the formation of a high molecular weight polymer.

  • LiCl: Lithium chloride is used to enhance the solubility of the aromatic polyamide in the organic solvent by preventing strong intermolecular hydrogen bonding.

Technique Expected Observations Interpretation
FTIR Amide I (C=O stretch) at ~1650 cm⁻¹, Amide II (N-H bend) at ~1540 cm⁻¹, Ester C=O stretch at ~1720 cm⁻¹, Aromatic C-H stretches at ~3030 cm⁻¹Confirmation of the polyamide backbone and the presence of the ester groups from this compound.
¹H NMR Resonances corresponding to the aromatic protons of the isophthalate and terephthalate units, aliphatic protons of the diamine, and the ethyl ester groups (triplet and quartet).Determination of the copolymer composition by comparing the integration of peaks corresponding to the different monomer units.
GPC/SEC A monomodal peak indicating the molecular weight distribution of the polymer.Assessment of the average molecular weight (Mn, Mw) and polydispersity index (PDI) of the synthesized polymer.
Synthesis of Functionalized Polyesters

The amine functionality of this compound can be utilized to create amine-functionalized polyesters.[1][10][11] This is typically achieved by reacting a diol, a dicarboxylic acid (or its ester derivative), and the amino-functional comonomer.[1]

This protocol details the synthesis of a copolyester using a two-step melt polycondensation method.

Materials:

  • Dimethyl terephthalate

  • 1,4-Butanediol

  • This compound

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst

  • Antioxidant (e.g., Irganox 1010)

Procedure:

  • Ester Interchange: Charge the reactor with dimethyl terephthalate, an excess of 1,4-butanediol, this compound, and the catalyst. Heat the mixture under an inert atmosphere to 180-220°C to initiate the transesterification reaction, distilling off the methanol byproduct.

  • Polycondensation: After the theoretical amount of methanol has been collected, add the antioxidant. Gradually increase the temperature to 250-280°C and apply a high vacuum (<1 Torr) to remove the excess 1,4-butanediol and drive the polymerization to completion.

  • Continue the reaction until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Extrude the polymer from the reactor, cool, and pelletize for further analysis.

Causality of Experimental Choices:

  • Two-Step Process: The initial ester interchange at a lower temperature allows for the efficient removal of methanol. The subsequent polycondensation at a higher temperature and under vacuum is necessary to achieve a high degree of polymerization.

  • Catalyst: A transesterification catalyst like Ti(OBu)₄ is essential to accelerate the reaction rate.

  • Antioxidant: An antioxidant is added to prevent thermal degradation of the polymer at the high temperatures required for polycondensation.

PART 2: Post-Polymerization Modification

An alternative strategy to introduce the this compound moiety is through the chemical modification of a pre-existing polymer.[12][13][14] This approach is particularly useful when the desired polymer backbone is not readily synthesized with the functional monomer or when a surface modification is desired.

Grafting onto Polymers with Acyl Chloride Functionality

Polymers containing reactive acyl chloride groups, such as poly(acryloyl chloride), can be readily functionalized with the amine group of this compound.

Materials:

  • Poly(acryloyl chloride)

  • This compound

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Methanol

Procedure:

  • Dissolve poly(acryloyl chloride) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • In a separate flask, dissolve this compound and triethylamine (as an acid scavenger) in anhydrous DCM.

  • Slowly add the this compound solution to the polymer solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Precipitate the functionalized polymer by adding the reaction mixture to a large volume of methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum.

Causality of Experimental Choices:

  • Acid Scavenger: Triethylamine is used to neutralize the HCl that is generated during the amidation reaction, preventing side reactions and promoting the forward reaction.

  • Anhydrous Solvent: Prevents the hydrolysis of the acyl chloride groups on the polymer backbone.

Visualization of Workflows

Diagram 1: Synthesis of a Functionalized Polyamide

G cluster_reactants Reactants cluster_process Polycondensation cluster_product Product Diamine Diamine (e.g., 1,6-Hexanediamine) Reaction Solution Polymerization (DMAc, LiCl, 0°C to RT) Diamine->Reaction FunctionalDiamine This compound FunctionalDiamine->Reaction DiacidChloride Diacid Chloride (e.g., Terephthaloyl chloride) DiacidChloride->Reaction Polymer Functionalized Polyamide Reaction->Polymer

Caption: Workflow for the synthesis of a functionalized polyamide.

Diagram 2: Post-Polymerization Modification

G cluster_reactants Reactants cluster_process Modification cluster_product Product PolymerBackbone Polymer with Acyl Chloride Groups Reaction Amidation Reaction (DCM, TEA) PolymerBackbone->Reaction FunctionalMolecule This compound FunctionalMolecule->Reaction FunctionalizedPolymer Functionalized Polymer Reaction->FunctionalizedPolymer

Caption: Workflow for post-polymerization modification.

Applications in Drug Development and Materials Science

Polymers functionalized with this compound derivatives are poised to make significant contributions to various scientific fields:

  • Targeted Drug Delivery: The amine and ester (or hydrolyzed carboxylic acid) groups can be used to conjugate drugs, targeting ligands (e.g., antibodies, peptides), and imaging agents. This allows for the creation of sophisticated drug delivery systems that can selectively target diseased cells, reducing off-target toxicity.[7][8]

  • Controlled Release Systems: The properties of the polymer backbone can be tuned to control the release rate of the conjugated drug. For instance, biodegradable polyesters will release the drug as the polymer degrades.[3][9]

  • Biomaterials and Tissue Engineering: These functionalized polymers can be used to create scaffolds for tissue engineering, where the functional groups can promote cell adhesion and proliferation.[2]

  • High-Performance Materials: The incorporation of the aromatic isophthalate unit can lead to polymers with enhanced thermal stability and mechanical strength, suitable for applications in demanding environments.[4][6]

Conclusion

This compound is a valuable and versatile building block for the creation of functional polymers. Through either direct copolymerization or post-polymerization modification, researchers can introduce a unique combination of aromatic, amine, and ester functionalities into a polymer. This guide has provided the foundational knowledge and detailed protocols to enable scientists and engineers to explore the potential of these materials in a wide range of applications, from advanced drug delivery to high-performance plastics. The ability to tailor the properties of polymers at the molecular level through the strategic use of functional monomers like this compound will continue to drive innovation in materials science and medicine.

References

  • Amine-functionalized polyester - EP0623635B1 - Google P
  • Ion-containing polymers: 1. Synthesis and properties of poly(1,4-butylene isophthalate) containing sodium sulfonate groups - ScienceDirect. (URL: [Link])

  • Synthesis of amino-functionalized polyester via ring-opening alternating copolymerization of glycidylamines with cyclic anhydrides - Polymer Chemistry (RSC Publishing). (URL: [Link])

  • Design and Characterization of Aromatic Copolyesters Containing Furan and Isophthalic Rings with Suitable Properties for Vascular Tissue Engineering - MDPI. (URL: [Link])

  • Functional Polyesters: Tailoring Structure and Biomedical Functions | Polymer Science & Technology - ACS Publications. (URL: [Link])

  • Development of composite amine functionalized polyester microspheres for efficient CO2 capture - PubMed. (URL: [Link])

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  • Synthesis and gas barrier characterization of poly(ethylene isophthalate) - Scilit. (URL: [Link])

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  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups - National Chemical Laboratory. (URL: [Link])

  • Enzymatic Synthesis of Biobased Polyesters and Polyamides - MDPI. (URL: [Link])

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  • Synthesis of Polyamides from - YouTube. (URL: [Link])

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  • Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. (URL: [Link])

  • Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC - NIH. (URL: [Link])

  • Considerations for Polymers Used in Ocular Drug Delivery - PMC - PubMed Central. (URL: [Link])

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  • Synthesis and post-polymerization functionalization of a tosylated hyper-crosslinked polymer for fast and efficient removal of organic pollutants in water - Materials Chemistry Frontiers (RSC Publishing). (URL: [Link])

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Application Notes and Protocols for Solvothermal Synthesis of Metal-Organic Frameworks with Diethyl 5-aminoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Amino-Functionalized MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. The incorporation of functional groups, such as amines, onto the organic linkers can significantly enhance the properties of MOFs. Amino groups can act as basic sites for CO2 capture, provide points for post-synthetic modification, and improve the interaction with guest molecules, which is of particular interest in drug delivery applications.

Diethyl 5-aminoisophthalate is a promising ligand for the synthesis of such functionalized MOFs. The presence of the amino group provides a valuable functional handle, while the diethyl ester groups can be hydrolyzed in situ during the solvothermal synthesis to form the carboxylate linkers necessary for MOF formation. This application note provides a detailed guide to the solvothermal synthesis of MOFs using this compound, with a focus on the underlying scientific principles and practical experimental considerations.

Causality Behind Experimental Choices: The Solvothermal Method

The solvothermal method is a widely used technique for the synthesis of MOFs. It involves heating the reactants in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, at temperatures above the boiling point of the solvent. This closed system generates autogenous pressure, which facilitates the dissolution of reactants and promotes the crystallization of the MOF. The choice of solvent, temperature, and reaction time are critical parameters that influence the final product's structure, crystallinity, and morphology. For instance, high-boiling point solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) are often used due to their ability to dissolve both the metal salts and the organic linkers.

Detailed Solvothermal Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of MOFs with 5-aminoisophthalic acid and is tailored for the use of this compound, which undergoes in-situ hydrolysis.

Reactants and Reagents
  • Metal Salt: (e.g., Cadmium nitrate tetrahydrate [Cd(NO₃)₂·4H₂O], Copper(II) nitrate trihydrate [Cu(NO₃)₂·3H₂O], Cobalt(II) nitrate hexahydrate [Co(NO₃)₂·6H₂O])

  • Primary Ligand: this compound

  • Co-ligand (optional): 4,4'-bipyridine (for pillared-layer structures)

  • Solvent: N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF)

  • Deionized Water: To facilitate in-situ hydrolysis of the ester.

Step-by-Step Synthesis
  • Preparation of the Reaction Mixture:

    • In a 20 mL glass vial, combine the metal salt (e.g., 0.1 mmol) and this compound (0.1 mmol).

    • If a co-ligand is used, add it to the mixture (e.g., 0.1 mmol of 4,4'-bipyridine).

    • Add the solvent (e.g., 10 mL of DMA) and a small amount of deionized water (e.g., 0.5 mL) to the vial. The water is crucial for the in-situ hydrolysis of the diethyl ester groups to carboxylic acids, which then coordinate to the metal centers.

  • Solubilization:

    • Cap the vial and sonicate the mixture for approximately 15-20 minutes to ensure all reactants are fully dissolved. The solution should become clear.

  • Solvothermal Reaction:

    • Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven.

    • Heat the autoclave at a specific temperature (e.g., 100-120°C) for a designated period (e.g., 3 days). The exact temperature and time will influence the crystal growth and phase purity of the resulting MOF.

  • Cooling and Crystal Recovery:

    • After the reaction is complete, turn off the oven and allow the autoclave to cool slowly to room temperature over 12-24 hours. Slow cooling is critical for obtaining well-defined single crystals.

    • Carefully open the autoclave and collect the crystalline product by filtration.

  • Washing and Activation:

    • Wash the collected crystals with fresh solvent (e.g., DMA or DMF) several times to remove any unreacted starting materials and impurities trapped within the pores.

    • To activate the MOF (i.e., remove the solvent molecules from the pores), the crystals can be solvent-exchanged with a more volatile solvent (e.g., ethanol or acetone) and then heated under vacuum.

Table of Synthesis Parameters

The following table summarizes typical experimental conditions for the solvothermal synthesis of MOFs using 5-aminoisophthalic acid as a precursor, which can be adapted for this compound.

ParameterValueRationale
Metal Salt : Ligand : Co-ligand Molar Ratio1 : 1 : 1Stoichiometric ratios are a good starting point for forming well-defined structures.
SolventDMA or DMFHigh boiling point solvents that effectively dissolve the reactants.
Temperature100 - 120 °CPromotes reactant dissolution, in-situ hydrolysis of the ester, and crystal growth.
Reaction Time3 daysAllows for slow crystal formation, leading to higher quality crystals.
Water Content~5% v/vFacilitates the essential in-situ hydrolysis of the diethyl ester to the carboxylate linker.

Critical Experimental Parameters and Their Influence

The success of the solvothermal synthesis is highly dependent on the careful control of several key parameters:

  • Temperature: Higher temperatures can accelerate the reaction rate and lead to the formation of denser phases, while lower temperatures may result in slower crystallization and potentially different crystal structures.

  • Reaction Time: A longer reaction time generally allows for the growth of larger and more well-defined crystals. However, prolonged heating can sometimes lead to the decomposition of the MOF.

  • Solvent System: The choice of solvent can influence the solubility of the reactants, the coordination environment of the metal ions, and the resulting MOF topology. The polarity and coordinating ability of the solvent are important considerations.

  • In-situ Hydrolysis: When using this compound, the presence of a controlled amount of water is critical. Insufficient water will lead to incomplete hydrolysis and prevent MOF formation, while an excess of water can lead to the formation of dense, non-porous metal oxides or hydroxides.

Experimental Workflow Diagram

Solvothermal_Synthesis_Workflow Solvothermal Synthesis Workflow for Amino-Functionalized MOFs Reactants 1. Weigh Metal Salt, This compound, (Optional) Co-ligand Solvent 2. Add Solvent (DMA/DMF) and Deionized Water Reactants->Solvent Dissolution 3. Sonicate to Dissolve Solvent->Dissolution Autoclave 4. Transfer to Teflon-lined Autoclave Dissolution->Autoclave Heating 5. Heat in Oven (100-120°C, 3 days) Autoclave->Heating Cooling 6. Slow Cooling to Room Temperature Heating->Cooling Filtration 7. Filter to Collect Crystals Cooling->Filtration Washing 8. Wash with Fresh Solvent Filtration->Washing Activation 9. Solvent Exchange & Vacuum Drying Washing->Activation Characterization 10. Analyze MOF Properties (PXRD, SEM, TGA, etc.) Activation->Characterization

Caption: Solvothermal synthesis workflow for amino-functionalized MOFs.

Characterization of the Synthesized MOFs

To confirm the successful synthesis and to determine the properties of the resulting MOF, a variety of characterization techniques should be employed:

  • Powder X-ray Diffraction (PXRD): This is the primary technique used to confirm the crystallinity and phase purity of the synthesized material. The experimental PXRD pattern should be compared to a simulated pattern from single-crystal X-ray diffraction data if available.

  • Scanning Electron Microscopy (SEM): SEM provides information about the morphology and size of the MOF crystals.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes. It can also provide information about the removal of solvent molecules during activation.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the presence of the amino functional group and the coordination of the carboxylate groups to the metal centers.

  • Gas Sorption Analysis: Techniques such as nitrogen sorption at 77 K are used to determine the surface area and pore volume of the MOF, which are crucial properties for applications in gas storage and separation.

Logical Relationships and Self-Validating Systems

The protocol described above is designed to be a self-validating system. The success of each step can be verified before proceeding to the next. For example, complete dissolution of the reactants is visually confirmed before the solvothermal reaction. The formation of a crystalline product is the primary indicator of a successful reaction, which is then quantitatively assessed by PXRD. The characterization data as a whole provides a comprehensive validation of the synthesis and the properties of the final material.

Logical_Relationships Logical Relationships in MOF Synthesis cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_validation Validation Metal_Salt Metal Salt Solvothermal_Synthesis Solvothermal Synthesis Metal_Salt->Solvothermal_Synthesis Ligand This compound Ligand->Solvothermal_Synthesis Solvent Solvent System (DMA/DMF + H2O) Solvent->Solvothermal_Synthesis Conditions Synthesis Conditions (Temp, Time) Conditions->Solvothermal_Synthesis MOF_Structure MOF Crystal Structure Solvothermal_Synthesis->MOF_Structure Porosity Porosity & Surface Area Solvothermal_Synthesis->Porosity Stability Thermal & Chemical Stability Solvothermal_Synthesis->Stability Functionality Amino Functionality Solvothermal_Synthesis->Functionality PXRD PXRD MOF_Structure->PXRD Gas_Sorption Gas Sorption Porosity->Gas_Sorption TGA TGA Stability->TGA FTIR FTIR Functionality->FTIR

Caption: Logical relationships in MOF synthesis and validation.

Conclusion

The solvothermal synthesis of MOFs using this compound offers a versatile route to functional porous materials. By carefully controlling the experimental conditions, particularly the temperature, reaction time, and water content for in-situ hydrolysis, researchers can tailor the properties of the resulting MOFs for specific applications. The protocols and insights provided in this application note serve as a comprehensive guide for the successful synthesis and characterization of these promising materials.

References

  • Lin, H., Lu, H., Le, M., & Liu, G. (2015). A series of pillar-layer metal–organic frameworks based on 5-aminoisophthalic acid and 4,4′-bipyridine. Dalton Transactions, 44(34), 15356-15363. [Link]

  • Mulyati, S., Ediati, R., & Rosyidah, A. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. IPTEK, Journal of Proceeding Series, 1, 565-570. [Link]

  • Wang, Y., et al. (2017). Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol. Crystal Growth & Design, 17(11), 5914-5921. [Link]

  • Cepeda, J., et al. (2022). Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand. Sensors, 22(9), 3392. [Link]

  • Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework. Nature, 402(6759), 276-279. [Link]

Application Notes & Protocols: Synthesis of Radiopaque Materials Using Diethyl 5-Aminoisophthalate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The visualization of polymeric medical devices and drug delivery systems within the body is a critical requirement for modern medicine.[1][2][3] Inherently, most polymers are radiolucent, rendering them invisible to X-ray and fluoroscopic imaging techniques.[3][4] This guide provides a detailed technical overview and step-by-step protocols for the synthesis of radiopaque materials using Diethyl 5-aminoisophthalate as a key starting reagent. The focus is on the chemical modification of this precursor to create iodine-rich monomers that can be polymerized into radiopaque biomaterials. This approach covalently bonds the radiopacifying agent (iodine) to the polymer backbone, offering a stable alternative to physically mixing inorganic fillers like barium sulfate.[1][4]

Introduction: The Imperative for Intrinsic Radiopacity

Polymeric biomaterials are ubiquitous in medical applications due to their biocompatibility, processability, and tunable mechanical properties.[3][4][5][6] However, their elemental composition, primarily carbon, hydrogen, oxygen, and nitrogen, results in low X-ray attenuation, making them transparent in medical imaging.[3][4] To overcome this, radiopacifiers are incorporated. These are materials with high atomic numbers that can absorb X-rays.[7]

There are two primary strategies for imparting radiopacity to polymers:

  • Blending with Inorganic Fillers: This common method involves physically mixing radiopaque agents like barium sulfate (BaSO₄) or tungsten with the polymer matrix.[1][2] While effective, high loading percentages can sometimes compromise the mechanical properties of the polymer.[1]

  • Synthesis of Radiopaque Polymers: This more advanced approach involves creating monomers that contain covalently bound, high-atomic-number elements, typically iodine.[4][7] These monomers are then polymerized, resulting in a polymer that is intrinsically radiopaque. This method ensures a homogeneous distribution of the radiopacifying agent and prevents leaching.

This guide focuses on the second approach, specifically the synthesis of iodine-containing monomers derived from this compound. The core strategy is the tri-iodination of the aromatic ring of the isophthalate derivative, creating a highly effective X-ray attenuating molecule.[8]

The Core Precursor: From Aminoisophthalic Acid to a Tri-iodinated Intermediate

The journey to a radiopaque polymer begins with the synthesis of a key intermediate, 5-amino-2,4,6-triiodoisophthalic acid (ATIIPA). This molecule serves as the foundational building block.

Scientific Rationale

The synthesis of ATIIPA involves an electrophilic aromatic substitution reaction. The amino group on the 5-aminoisophthalic acid is an activating group, directing the incoming electrophiles (iodine) to the ortho and para positions (2, 4, and 6 positions). Various iodinating agents can be employed to achieve this tri-iodination.[9][10][11] The reaction is typically carried out in an aqueous acidic medium.[10][12]

Diagram: Synthesis of 5-amino-2,4,6-triiodoisophthalic acid (ATIIPA)

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 5-Aminoisophthalic Acid 5-Aminoisophthalic Acid ATIIPA 5-amino-2,4,6-triiodoisophthalic acid (ATIIPA) 5-Aminoisophthalic Acid->ATIIPA Electrophilic Aromatic Substitution (Iodination) Iodinating_Agent Iodinating Agent (e.g., I₂, KIO₃, ICl) Iodinating_Agent->ATIIPA Acidic_Medium Acidic Medium (e.g., H₂SO₄, HCl) Acidic_Medium->ATIIPA

Caption: Workflow for the synthesis of the key intermediate, ATIIPA.

Experimental Protocol: Synthesis of ATIIPA

This protocol is a synthesized example based on common methods described in the literature.[9][10][11]

Materials:

  • 5-Aminoisophthalic acid

  • Potassium iodate (KIO₃)

  • Potassium iodide (KI) - Alternative to KIO₃

  • Sulfuric acid (96%) or Hydrochloric acid

  • Sodium bisulfite or sodium thiosulfate solution (for quenching)

  • Deionized water

  • Round-bottom flask, condenser, thermometer, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

  • Dissolution: In a three-necked round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, dissolve 5-aminoisophthalic acid in deionized water.

  • Acidification: Carefully adjust the pH of the solution to approximately 1 by the slow addition of concentrated sulfuric acid.[9]

  • Addition of Iodinating Agent: While stirring, add the iodinating agent. One common method involves the portion-wise addition of potassium iodate (KIO₃) to the heated mixture.[9] The reaction is exothermic and should be controlled.

  • Reaction: Heat the reaction mixture to 70-75°C and maintain this temperature for several hours (typically 5-6 hours) to ensure complete tri-iodination.[9] Monitor the reaction progress using a suitable analytical technique like HPLC.

  • Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of ATIIPA should form. To remove any unreacted iodine, add a quenching solution such as sodium bisulfite until the characteristic iodine color disappears.

  • Isolation and Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with deionized water to remove any residual acids and salts.

  • Drying: Dry the purified 5-amino-2,4,6-triiodoisophthalic acid (ATIIPA) in a vacuum oven. The product is typically a pale pink or light brown solid.[9]

ParameterValueReference
Starting Material5-Aminoisophthalic acid[9][10]
Iodinating AgentKIO₃ or I₂/HIO₃[9]
SolventWater[9][10]
pH~1[9]
Temperature70-75 °C[9]
Reaction Time5-6 hours[9]
Typical Yield80-95%[9]

Synthesis of Diethyl 5-amino-2,4,6-triiodoisophthalate (DEtTIIP)

With ATIIPA in hand, the next step is its conversion to the diethyl ester derivative. This is a crucial step for subsequent polymerization or functionalization, as the ester groups are generally more reactive and soluble in organic solvents than the carboxylic acid groups.

Scientific Rationale

The synthesis of DEtTIIP from ATIIPA is a classic esterification reaction. However, a more efficient route involves first converting the carboxylic acid groups of ATIIPA into more reactive acyl chlorides, followed by reaction with ethanol.[13] This two-step process generally provides higher yields and purity compared to direct Fischer esterification.

Diagram: Synthesis of DEtTIIP

G cluster_start Intermediate cluster_reagents1 Step 1 Reagent cluster_intermediate Reactive Intermediate cluster_reagents2 Step 2 Reagent cluster_product Product ATIIPA ATIIPA Acyl_Chloride 5-amino-2,4,6-triiodoisophthaloyl dichloride ATIIPA->Acyl_Chloride Acyl Chloride Formation Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acyl_Chloride DEtTIIP Diethyl 5-amino-2,4,6- triiodoisophthalate (DEtTIIP) Acyl_Chloride->DEtTIIP Esterification Ethanol Ethanol (C₂H₅OH) Ethanol->DEtTIIP

Caption: Two-step synthesis of DEtTIIP from ATIIPA.

Experimental Protocol: Synthesis of DEtTIIP

This protocol is based on the method of converting the acid to an acyl chloride followed by esterification.[13]

Materials:

  • 5-amino-2,4,6-triiodoisophthalic acid (ATIIPA)

  • Thionyl chloride (SOCl₂)

  • Anhydrous ethanol

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Triethylamine (optional, as an acid scavenger)

  • Rotary evaporator, reflux setup, inert atmosphere (N₂ or Ar)

Procedure:

  • Acyl Chloride Formation: In a flask under an inert atmosphere, suspend ATIIPA in an anhydrous solvent like toluene. Add thionyl chloride dropwise at room temperature. Heat the mixture to reflux for several hours until the evolution of HCl and SO₂ gas ceases. The completion of this step yields 5-amino-2,4,6-triiodoisophthaloyl dichloride.

  • Solvent Removal: Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.

  • Esterification: Dissolve the resulting crude acyl chloride in an anhydrous solvent. Cool the solution in an ice bath and add anhydrous ethanol dropwise. If desired, triethylamine can be added to neutralize the HCl byproduct.

  • Reaction and Work-up: Allow the reaction to proceed at room temperature or with gentle heating until completion (monitor by TLC or LC-MS). After the reaction, the mixture can be washed with water and brine to remove any salts and water-soluble impurities.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure Diethyl 5-amino-2,4,6-triiodoisophthalate (DEtTIIP).

Application: Polymerization into Radiopaque Materials

DEtTIIP is not just a radiopaque molecule; it is a versatile monomer. The primary amino group (-NH₂) provides a reactive handle for further chemical modifications and polymerization.

Scientific Rationale

The amino group on DEtTIIP can be converted into a variety of polymerizable functional groups. For instance, it can be acylated with acryloyl chloride to introduce a vinyl group, creating a monomer suitable for free-radical polymerization. Alternatively, it can be reacted with diisocyanates or diacyl chlorides in polycondensation reactions to form polyamides or polyurethanes. The result is a polymer with the tri-iodinated radiopaque moiety pendant to or integrated within the polymer backbone.

Example Protocol: Synthesis of a Radiopaque Acrylamide Monomer

Materials:

  • Diethyl 5-amino-2,4,6-triiodoisophthalate (DEtTIIP)

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (N₂ or Ar)

Procedure:

  • Dissolution: Dissolve DEtTIIP and triethylamine in anhydrous DCM under an inert atmosphere and cool the solution in an ice bath.

  • Acylation: Add acryloyl chloride dropwise to the cooled solution. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction's completion by TLC.

  • Work-up: Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the resulting acrylamide monomer by column chromatography.

This radiopaque monomer can then be copolymerized with other monomers (e.g., N-isopropylacrylamide for thermoresponsive polymers) using techniques like RAFT polymerization to create functional, radiopaque biomaterials for applications in image-guided drug delivery and theranostics.[14]

Conclusion and Future Perspectives

The synthesis of radiopaque materials from this compound provides a robust platform for developing advanced biomedical devices and drug delivery systems. By covalently incorporating iodine into the polymer structure, this method offers superior stability and homogeneity compared to traditional blending techniques. The protocols outlined here provide a foundational framework for researchers to synthesize and customize these materials. Future work in this area will likely focus on creating biodegradable radiopaque polymers, where the material provides imaging capability during its functional lifetime and then safely degrades and is cleared from the body.[5][6][15]

References

Application Notes and Protocols: Diethyl 5-Aminoisophthalate in the Preparation of Porous Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Diethyl 5-aminoisophthalate is a versatile building block in the burgeoning field of porous materials. Its unique trifunctionality, combining two carboxylate groups (or their ester precursors) and a reactive amine moiety, allows for its integration into a variety of robust and functional frameworks. This guide provides an in-depth exploration of the application of this compound in the synthesis of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and other porous polymers. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the characterization and potential applications of these materials, particularly in catalysis and drug delivery.

Introduction: The Strategic Advantage of this compound

The rational design of porous materials hinges on the judicious selection of molecular building blocks. This compound, and its hydrolyzed form, 5-aminoisophthalic acid, offer a compelling combination of features for the construction of functional porous materials. The isophthalate core provides a rigid, V-shaped geometry conducive to forming open, porous structures. The amine group, strategically positioned on the aromatic ring, serves a dual purpose: it can act as a coordination site or a point for post-synthetic modification, thereby tuning the material's properties for specific applications.[1][2] The presence of this basic amine functionality is particularly advantageous for applications such as CO2 capture and heterogeneous catalysis.[3][4]

This document will guide researchers through the practical aspects of utilizing this valuable linker in the synthesis of three major classes of porous materials.

Synthesis of Amine-Functionalized Metal-Organic Frameworks (MOFs)

The solvothermal synthesis of MOFs using 5-aminoisophthalic acid (the hydrolyzed form of this compound) is a well-established method for creating crystalline, porous structures.[2][5] The amine group can either remain free within the pores or participate in the coordination with the metal centers, influencing the final framework topology.

Rationale for Solvothermal Synthesis

Solvothermal synthesis involves heating the reactants in a sealed vessel at a temperature above the boiling point of the solvent. This method is particularly effective for MOF synthesis as it promotes the dissolution of reactants and facilitates the slow crystallization process, leading to high-quality, crystalline materials.[6][7] The choice of metal salt, solvent system, and reaction temperature are critical parameters that dictate the final structure and properties of the MOF.

Experimental Protocol: Synthesis of a Ni-AIP MOF

This protocol is adapted from a known procedure for the synthesis of a nickel-based MOF using 5-aminoisophthalic acid (AIP).[2]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • 5-Aminoisophthalic acid (H₂AIP)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.247 g of NiCl₂·6H₂O in a solvent mixture of 5 mL of ethanol and 5 mL of deionized water.

  • To this solution, add 0.181 g of 5-aminoisophthalic acid.

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Transfer the resulting suspension to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 72 hours.

  • After the reaction is complete, allow the autoclave to cool naturally to room temperature.

  • Collect the resulting solid product by filtration and wash it thoroughly with ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum at 60 °C overnight.

Table 1: Summary of Synthesis Parameters for Ni-AIP MOF

ParameterValue
Metal SaltNickel(II) chloride hexahydrate
Organic Linker5-Aminoisophthalic acid
Solvent SystemEthanol/Water (1:1 v/v)
Temperature120 °C
Reaction Time72 hours
Product ActivationVacuum drying at 60 °C
Visualization of MOF Synthesis Workflow

MOF_Synthesis cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation Metal_Salt NiCl₂·6H₂O in EtOH/H₂O Mixing Mixing & Stirring Metal_Salt->Mixing Linker 5-Aminoisophthalic Acid Linker->Mixing Autoclave Autoclave 120 °C, 72h Mixing->Autoclave Cooling Cooling to RT Autoclave->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Vacuum Drying 60 °C Filtration->Drying Final_Product Porous Ni-AIP MOF Drying->Final_Product

Caption: Workflow for the solvothermal synthesis of an amine-functionalized MOF.

Synthesis of Amine-Functionalized Covalent Organic Frameworks (COFs)

While direct synthesis of COFs using this compound is not extensively reported, its structural motifs are highly amenable to the formation of imine-linked COFs. The amine group on the isophthalate core can react with aldehyde-containing linkers to form a crystalline, porous framework.[8]

Rationale for Imine-Linked COF Synthesis

Imine-based COFs are synthesized through the condensation reaction between an amine and an aldehyde. This reaction is reversible, which allows for "error-checking" during the crystallization process, leading to highly ordered and crystalline materials. The resulting imine linkage is robust, providing the COF with good chemical and thermal stability.[9]

Proposed Protocol: Synthesis of an Imine-Linked COF

This proposed protocol is based on established methods for synthesizing imine-linked COFs.[8]

Materials:

  • This compound

  • 1,3,5-Triformylbenzene (TFB)

  • Mesitylene

  • 1,4-Dioxane

  • 6M Acetic acid (aqueous)

  • Pyrex tube

Procedure:

  • In a Pyrex tube, combine this compound (0.15 mmol, 35.6 mg) and 1,3,5-triformylbenzene (0.1 mmol, 16.2 mg).

  • Add a solvent mixture of mesitylene (0.5 mL) and 1,4-dioxane (0.5 mL).

  • Add 0.1 mL of 6M aqueous acetic acid as a catalyst.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen, evacuate to <100 mTorr, and flame-seal.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the product with anhydrous acetone and then with tetrahydrofuran (THF).

  • Activate the COF by Soxhlet extraction with THF for 24 hours, followed by drying under vacuum at 150 °C.

Table 2: Proposed Synthesis Parameters for an Imine-Linked COF

ParameterValue
Amine LinkerThis compound
Aldehyde Linker1,3,5-Triformylbenzene
Solvent SystemMesitylene/Dioxane (1:1 v/v)
Catalyst6M Acetic acid
Temperature120 °C
Reaction Time3 days
Product ActivationSoxhlet extraction with THF, vacuum drying
Visualization of COF Synthesis Logic

COF_Synthesis_Logic cluster_monomers Monomer Selection cluster_reaction_conditions Reaction Conditions cluster_process Polymerization Process cluster_product Final Product Amine_Linker This compound (Amine Source) Condensation Imine Condensation (Reversible) Amine_Linker->Condensation Aldehyde_Linker 1,3,5-Triformylbenzene (Aldehyde Source) Aldehyde_Linker->Condensation Solvent Mesitylene/Dioxane Solvent->Condensation Catalyst Acetic Acid Catalyst->Condensation Temperature 120 °C Temperature->Condensation Crystallization Crystallization Condensation->Crystallization Porous_COF Porous Imine-Linked COF Crystallization->Porous_COF

Caption: Logical relationship of components in the synthesis of an imine-linked COF.

Synthesis of Porous Polyamides via Interfacial Polymerization

The amine functionality of 5-aminoisophthalic acid can be exploited to synthesize porous polyamides through interfacial polymerization. This method involves the reaction of a diamine with a diacyl chloride at the interface of two immiscible liquids.[10][11]

Rationale for Interfacial Polymerization

Interfacial polymerization is a rapid and effective method for producing high molecular weight polymers at low temperatures. The reaction is confined to the interface between the two liquid phases, which allows for precise control over the polymerization process.[12]

Experimental Protocol: Synthesis of a Porous Polyamide

This protocol requires the initial conversion of this compound to its diacyl chloride derivative.

Part A: Synthesis of 5-Aminoisophthaloyl Dichloride

  • Hydrolyze this compound to 5-aminoisophthalic acid using standard aqueous base hydrolysis, followed by acidification.

  • React the resulting 5-aminoisophthalic acid with an excess of thionyl chloride (SOCl₂) under reflux, followed by distillation to remove excess SOCl₂ to yield 5-aminoisophthaloyl dichloride.

Part B: Interfacial Polymerization

Materials:

  • 5-Aminoisophthaloyl dichloride

  • Hexamethylenediamine (HMDA)

  • Dichloromethane (DCM)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of hexamethylenediamine and sodium carbonate (as an acid scavenger).

  • Prepare an organic solution of 5-aminoisophthaloyl dichloride in dichloromethane.

  • Carefully layer the aqueous solution on top of the organic solution in a beaker. A thin film of polyamide will form at the interface.

  • Gently grasp the polyamide film with forceps and pull it out of the beaker. A continuous rope of polyamide can be drawn.

  • Wash the resulting polyamide thoroughly with water and then with acetone to remove any unreacted monomers and salts.

  • Dry the porous polyamide in a vacuum oven at 60 °C.

Table 3: Key Parameters for Interfacial Polymerization of Polyamide

ParameterDetails
Diamine MonomerHexamethylenediamine in water
Diacyl Chloride Monomer5-Aminoisophthaloyl dichloride in DCM
Acid ScavengerSodium carbonate
Polymerization TypeInterfacial polycondensation
ProductPorous polyamide

Characterization of Porous Materials

A comprehensive characterization of the synthesized porous materials is crucial to confirm their structure, porosity, and functionality.

Table 4: Common Characterization Techniques for Porous Materials

TechniqueInformation ObtainedReference
Powder X-ray Diffraction (PXRD) Crystalline structure and phase purity[2]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., amine, ester, amide)[2]
Thermogravimetric Analysis (TGA) Thermal stability and solvent content[2]
Scanning Electron Microscopy (SEM) Crystal morphology and particle size[6]
Nitrogen Physisorption (BET analysis) Surface area, pore volume, and pore size distribution[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of organic linkers[8]

Applications in Drug Delivery and Catalysis

The amine functionality incorporated into porous materials using this compound as a precursor offers significant advantages in various applications.

Controlled Drug Delivery

The amine groups within the pores can interact with acidic drug molecules, such as ibuprofen, through acid-base interactions, leading to higher drug loading capacities and more controlled release profiles.[13][14]

Protocol: Ibuprofen Loading and Release Study

  • Loading: Activate the synthesized porous material (e.g., amine-functionalized MOF). Immerse a known amount of the material in a concentrated solution of ibuprofen in a suitable solvent (e.g., ethanol) and stir for 24-48 hours.

  • Quantification of Loading: Separate the solid and analyze the supernatant using UV-Vis spectroscopy to determine the amount of ibuprofen loaded.

  • Release: Place the ibuprofen-loaded material in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37 °C. Periodically withdraw aliquots of the solution and measure the concentration of released ibuprofen using UV-Vis spectroscopy.

Heterogeneous Catalysis

The basic amine sites within the porous framework can act as active catalytic centers for various organic transformations, such as the Knoevenagel condensation.[1][4]

Protocol: Knoevenagel Condensation of Benzaldehyde and Malononitrile

  • In a round-bottom flask, combine benzaldehyde (1 mmol) and malononitrile (1.1 mmol) in a suitable solvent (e.g., ethanol).

  • Add the amine-functionalized porous material as a catalyst (e.g., 10 mol% based on benzaldehyde).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, separate the catalyst by filtration.

  • Isolate the product from the filtrate by evaporating the solvent and purify if necessary.

  • The catalyst can be washed, dried, and reused for subsequent reactions.

Table 5: Performance of Amine-Functionalized Catalysts in Knoevenagel Condensation

CatalystReactantsProductYieldReusabilityReference
Amine-functionalized MOFBenzaldehyde, Malononitrile2-Benzylidenemalononitrile>95%High[4]
Amine-functionalized SilicaAromatic aldehydes, Ethyl cyanoacetateα,β-unsaturated estersHighGood[15]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of porous materials. Its inherent functionality allows for the creation of MOFs, COFs, and porous polymers with tailored properties for specific applications. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to explore the full potential of this remarkable molecule in the design and synthesis of next-generation functional materials.

References

  • Amide Functionalized Mesoporous MOF LOCOM-1 as a Stable Highly Active Basic Catalyst for Knoevenagel Condensation Reaction. PubMed Central. [Link]

  • Amine functionalized MCM-41: An active and reusable catalyst for Knoevenagel condensation reaction. ResearchGate. [Link]

  • Amine-Functionalized Metal-Organic Frameworks: An Efficient and Recyclable Heterogeneous Catalyst for the Knoevenagel Condensation Reaction. ResearchGate. [Link]

  • Amine-Functionalized Nanoporous Silica Monoliths for Heterogeneous Catalysis of the Knoevenagel Condensation in Flow. ACS Publications. [Link]

  • CHAPTER 3: Post‐synthetic Modification of MOFs. The Royal Society of Chemistry. [Link]

  • Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation. PubMed Central. [Link]

  • Postsynthetic Modification of Amine-Functionalized MIL-101(Cr) Metal–Organic Frameworks with an EDTA–Zn(II) Complex as an Effective Heterogeneous Catalyst for Hantzsch Synthesis of Polyhydroquinolines. ACS Publications. [Link]

  • Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol. ResearchGate. [Link]

  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Publications. [Link]

  • Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Semantic Scholar. [Link]

  • Enhanced performance of a metal-organic framework analogue to MIL-101(Cr) containing amine groups for ibuprofen and nimesulide controlled release. ResearchGate. [Link]

  • Postsynthetic covalent modification of a neutral metal-organic framework. Semantic Scholar. [Link]

  • Recent Advances in Metal–Organic-Framework-Based Nanocarriers for Controllable Drug Delivery and Release. PubMed Central. [Link]

  • Controlled release of Ibuprofen from dealuminated faujasites. ResearchGate. [Link]

  • Functionalization of a porous copper(ii) metal–organic framework and its capacity for loading and delivery of ibuprofen. RSC Publishing. [Link]

  • Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Neliti. [Link]

  • Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol. ACS Publications. [Link]

  • Encapsulation of Ibuprofen in CD-MOF and Related Bioavailability Studies. ACS Publications. [Link]

  • 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. Chemistry LibreTexts. [Link]

  • Interfacial Polymerization. MIT OpenCourseWare. [Link]

  • How can I synthesize polyamide from diacid chloride?. ResearchGate. [Link]

  • Porous Polymers: Design, Synthesis and Applications. The Royal Society of Chemistry. [Link]

  • Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides. Sparkl. [Link]

Sources

Application Note & Protocols: Strategic Derivatization of the Amino Group of Diethyl 5-Aminoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Diethyl 5-aminoisophthalate (DEAI) is a versatile aromatic diamine ester that serves as a critical building block in various fields, from medicinal chemistry to polymer science. Its chemical structure, featuring a nucleophilic primary amino group positioned meta to two electron-withdrawing ethyl ester functionalities, presents a unique platform for chemical modification. The electron-withdrawing nature of the ester groups deactivates the aromatic ring, making the amino group less nucleophilic than that of aniline, yet it remains a prime site for a wide array of chemical transformations.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of the amino group of DEAI. We will delve into the core principles behind common derivatization reactions, provide detailed, field-tested protocols for acylation and sulfonylation, and offer insights into the causality of experimental choices. The aim is to equip researchers with the knowledge to reliably synthesize novel DEAI derivatives for their specific applications.

Chemical Principles: Reactivity of the DEAI Amino Group

The reactivity of the primary amino group (-NH₂) in this compound is central to its utility as a synthetic intermediate. While it undergoes typical reactions of an aromatic amine, its nucleophilicity is tempered by the two meta-positioned ethyl ester groups, which are moderately deactivating through resonance and inductive effects. This modulation of reactivity is a key consideration in designing synthetic protocols.

Two of the most robust and widely used derivatization strategies for DEAI are N-acylation and N-sulfonylation.

  • N-Acylation: This reaction involves the formation of an amide bond by treating DEAI with an acylating agent, such as an acid chloride or anhydride. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl or carboxylic acid byproduct generated. The resulting amide is significantly more stable than the parent amine and often exhibits altered physicochemical properties.

  • N-Sulfonylation: This process forms a sulfonamide linkage by reacting DEAI with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride). Similar to acylation, a base is required to scavenge the HCl byproduct. Sulfonamides are important functional groups in medicinal chemistry, known for their ability to act as bioisosteres of amides and for their chemical stability.

Below is a general workflow for the derivatization process, from starting material to the purified product.

G cluster_prep Reaction Setup cluster_reaction Derivatization cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve DEAI in anhydrous solvent (e.g., DCM, THF) B Add base (e.g., Triethylamine) A->B C Cool reaction mixture to 0 °C B->C D Slowly add acylating/sulfonylating agent (e.g., Acyl Chloride) C->D E Allow to warm to RT & stir until completion (Monitor by TLC) D->E F Quench reaction (e.g., with water or sat. NH4Cl) E->F G Extract with organic solvent F->G H Wash organic layer, dry, and concentrate G->H I Purify by column chromatography or recrystallization H->I J Characterize product (NMR, MS, IR) I->J

Caption: General workflow for the derivatization of DEAI.

Detailed Protocols & Methodologies

The following protocols are designed to be robust and reproducible. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: N-Acylation with Acetyl Chloride

This protocol details the synthesis of Diethyl 5-acetamidoisophthalate, a common intermediate.

Principle: The lone pair of electrons on the nitrogen atom of DEAI attacks the electrophilic carbonyl carbon of acetyl chloride. A proton is subsequently lost from the nitrogen, and the chloride ion is expelled, forming the stable amide bond. Triethylamine (TEA) acts as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing it from protonating the starting amine and rendering it unreactive. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve both the starting materials and intermediates.

G start Start: DEAI, TEA in DCM step1 Cool to 0 °C (Ice Bath) start->step1 step2 Add Acetyl Chloride (dropwise) step1->step2 step3 Stir at RT for 2-4 hours step2->step3 step4 Monitor by TLC (e.g., 3:7 EtOAc:Hex) step3->step4 step5 Aqueous Work-up (Wash with H2O, brine) step4->step5 step6 Dry (Na2SO4), Filter, Concentrate step5->step6 end Purify by Recrystallization (e.g., from Ethanol/Water) step6->end

Caption: Experimental workflow for N-acylation of DEAI.

Materials:

  • This compound (DEAI) (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.23 g, 10 mmol).

  • Dissolve the DEAI in anhydrous DCM (approx. 50 mL).

  • Add triethylamine (2.1 mL, 15 mmol) to the solution.

  • Cool the flask in an ice bath to 0 °C with continuous stirring.

  • Slowly add acetyl chloride (0.78 mL, 11 mmol) dropwise to the cooled solution over 5-10 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (DEAI) is consumed.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Diethyl 5-acetamidoisophthalate as a white solid.

ParameterCondition/ValueRationale
Solvent Anhydrous Dichloromethane (DCM)Inert, good solubility for reactants, low boiling point for easy removal.
Base Triethylamine (TEA)Scavenges HCl byproduct without competing as a nucleophile.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; RT provides sufficient energy.
Stoichiometry Slight excess of Acetyl ChlorideEnsures complete consumption of the limiting reagent (DEAI).
Purification Recrystallization/Column ChromatographyEffective for removing salts and unreacted starting materials.
Protocol 2: N-Sulfonylation with p-Toluenesulfonyl Chloride (TsCl)

This protocol details the synthesis of Diethyl 5-(4-methylphenylsulfonamido)isophthalate.

Principle: The mechanism is analogous to N-acylation. The nitrogen atom of DEAI attacks the highly electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). Pyridine is often used as both the base and a solvent in this reaction; it effectively neutralizes the HCl byproduct and can also act as a nucleophilic catalyst. The resulting sulfonamide is a stable, crystalline solid.

Materials:

  • This compound (DEAI) (1.0 eq)

  • p-Toluenesulfonyl Chloride (TsCl) (1.2 eq)

  • Anhydrous Pyridine

  • Hydrochloric Acid (1 M HCl)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Dissolve this compound (e.g., 2.23 g, 10 mmol) in anhydrous pyridine (25 mL) in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (2.29 g, 12 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight (approx. 16 hours).

  • Monitor the reaction by TLC.

  • Once complete, carefully pour the reaction mixture into ice-cold 1 M HCl (100 mL). This will neutralize the pyridine and precipitate the product.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure sulfonamide derivative.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient acylating/sulfonylating agent.2. Deactivated starting material (poor quality).3. Insufficient reaction time or temperature.1. Add another small portion (0.1-0.2 eq) of the reagent.2. Check the purity of DEAI by NMR or melting point.3. Allow the reaction to stir for a longer period or gently warm (e.g., to 40 °C).
Low Yield 1. Product loss during aqueous work-up (if product has some water solubility).2. Degradation of the reagent due to moisture.1. Perform back-extraction of the aqueous layers.2. Use freshly opened or purified reagents and ensure all glassware is dried.
Formation of Di-acylated Product Unlikely for amides, but possible if other reactive sites exist. For sulfonamides, N-acylation can occur.This is generally not an issue for aromatic amines under these conditions. If observed, use exactly 1.0 equivalent of the electrophile.
Difficult Purification Product and starting material have similar polarity.Adjust the eluent system for column chromatography (e.g., use a different solvent system or a shallow gradient). Consider derivatization to change polarity for separation.

Applications of DEAI Derivatives

Derivatives of this compound are valuable in several areas:

  • Medicinal Chemistry: The isophthalate core can be functionalized to create compounds that act as enzyme inhibitors or receptor antagonists. For example, derivatives have been explored as inhibitors of human immunodeficiency virus (HIV) integrase.

  • Polymer Science: DEAI serves as a monomer in the synthesis of high-performance polymers like polyamides and polyimides. Derivatization of the amino group allows for the tuning of polymer properties such as solubility, thermal stability, and gas permeability.

  • Supramolecular Chemistry: The functionalized core can be used to create complex host-guest systems or self-assembling materials due to its defined geometry and hydrogen bonding capabilities.

References

  • Mao, S., & Wender, P. A. (2018). Function-Oriented Synthesis: Design, Synthesis, and Evaluation of a New Class of Bryostatin Analogues. Journal of the American Chemical Society, 140(35), 11065–11073. [Link]

  • Yuan, D., et al. (2014). A robust, chiral, and porous metal-organic framework for highly enantioselective separation of racemic alcohols. Angewandte Chemie International Edition, 53(2), 524-528. [Link]

The Strategic Role of Diethyl 5-Aminoisophthalate in the Synthesis of Advanced Dyes and High-Performance Pigments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Intermediate

Diethyl 5-aminoisophthalate, a seemingly unassuming aromatic amine, holds a significant position in the landscape of colorant chemistry. Its unique molecular architecture, featuring a reactive primary amine and two sterically hindering ester groups on a benzene ring, makes it a valuable precursor for the synthesis of a range of high-performance azo dyes and pigments. The presence of the isophthalate moiety, in particular, contributes to the enhanced stability and desirable application properties of the final colorants. This guide provides an in-depth exploration of the application of this compound in the synthesis of both high-performance pigments and disperse dyes, complete with detailed experimental protocols for researchers, scientists, and professionals in drug development who may utilize these compounds as biological markers or in other advanced applications.

The core chemical transformation leveraging this compound is the diazotization of its primary amino group, followed by an azo coupling reaction with a suitable coupling component. This fundamental reaction sequence opens the door to a diverse array of chromophores with tailored properties.

Part 1: Synthesis of High-Performance Benzimidazolone Pigments

Benzimidazolone pigments are a class of organic colorants renowned for their exceptional lightfastness, heat stability, and resistance to chemicals and migration. These properties make them indispensable in demanding applications such as automotive coatings, high-quality plastics, and durable printing inks. This compound (or its dimethyl ester analog) is a key starting material for the synthesis of certain high-performance yellow benzimidazolone pigments, most notably C.I. Pigment Yellow 120.

Causality Behind Experimental Choices in Benzimidazolone Pigment Synthesis

The synthesis of a stable and high-performance pigment like C.I. Pigment Yellow 120 is a multi-step process where each parameter is critical. The initial diazotization of this compound must be conducted at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. The subsequent coupling reaction with a benzimidazolone-based coupling component is typically carried out in an aqueous medium under controlled pH to facilitate the electrophilic aromatic substitution and promote the formation of the desired azo chromophore. The final pigment's crystal structure, particle size, and distribution, which are crucial for its coloristic and performance properties, are influenced by the reaction conditions and post-synthesis treatments like thermal annealing.

Experimental Protocol: Synthesis of C.I. Pigment Yellow 120

This protocol outlines the laboratory-scale synthesis of C.I. Pigment Yellow 120, a high-performance benzimidazolone pigment, from this compound.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 3-Oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide (Benzimidazolone coupling component)

  • Sodium hydroxide (NaOH)

  • Sodium acetate

  • Methanol

  • Distilled water

  • Ice

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel

  • Ice bath

  • Beakers and graduated cylinders

  • Büchner funnel and vacuum flask

  • Oven

Procedure:

Step 1: Diazotization of this compound

  • In a 500 mL three-necked flask, prepare a solution of this compound (e.g., 0.1 mol) in a mixture of concentrated hydrochloric acid (e.g., 0.3 mol) and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.11 mol) in cold water.

  • Add the sodium nitrite solution dropwise to the cold amine solution over 30 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring for another 30 minutes at the same temperature to ensure complete diazotization. The resulting solution contains the diazonium salt of this compound.

Step 2: Preparation of the Coupling Component Solution

  • In a separate 1 L beaker, dissolve the benzimidazolone coupling component (e.g., 0.1 mol) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 10-15 °C.

Step 3: Azo Coupling Reaction

  • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

  • Maintain the pH of the reaction mixture between 4.5 and 5.5 by adding a solution of sodium acetate.

  • Continue stirring for 2-3 hours at room temperature to allow the coupling reaction to complete. A yellow precipitate of the crude pigment will form.

Step 4: Isolation and Purification of the Pigment

  • Heat the pigment slurry to 90-95 °C and hold for 1 hour to promote crystal growth and improve pigment properties.

  • Allow the slurry to cool to room temperature.

  • Filter the crude pigment using a Büchner funnel and wash thoroughly with hot water until the filtrate is neutral and free of soluble salts.

  • Wash the filter cake with methanol to remove any unreacted starting materials.

  • Dry the pigment in an oven at 80-100 °C to a constant weight.

Data Presentation: Typical Properties of C.I. Pigment Yellow 120
PropertyValue
C.I. NamePigment Yellow 120
Chemical ClassMonoazo Benzimidazolone
Lightfastness (BWS)7-8
Heat Stability280-300 °C
Migration ResistanceExcellent
Chemical ResistanceExcellent
Visualization: Synthetic Workflow for C.I. Pigment Yellow 120

G cluster_0 Diazotization cluster_1 Coupling cluster_2 Post-Treatment A This compound in HCl/H₂O C Diazonium Salt Solution (0-5 °C) A->C B NaNO₂ Solution B->C Dropwise Addition E Azo Coupling (pH 4.5-5.5) C->E Slow Addition D Benzimidazolone Coupler in NaOH Solution D->E F Crude Pigment Slurry E->F G Thermal Treatment (90-95 °C) F->G H Filtration & Washing G->H I Drying H->I J C.I. Pigment Yellow 120 I->J

Caption: Workflow for the synthesis of C.I. Pigment Yellow 120.

Part 2: Synthesis of Disperse Dyes for Synthetic Fibers

Disperse dyes are non-ionic colorants with low water solubility, designed for dyeing hydrophobic synthetic fibers like polyester, nylon, and cellulose acetate. The dyeing process involves the transfer of the dye from a fine aqueous dispersion into the fiber, typically at high temperatures and pressures. This compound serves as an excellent diazo component for creating disperse dyes due to the hydrophobic nature imparted by the diethyl ester groups.

Causality Behind Experimental Choices in Disperse Dye Synthesis and Application

The synthesis of disperse dyes follows the same fundamental principles of diazotization and coupling. The choice of the coupling component is critical in determining the final color and dyeing properties. For disperse dyes, couplers are often derivatives of aniline, naphthol, or heterocyclic compounds that contribute to the overall hydrophobicity and affinity for the synthetic fiber. The dyeing process for polyester requires high temperatures (typically 130 °C) to swell the polymer fibers, allowing the dispersed dye particles to penetrate and become trapped within the fiber structure upon cooling. The use of a dispersing agent is essential to maintain a stable and fine dispersion of the dye in the dyebath.

Experimental Protocol: Synthesis and Application of a Disperse Yellow Dye

This protocol describes the synthesis of a representative disperse yellow dye from this compound and its application in dyeing polyester fabric.

Materials for Synthesis:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • N,N-diethylaniline (coupling component)

  • Sodium acetate

  • Methanol

  • Distilled water

  • Ice

Equipment for Synthesis:

  • As described in the pigment synthesis protocol.

Procedure for Synthesis:

Step 1: Diazotization of this compound

  • Follow the same procedure as described in Step 1 of the C.I. Pigment Yellow 120 synthesis to prepare the diazonium salt of this compound.

Step 2: Azo Coupling Reaction

  • In a separate beaker, dissolve N,N-diethylaniline (e.g., 0.1 mol) in a mixture of acetic acid and water.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring.

  • Maintain the pH of the reaction mixture between 4 and 5 by adding a solution of sodium acetate.

  • Continue stirring for 2-3 hours at 0-5 °C. A yellow-orange precipitate of the disperse dye will form.

Step 3: Isolation and Purification of the Disperse Dye

  • Collect the crude dye by vacuum filtration.

  • Wash the filter cake with cold water until the filtrate is neutral.

  • Recrystallize the crude dye from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the purified disperse dye.

  • Dry the purified dye in a vacuum oven at 60 °C.

Protocol for Dyeing Polyester Fabric

Materials for Dyeing:

  • Synthesized disperse yellow dye

  • Polyester fabric

  • Dispersing agent (e.g., a lignosulfonate-based dispersant)

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite (for reduction clearing)

  • Sodium hydroxide (for reduction clearing)

Equipment for Dyeing:

  • High-temperature, high-pressure (HTHP) laboratory dyeing machine

  • Beakers and graduated cylinders

  • pH meter

Procedure for Dyeing:

  • Preparation of the Dye Dispersion: Prepare a paste of the synthesized disperse dye (e.g., 1% on weight of fabric) with a small amount of dispersing agent and water. Add this paste to the dyebath containing more water and dispersing agent.

  • Dyeing Process:

    • Set the liquor ratio (the ratio of the weight of the dyebath to the weight of the fabric) to 20:1.

    • Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.

    • Introduce the polyester fabric into the cold dyebath.

    • Raise the temperature of the dyebath to 130 °C at a rate of 2 °C/minute.

    • Maintain the temperature at 130 °C for 60 minutes.

    • Cool the dyebath to 70 °C.

  • Rinsing and Reduction Clearing:

    • Rinse the dyed fabric with hot and then cold water.

    • Prepare a reduction clearing bath containing sodium hydrosulfite and sodium hydroxide.

    • Treat the dyed fabric in this bath at 70-80 °C for 15-20 minutes to remove any surface dye and improve wash fastness.

    • Rinse the fabric thoroughly with hot and cold water.

  • Drying: Dry the dyed fabric in an oven or air dry.

Visualization: Disperse Dyeing Process of Polyester

G cluster_0 Dyeing Cycle cluster_1 Post-Dyeing Treatment start Start (Fabric in Dyebath) ramp_up Ramp up to 130°C start->ramp_up hold Hold at 130°C (60 min) ramp_up->hold cool_down Cool to 70°C hold->cool_down rinse1 Hot & Cold Rinse cool_down->rinse1 reduction Reduction Clearing (70-80°C) rinse1->reduction rinse2 Final Rinse reduction->rinse2 dry Drying rinse2->dry

Application Notes & Protocols: Diethyl 5-aminoisophthalate as a Pivotal Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Diethyl 5-aminoisophthalate (DEAI) is a versatile aromatic amine and diester that serves as a critical building block in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). Its unique trifunctional structure—an aromatic ring substituted with a nucleophilic amino group and two electrophilic ethyl ester moieties—makes it an ideal starting scaffold for constructing intricate molecular architectures. This document provides an in-depth guide for researchers and drug development professionals on the synthesis, characterization, purification, and application of DEAI, with a particular focus on its established role as a precursor to non-ionic, tri-iodinated X-ray contrast media, a cornerstone of modern medical imaging.

Introduction: The Strategic Importance of the Aminoisophthalate Scaffold

In the landscape of pharmaceutical development, the selection of appropriate starting materials is paramount to ensuring the efficiency, scalability, and safety of a synthetic route. This compound, and its parent compound 5-aminoisophthalic acid, belong to a class of intermediates prized for their utility in creating highly substituted benzene derivatives.[1][2] The strategic placement of the amino group meta to the two ester functions allows for sequential and regioselective modifications, a key requirement in the synthesis of complex APIs.

The most significant application of this scaffold is in the production of iodinated contrast media (ICM) for X-ray-based diagnostic procedures like computed tomography (CT).[1] Agents such as Iopamidol and Iohexol are complex molecules that rely on a central tri-iodinated aminobenzoyl core to provide X-ray attenuation. The synthesis of these agents begins with intermediates like 5-aminoisophthalic acid, whose derivatives, including DEAI, are foundational to the entire manufacturing process.[1][3] This guide will elucidate the practical methodologies required to leverage DEAI effectively in a research and development setting.

Physicochemical Properties and Characterization

Accurate characterization of DEAI is the first step in ensuring the validity of any synthetic protocol. The identity and purity of the intermediate directly impact the yield, purity, and safety profile of the final API.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
IUPAC Name Diethyl 5-aminobenzene-1,3-dicarboxylatePubChem
CAS Number 42289-83-8 (free base)PubChem
Molecular Formula C₁₂H₁₅NO₄[4]
Molecular Weight 237.25 g/mol [4]
Appearance Off-white to light beige crystalline powder[5]
Melting Point Not widely reported; analog Dimethyl 5-aminoisophthalate melts at 178-181 °C
Solubility Generally soluble in ethyl acetate, dichloromethane; sparingly soluble in water.[6]
Quality Control & Spectroscopic Verification

Before use, each batch of DEAI must be rigorously tested to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are definitive methods for structural confirmation. The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons, the amine protons (a broad singlet), and the ethyl ester groups (a quartet and a triplet).

  • Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester carbonyls, and C-O stretching.

  • Mass Spectrometry (MS) : Provides confirmation of the molecular weight. The mass spectrum should show a prominent molecular ion peak (M+) corresponding to the calculated molecular weight.[4]

  • High-Performance Liquid Chromatography (HPLC) : The primary method for purity assessment. A validated HPLC method should be used to determine the purity of DEAI, which should typically exceed 98% for use in pharmaceutical synthesis.

Synthesis Protocol: Fischer Esterification of 5-Aminoisophthalic Acid

The most direct and common method for preparing DEAI is the acid-catalyzed Fischer esterification of 5-aminoisophthalic acid using ethanol.

Diagram: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A 5-Aminoisophthalic Acid E This compound (DEAI) A->E B Ethanol (Excess) B->E C H₂SO₄ (cat.) C->E D Reflux (Heat) D->E F Water

Caption: Fischer esterification of 5-aminoisophthalic acid to yield DEAI.

Step-by-Step Methodology
  • Reactor Setup : To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-aminoisophthalic acid (0.1 mol, 18.12 g).

  • Solvent and Catalyst Addition : Add absolute ethanol (400 mL) to the flask. While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) as the catalyst.

    • Scientist's Note : Ethanol serves as both the reactant and the solvent. Using it in large excess drives the equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acids, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Reaction : Heat the mixture to reflux (approximately 78-80 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1), visualizing under UV light. The reaction is complete when the starting material spot is no longer visible.

  • Work-up & Neutralization : Cool the reaction mixture to room temperature. Slowly pour the mixture into 1 L of ice-cold water. A precipitate may form. Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

    • Rationale : This step quenches the reaction, neutralizes the sulfuric acid catalyst, and deprotonates any remaining carboxylic acid, making the product less soluble in the aqueous phase and facilitating its precipitation or extraction.

  • Extraction : Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 200 mL). Combine the organic layers.

  • Drying and Concentration : Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude DEAI product.

Purification Protocol: Column Chromatography

The crude product often requires purification to meet the stringent requirements for pharmaceutical synthesis.

  • Adsorbent Preparation : Prepare a silica gel slurry in hexane. Pack a glass chromatography column with the slurry.

  • Loading : Dissolve the crude DEAI in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the packed column.

  • Elution : Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). Collect fractions and monitor by TLC.

    • Scientist's Note : A gradient elution is used to effectively separate the non-polar impurities (which elute first with low polarity solvent) from the more polar DEAI product and any highly polar byproducts (which require a higher polarity solvent to elute).

  • Isolation : Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to afford pure this compound as a crystalline solid.

  • Final QC : Analyze the final product using HPLC (purity >98%) and NMR to confirm structure and identity before proceeding.

Application in Pharmaceutical Synthesis: Pathway to Iodinated Contrast Media

DEAI is a key intermediate in the synthesis of non-ionic X-ray contrast agents. The general synthetic strategy involves the functionalization of the amino group, followed by iodination of the aromatic ring.

Conceptual Workflow

The transformation from DEAI to a complex contrast agent involves several key steps. The amino group of DEAI is first acylated to introduce hydrophilic side chains. These side chains are crucial for ensuring the high water solubility and low osmolality of the final drug, which in turn reduces side effects in patients.[7][8] Following acylation, the activated aromatic ring is subjected to electrophilic iodination to install three iodine atoms, which are responsible for attenuating X-rays.

Diagram: General Synthetic Pathway from DEAI to an ICM Core

G DEAI This compound (DEAI) Acylated N-Acylated Intermediate DEAI->Acylated 1. Acylation (e.g., with Serinol derivative) Iodinated Tri-iodinated Intermediate Acylated->Iodinated 2. Electrophilic Iodination Hydrolyzed Di-acid Intermediate Iodinated->Hydrolyzed 3. Ester Hydrolysis Final ICM Precursor (e.g., for Iopamidol) Hydrolyzed->Final 4. Amidation

Caption: Conceptual workflow for elaborating DEAI into an ICM precursor.

This pathway highlights the versatility of the DEAI scaffold. The ester groups serve as protecting groups for the carboxylic acids, which can be hydrolyzed and converted to amides in later steps to attach further solubilizing side chains, as seen in the final structures of agents like Iohexol and Iopamidol.[1][9]

Safety, Handling, and Storage

As a laboratory chemical, DEAI and its precursors require careful handling to minimize risk to researchers.

Table 2: GHS Hazard Information for Aminoisophthalates

Hazard ClassCodeDescriptionSource(s)
Skin Irritation H315Causes skin irritation[10]
Eye Irritation H319Causes serious eye irritation[10]
Respiratory Irritation H335May cause respiratory irritation[10]
  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses with side shields, and nitrile gloves when handling DEAI.[5]

  • Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Avoid contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from oxidizing agents.[6]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling molecule that provides a reliable and versatile entry point into the synthesis of sophisticated pharmaceutical agents, most notably the life-saving class of iodinated contrast media. The protocols and insights provided in this guide are designed to equip researchers with the practical knowledge needed to synthesize, purify, and utilize DEAI with confidence and scientific rigor. A thorough understanding of its chemistry and handling is essential for any laboratory engaged in the development of next-generation diagnostic and therapeutic agents.

References

  • PubChem. (n.d.). Dimethyl 5-aminoisophthalate. National Center for Biotechnology Information. Retrieved from [Link]

  • Hilal, S. K., et al. (2017). Synthesis and Preclinical Characterization of a Cationic Iodinated Imaging Contrast Agent (CA4+) and Its Use for Quantitative Computed Tomography of Ex Vivo Human Hip Cartilage. Journal of Medicinal Chemistry, 60(13), 5543–5555. Retrieved from [Link]

  • Arvee Laboratories. (n.d.). 5-Aminoisophthalic acid. Retrieved from [Link]

  • ChemBK. (2024). Dimethyl 5-aminoisophthalate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Yu, J., et al. (2016). Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging. Bioconjugate Chemistry, 27(3), 545-555. Retrieved from [Link]

  • Lee, N., & Hyeon, T. (2012). Synthesis of nanoparticle CT contrast agents: in vitro and in vivo studies. Journal of Physics: Conference Series, 304, 012013. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Pre-Clinical Characterization of a Cationic Iodinated Imaging Contrast Agent (CA4+) and Its Use for Quantitative Computed Tomography of Ex Vivo Human Hip Cartilage. Retrieved from [Link]

  • Sci-Hub. (n.d.). A New Route for the Preparation of 5-Hydroxyisophthalic Acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Aminoisophthalic Acid: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

  • Google Patents. (1998). WO1998034905A1 - Process for the preparation of iodinated contrast agents and intermediates therefor.
  • SpectraBase. (n.d.). 5-Aminoisophthalic acid, dimethyl ester. Retrieved from [Link]

  • NIH. (n.d.). Click chemistry in the Development of Contrast Agents for Magnetic Resonance Imaging. Retrieved from [Link]

  • Google Patents. (2004). JP2004300041A - Method for producing high-purity 5-aminoisophthalic acid.
  • Rossi, S., et al. (2024). Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid, a key intermediate in the synthesis of the iodinated contrast agent iopamidol. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 893, 503720. Retrieved from [Link]

  • Journal of Clinical Practice and Research. (2021). History of Contrast Media: Celebrating the Centenary of the Use of Lipiodol® in Radiology. Retrieved from [Link]

  • RSC Publishing. (n.d.). Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 5-aminoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Diethyl 5-aminoisophthalate. This document is intended for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products and impurities encountered during the synthesis of this important intermediate.

Section 1: Understanding the Core Synthesis and Potential Pitfalls

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and industrially significant method for preparing this compound is the catalytic hydrogenation of its precursor, Diethyl 5-nitroisophthalate. This reaction involves the reduction of the aromatic nitro group to an amine. Typically, this is achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere.[1][2] Alternative methods may use transfer hydrogenation with a hydrogen donor like ammonium formate or employ reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media.[1][2][3]

The general transformation is as follows:

While this reaction is generally robust, its efficiency and the purity of the final product are highly dependent on controlling the reaction conditions to prevent the formation of side products.

Q2: What are the primary side products I should be aware of during this reduction?

The reduction of an aromatic nitro group is a multi-step process that proceeds through several intermediates.[4] Side products arise when these intermediates accumulate or react in unintended ways. The most common impurities include:

  • Incomplete Reduction Intermediates: These are compounds where the nitro group has not been fully reduced to the amine. Key examples are the corresponding nitroso and hydroxylamino species.

  • Condensation Products: Intermediates can react with each other or with the final amine product to form dimers, such as azoxy , azo , and hydrazino compounds.[5][6]

  • Hydrolysis Products: The two ethyl ester groups are susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the mono-ester (5-Amino-3-(ethoxycarbonyl)benzoic acid ) or the di-acid (5-Aminoisophthalic acid ).

  • Dehalogenation Products (if applicable): If the aromatic ring contains halogen substituents, catalytic hydrogenation (especially with Pd/C) can lead to reductive cleavage of the carbon-halogen bond.[1]

Below is a diagram illustrating the main reaction pathway and the points where side reactions can occur.

ReactionPathways cluster_main Main Reaction Pathway cluster_side Side Reactions Start Diethyl 5-nitroisophthalate (Ar-NO2) Intermediate1 Nitroso Intermediate (Ar-NO) Start->Intermediate1 Reduction Hydrolysis Hydrolysis Products (Ar'-COOH) Start->Hydrolysis H+ or OH- Intermediate2 Hydroxylamino Intermediate (Ar-NHOH) Intermediate1->Intermediate2 Reduction Azoxy Azoxy Compound (Ar-N(O)=N-Ar) Intermediate1->Azoxy Condensation with Ar-NHOH Product This compound (Ar-NH2) Intermediate2->Product Reduction Product->Hydrolysis H+ or OH- Azo Azo Compound (Ar-N=N-Ar) Azoxy->Azo Reduction TroubleshootingWorkflow Start Reaction Complete. Analyze Crude Product (TLC, Color) Color_Check Is the product intensely colored? Start->Color_Check Yield_Check Is the yield low with polar baseline spot on TLC? Color_Check->Yield_Check No Decolorize Cause: Azo/Azoxy Impurities Action: Decolorize with activated carbon. Optimize H2 delivery in next run. Color_Check->Decolorize Yes Purity_Check Does NMR/MS show unexpected signals? Yield_Check->Purity_Check No Hydrolysis Cause: Ester Hydrolysis Action: Check workup pH. Use neutral reduction (Pd/C) in next run. Yield_Check->Hydrolysis Yes Dehalogenation Cause: Dehalogenation Action: Switch from Pd/C to Raney Ni or use Fe/acid. Purity_Check->Dehalogenation Yes Recrystallize Purify by Recrystallization Purity_Check->Recrystallize No Decolorize->Recrystallize Hydrolysis->Recrystallize Dehalogenation->Recrystallize End Pure Product Recrystallize->End

Caption: A step-by-step workflow for troubleshooting common synthesis issues.

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. Retrieved from [Link]

  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan J. Chem., 14(2). Retrieved from [Link]

  • MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Journal of Catalyst & Catalysis. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.

Sources

Purification of crude Diethyl 5-aminoisophthalate by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Purification of Crude Diethyl 5-aminoisophthalate by Recrystallization

Technical Support Center

Welcome to the technical support guide for the purification of this compound. As a Senior Application Scientist, I have designed this resource to provide researchers, chemists, and drug development professionals with in-depth, practical guidance. This document moves beyond simple protocols to explain the underlying principles and troubleshoot the common challenges encountered during the recrystallization of this important chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to directly address the practical issues you may face in the lab.

Q1: My this compound won't dissolve. What's the problem?

Answer: This issue typically stems from two sources: an inappropriate solvent or an insufficient volume of it.

  • Causality: Recrystallization relies on a significant difference in the compound's solubility at high and low temperatures.[1][2] If the compound has very low solubility even in the boiling solvent, that solvent is unsuitable.

  • Troubleshooting Steps:

    • Ensure Sufficient Solvent: Add the solvent in small portions to your crude material while heating to the solvent's boiling point. Continue adding solvent until the solid just dissolves. Using a large excess of solvent is a common mistake that will lead to poor recovery later.[3]

    • Re-evaluate Your Solvent: If you have added a volume of solvent that is more than 10-20 times the mass of your solid and it still hasn't dissolved, the solvent is likely a poor choice. Refer to the solvent selection guide below. For aromatic amines and esters like this, solvents like ethanol, isopropanol, or ethyl acetate are often good starting points.[4]

Q2: I've cooled my solution, but no crystals have formed. What should I do?

Answer: This is a classic case of supersaturation, where the compound remains dissolved even though the solution is cooled below its saturation point.[3][5]

  • Causality: Crystal formation requires an initiation event, or nucleation. In a very clean solution without nucleation sites, a supersaturated state can persist.

  • Troubleshooting & Optimization:

    • Induce Crystallization by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for crystals to begin forming.[3][6]

    • Add a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.[3][6]

    • Reduce the Temperature: If crystals do not form at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.

    • Reduce Solvent Volume: It's possible you used too much solvent. Gently heat the solution to boil off a portion of the solvent, making the solution more concentrated, and then attempt to cool it again.[5][6]

Q3: My compound separated as an oily liquid instead of crystals. How do I fix this?

Answer: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point.[5][7] It can also be caused by the presence of impurities that depress the melting point.

  • Causality: The compound is insoluble in the solvent at that temperature but is still hot enough to be in a liquid state.

  • Troubleshooting & Optimization:

    • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to lower the saturation temperature.[6][7] The goal is for the solution to become saturated at a temperature below the compound's melting point.

    • Slow Down the Cooling Process: Rapid cooling encourages oiling out.[6] Allow the flask to cool slowly on the benchtop, perhaps insulated with paper towels, before moving it to an ice bath.

    • Change the Solvent System: Consider using a solvent with a lower boiling point or switching to a mixed-solvent system.

Q4: My final yield of pure crystals is very low. What went wrong?

Answer: A low yield is one of the most common frustrations in recrystallization. The cause is almost always a loss of product to the solvent.[3]

  • Causality: Some amount of your product will always remain dissolved in the cold solvent (this is the "mother liquor"). The key is to minimize this loss.

  • Troubleshooting & Optimization:

    • Use the Minimum Amount of Hot Solvent: This is the most critical rule. Any excess solvent used to dissolve the compound will keep more of it dissolved upon cooling, directly reducing your yield.[3]

    • Ensure Complete Cooling: Allow sufficient time for the solution to reach its final low temperature (e.g., in an ice bath) to maximize crystal precipitation.

    • Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent. Using room-temperature solvent or an excessive volume will re-dissolve a significant portion of your purified product.[3][8]

Physicochemical Data: this compound

Understanding the properties of your compound is the first step to a successful purification.

PropertyValueSource
CAS Number 42122-73-6[9][10]
Molecular Formula C₁₂H₁₅NO₄[11]
Molecular Weight 237.25 g/mol [11]
Appearance Crystalline powder/solid[12] (analogue)
Melting Point Not widely reported; the dimethyl analogue melts at 178-181 °C.[12][13]
Solubility Profile Expected to be soluble in polar organic solvents like ethanol, ethyl acetate, and chloroform.[14][15]

Experimental Protocols & Methodologies

Protocol 1: Systematic Solvent Selection

The ideal solvent should dissolve this compound poorly at room temperature but completely at its boiling point.[1][2][16]

Methodology:

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) dropwise, up to about 0.5 mL. Agitate at room temperature.

  • Observation 1: If the compound dissolves completely at room temperature, the solvent is unsuitable (too soluble).

  • For tubes where the compound is insoluble or sparingly soluble, heat them carefully in a water or sand bath to the solvent's boiling point.

  • Observation 2: If the compound dissolves completely at the boiling point, it is a potentially good solvent.

  • Cool the promising test tubes to room temperature and then in an ice bath.

  • Observation 3: The best solvent is the one that produces a large crop of crystals upon cooling.

Protocol 2: Standard Recrystallization Workflow (Single Solvent)

This protocol outlines the full procedure using a pre-determined suitable solvent.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask with stirring (e.g., on a hot plate). Continue adding the minimum amount of boiling solvent until the solid is just dissolved.[3]

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Keep the receiving flask and funnel hot to prevent premature crystallization.[5][8]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[2]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum off, add a very small amount of ice-cold recrystallization solvent to wash away the impure mother liquor. Re-apply the vacuum to pull the wash solvent through.[8]

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry. Then, transfer the purified crystals to a watch glass or drying dish to dry completely.

Visual Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_main Process cluster_result Outcome Crude Crude Solid Solvent Select Solvent Dissolve 1. Dissolve in Min. Hot Solvent Solvent->Dissolve HotFilt 2. Hot Filter (if needed) Dissolve->HotFilt Cool 3. Cool Slowly & Crystallize HotFilt->Cool Isolate 4. Isolate by Vacuum Filtration Cool->Isolate Wash 5. Wash with Min. Cold Solvent Isolate->Wash Liquor Mother Liquor (Impurities) Isolate->Liquor Dry 6. Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: General workflow for purification by recrystallization.

Troubleshooting Decision Diagram

When things go wrong, a logical approach can quickly identify the solution.

Troubleshooting_Tree Start Problem Occurs During Cooling NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound 'Oils Out' Start->OilingOut Supersat Is it Supersaturated? NoCrystals->Supersat TooFast Cooled Too Fast? OilingOut->TooFast TooMuchSolvent Too Much Solvent? Supersat->TooMuchSolvent No Scratch Scratch Flask or Add Seed Crystal Supersat->Scratch Yes Evaporate Boil Off Some Solvent TooMuchSolvent->Evaporate Yes TooConcentrated Too Concentrated? TooFast->TooConcentrated No ReheatSlow Reheat, Cool Slower TooFast->ReheatSlow Yes AddSolvent Reheat, Add More Solvent, Cool Slowly TooConcentrated->AddSolvent Yes

Caption: Decision tree for common recrystallization problems.

References

  • ChemBK. (2024). Dimethyl 5-aminoisophthalate. [Link]

  • University of York, Department of Chemistry. Solvent Choice. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(5), 322. [Link]

  • ChemBK. (2024). Dimethyl,5-aminoisophthalate. [Link]

  • PubChem, National Center for Biotechnology Information. Dimethyl 5-aminoisophthalate. [Link]

  • PubChem, National Center for Biotechnology Information. This compound. [Link]

  • University of California, Irvine, Department of Chemistry. Recrystallization. [Link]

  • Biocyclopedia. Problems in recrystallization. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Unknown. recrystallization.pdf. [Link]

  • Sci-Hub. A New Route for the Preparation of 5-Hydroxyisophthalic Acid. [Link]

  • Hengyuan Fine Chemical. This compound. [Link]

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Identifying and removing impurities from Diethyl 5-aminoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl 5-aminoisophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on identifying and removing impurities from this compound. The following sections offer in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

The nature of impurities largely depends on the synthetic route used. The two primary routes are the reduction of Diethyl 5-nitroisophthalate and the esterification of 5-aminoisophthalic acid.

  • From Nitration/Reduction Route:

    • Unreacted Starting Material: Diethyl 5-nitroisophthalate.

    • Partially Reduced Intermediates: Such as the corresponding nitroso and hydroxylamine compounds.

    • Side-Reaction Products: Impurities arising from over-reduction or other side reactions.

  • From Esterification Route:

    • Unreacted Starting Material: 5-Aminoisophthalic acid.

    • Mono-esterified Product: Ethyl 5-aminoisophthalate.

    • Residual Acid Catalyst: If an acid catalyst like sulfuric acid was used.[1]

  • General Impurities (from both routes):

    • Hydrolysis Products: 5-Aminoisophthalic acid or the monoester due to exposure to moisture.

    • Solvent Residues: Residual solvents from the reaction or purification steps.

Q2: How can I get a quick assessment of the purity of my this compound?

A quick assessment of purity can be achieved through:

  • Thin Layer Chromatography (TLC): This is a fast and effective way to visualize the number of components in your sample. A single spot suggests high purity, while multiple spots indicate the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities. The melting point for the dimethyl analog is reported to be 178-181 °C.[1][2]

For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.[3][4]

Q3: What are the recommended purification methods for this compound?

The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid sample.

  • Column Chromatography: A highly versatile technique for separating compounds with different polarities.

  • Liquid-Liquid Extraction: Useful for removing acidic or basic impurities from the desired product.

Troubleshooting Guides & Protocols

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the difference in solubility of the desired compound and the impurities in a chosen solvent at different temperatures.

Step-by-Step Protocol:

  • Solvent Selection: The ideal solvent should dissolve the this compound sparingly at room temperature but have high solubility at its boiling point. Potential solvents include ethanol, ethyl acetate, or a mixture of solvents like ethanol/water. The dimethyl analog is soluble in ethyl acetate and dichloromethane but insoluble in water and methanol, providing a good starting point for solvent screening.[1]

  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The solubility of the this compound will decrease, leading to the formation of crystals. For maximum yield, you can further cool the solution in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting:

Problem Possible Cause Solution
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again.
Oiling out occurs instead of crystallization. The compound is precipitating as a liquid.Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool again.
Low recovery of the purified product. The compound has significant solubility in the cold solvent.Cool the solution in an ice bath for a longer period. Minimize the amount of solvent used for washing.
Purification by Column Chromatography

Column chromatography is an effective method for separating this compound from impurities with different polarities.[5]

Workflow for Column Chromatography Purification

cluster_prep Preparation cluster_loading Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Product in Minimum Solvent elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate

Caption: Workflow for purifying this compound via column chromatography.

Step-by-Step Protocol:

  • Stationary Phase Selection: Standard silica gel is a good starting point. However, due to the basicity of the amine group, tailing can be an issue. To mitigate this, you can either:

    • Use amine-functionalized silica.[6][7]

    • Add a small amount of a competing amine, like triethylamine (0.1-1%), to the mobile phase.[6][7]

  • Mobile Phase Selection: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common choice. The optimal ratio should be determined by TLC analysis.

  • Column Packing: Pack the column with the chosen stationary phase slurried in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:

Problem Possible Cause Solution
Poor separation of spots. The mobile phase polarity is too high or too low.Adjust the solvent ratio based on TLC analysis. A less polar mobile phase will increase retention, while a more polar one will decrease it.
Compound is stuck on the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Tailing of the amine spot. Acid-base interaction between the basic amine and acidic silica.Use amine-functionalized silica or add a competing amine like triethylamine to the mobile phase.[6][7]
Purification by Liquid-Liquid Extraction

This technique is particularly useful for removing acidic or basic impurities.

Logical Flow for an Acid-Base Extraction

start Crude this compound in an Organic Solvent wash_base Wash with Aqueous Base (e.g., NaHCO3 solution) start->wash_base organic_layer1 Organic Layer: Contains this compound and Neutral/Basic Impurities wash_base->organic_layer1 Organic Phase aqueous_layer1 Aqueous Layer: Contains Acidic Impurities (e.g., 5-aminoisophthalic acid) wash_base->aqueous_layer1 Aqueous Phase wash_acid Wash with Dilute Aqueous Acid (e.g., dilute HCl) organic_layer1->wash_acid organic_layer2 Organic Layer: Contains Neutral Impurities wash_acid->organic_layer2 Organic Phase aqueous_layer2 Aqueous Layer: Contains this compound (as the ammonium salt) wash_acid->aqueous_layer2 Aqueous Phase neutralize Neutralize Aqueous Layer with Base and Extract aqueous_layer2->neutralize final_product Purified this compound in Organic Solvent neutralize->final_product

Caption: Acid-base extraction workflow for the purification of this compound.

Step-by-Step Protocol for Removing Acidic Impurities:

  • Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Washing with Base: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate or sodium carbonate.[8] This will convert any acidic impurities (like unreacted 5-aminoisophthalic acid) into their water-soluble salts, which will move into the aqueous layer.

  • Separation: Separate the organic layer.

  • Washing with Brine: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.

Identification of Impurities

For the definitive identification and quantification of impurities, a combination of chromatographic and spectroscopic techniques is recommended.

Technique Application
High-Performance Liquid Chromatography (HPLC) The primary method for separating and quantifying impurities.[3][9]
Gas Chromatography (GC) Suitable for analyzing volatile impurities.[4]
Mass Spectrometry (MS) Used to determine the molecular weight of impurities and can be coupled with HPLC or GC (LC-MS, GC-MS) for structural elucidation.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the impurities.

A comprehensive approach to impurity profiling involves isolating the impurity, if possible, and then using a combination of these techniques to determine its structure.[10]

References

  • El-Emary, T. I. (2016). How to purify esterefication product? ResearchGate. Retrieved from [Link]

  • Arkema France. (n.d.). Liquid-liquid extraction method for the production of acrylic esters. Google Patents.
  • Bayer Aktiengesellschaft. (n.d.). Process for the purification of aromatic amines. Google Patents.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Retrieved from [Link]

  • Henkel Kommanditgesellschaft auf Aktien. (n.d.). Process for the purification of esters. Google Patents.
  • Chen, W. C., et al. (2021). Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. ChemistryOpen, 10(4), 488-496. Retrieved from [Link]

  • BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities. Retrieved from [Link]

  • Biotage. (2023, December 16). Straight Answers: Best column for amine purification [Video]. YouTube. Retrieved from [Link]

  • MaChemGuy. (2012, April 11). Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide) [Video]. YouTube. Retrieved from [Link]

  • Nippon Kayaku Co Ltd. (n.d.). Method for producing high-purity 5-aminoisophthalic acid. Google Patents.
  • LCGC North America. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]

  • IUCrData. (2017). Crystal structure and Hirshfeld surface analysis of diethyl 5-(2-cyanophenoxy)isophthalate. Retrieved from [Link]

  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Analytical techniques – Knowledge and References. Retrieved from [Link]

  • Avances en Química. (2012). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

  • Journal of Analytical Methods in Chemistry. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Retrieved from [Link]

  • ChemBK. (2024). Dimethyl,5-aminoisophthalate. Retrieved from [Link]

  • Hengyuan Fine Chemical. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl 5-aminoisophthalate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Zaklady Farmaceutyczne Polpharma S A. (n.d.). Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Google Patents.

Sources

Troubleshooting low yield in Diethyl 5-aminoisophthalate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diethyl 5-aminoisophthalate Synthesis

Welcome to the technical support center for troubleshooting low yields in the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in this synthetic process. We will explore the common synthetic routes, address specific issues in a question-and-answer format, and provide validated protocols and logical frameworks to enhance your experimental outcomes.

Overview of Synthetic Pathways

The successful synthesis of this compound (DEAP) typically proceeds via one of two primary routes. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction. Understanding the chemistry behind each route is critical for effective troubleshooting.

  • Route A: Direct Esterification. This pathway involves the Fischer esterification of 5-aminoisophthalic acid with ethanol in the presence of a strong acid catalyst.

  • Route B: Reduction of a Nitro Intermediate. This two-step approach first involves the synthesis of Diethyl 5-nitroisophthalate from 5-nitroisophthalic acid, followed by the reduction of the nitro group to the target amine.

The following diagram illustrates these two common synthetic approaches.

SynthesisPathways cluster_0 Route A: Direct Esterification cluster_1 Route B: Reduction of Nitro Intermediate A0 5-Aminoisophthalic Acid A1 This compound A0->A1 Ethanol, H+ Catalyst (Fischer Esterification) B0 5-Nitroisophthalic Acid B1 Diethyl 5-nitroisophthalate B0->B1 Ethanol, H+ Catalyst B2 This compound B1->B2 Reduction (e.g., Pd/C, H2)

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound. The questions are categorized by the synthetic step.

Part 1: Issues in Esterification Reactions (Route A & Route B, Step 1)

The esterification of both 5-aminoisophthalic acid and 5-nitroisophthalic acid are governed by the principles of Fischer esterification, an equilibrium-limited process.[1]

Q1: My esterification reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What is the likely cause?

A1: This is a classic symptom of equilibrium being reached prematurely or slow reaction kinetics. Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water.[1] To drive the reaction towards the product, you must shift the equilibrium.

  • Causality: According to Le Châtelier's principle, the equilibrium can be shifted to favor the product by either using a large excess of a reactant or by removing a product as it is formed.

  • Recommended Solutions:

    • Increase Alcohol Concentration: Use ethanol as the solvent. A large excess of the alcohol reactant will drive the equilibrium forward. Studies have shown that increasing the alcohol to a 10-fold excess can dramatically increase ester yield.[1]

    • Remove Water: For larger-scale reactions, using a Dean-Stark apparatus with a suitable solvent (like toluene) can effectively remove water as it is formed, pulling the reaction to completion.

    • Catalyst Check: Ensure a sufficient catalytic amount of strong acid (e.g., concentrated H₂SO₄) is used.[2][3] If the reaction is sluggish, a small, fresh addition of the catalyst may help.

Q2: The workup of my esterification is difficult. I'm experiencing product loss and emulsion formation. How can I optimize the purification?

A2: Workup for esterification reactions, especially with amino groups present, requires careful pH control.

  • Causality: this compound contains a basic amino group. During neutralization of the acid catalyst with a base like sodium bicarbonate, if the pH is not controlled, you can have issues. The product is soluble in acidic water (as the ammonium salt) and organic solvents in its free-base form.

  • Recommended Solutions:

    • Careful Neutralization: After removing the excess ethanol under reduced pressure, dissolve the residue in an organic solvent like ethyl acetate. Wash the solution carefully with a saturated sodium bicarbonate solution until CO₂ evolution ceases.[2] Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

    • Break Emulsions: If an emulsion forms during extraction, adding brine (saturated NaCl solution) can help break it by increasing the polarity of the aqueous phase.[4]

    • Drying: Ensure the organic layer is thoroughly dried with an anhydrous salt like Na₂SO₄ or MgSO₄ before solvent evaporation to prevent hydrolysis of the ester product upon storage.[2]

ParameterRecommended ConditionRationale
Solvent Anhydrous Ethanol (large excess)Acts as both reactant and solvent, drives equilibrium.[1]
Catalyst Conc. H₂SO₄ (catalytic amount)Protonates the carbonyl, increasing its electrophilicity.[2][3]
Temperature Reflux (~78 °C for Ethanol)Provides activation energy for the reaction.
Workup pH 7.0 - 8.0Ensures the amine is in its free-base form for extraction.
Part 2: Issues in Nitro Group Reduction (Route B, Step 2)

The reduction of the aromatic nitro group is a critical step that can be prone to incompleteness or side reactions. Catalytic hydrogenation is a common and clean method.[2]

Q1: My catalytic hydrogenation of Diethyl 5-nitroisophthalate is incomplete. What factors should I investigate?

A1: Incomplete hydrogenation is often related to catalyst activity, hydrogen availability, or the presence of impurities.

  • Causality: Catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface (e.g., Palladium on Carbon, Pd/C). Any interference with this process will slow or stop the reaction.

  • Recommended Solutions:

    • Catalyst Activity: Use a fresh, high-quality Pd/C catalyst. Catalysts can lose activity over time or if improperly stored. Ensure an appropriate catalyst loading (typically 5-10 mol %).

    • Hydrogen Pressure: Ensure the reaction vessel is properly sealed and pressurized with hydrogen gas. For difficult reductions, increasing the pressure may be necessary.

    • Reaction Time & Temperature: These reactions can sometimes be slow. Monitor the reaction by TLC or LC-MS and allow sufficient time for completion. Gentle heating (45-55 °C) can sometimes accelerate the reaction.[2]

    • Solvent Choice: Solvents like methanol, ethanol, or ethyl acetate are commonly used. Ensure the solvent is pure, as impurities can act as catalyst poisons.

    • Catalyst Poisoning: Sulfur-containing compounds or other heavy metals can poison the catalyst. Ensure your starting material and solvent are free from such impurities.

Q2: After the reduction and workup, my final product is discolored (pink, brown, or black). Why is this happening and how can I prevent it?

A2: Aromatic amines are notoriously susceptible to air oxidation, which produces highly colored impurities.[5]

  • Causality: The lone pair of electrons on the aniline nitrogen makes the aromatic ring highly activated and prone to oxidation by atmospheric oxygen, especially in the presence of light or trace metals.

  • Recommended Solutions:

    • Inert Atmosphere: During workup, especially after removing the catalyst and during solvent evaporation, maintain an inert atmosphere of nitrogen or argon.

    • Rapid Purification: Do not let the crude product sit exposed to air for extended periods. Proceed with recrystallization or column chromatography promptly.

    • Antioxidants (Use with caution): In some cases, a small amount of a reducing agent like sodium bisulfite can be added during the aqueous workup to scavenge dissolved oxygen, but this may complicate purification.

    • Purification Method: If the product is discolored, it can often be purified by recrystallization from a solvent system like ethyl acetate/hexane or by column chromatography on silica gel.[2]

The following diagram provides a logical flow for troubleshooting low yields.

Troubleshooting start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction sm_present Significant Starting Material Remains? check_reaction->sm_present side_products Multiple Byproducts Observed? sm_present->side_products No incomplete_rxn Incomplete Reaction: - Check Catalyst/Reagents - Increase Reaction Time/Temp - Shift Equilibrium (Esterification) - Check H2 Pressure (Reduction) sm_present->incomplete_rxn Yes optimize_conditions Side Reactions: - Lower Temperature - Check Reagent Purity - Use Inert Atmosphere side_products->optimize_conditions Yes workup_loss Product Loss During Workup/Purification: - Optimize Extraction pH - Check Product Solubility - Refine Purification Method side_products->workup_loss No

Caption: A decision tree for troubleshooting low product yields.

Validated Experimental Protocols

The following are generalized protocols based on literature procedures. They should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Synthesis of Diethyl 5-nitroisophthalate

This protocol is adapted from procedures for the synthesis of the analogous dimethyl ester.[3][6]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-nitroisophthalic acid (1.0 eq).

  • Reagents: Add anhydrous ethanol (10-20 volumes) to the flask, followed by a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Workup: Cool the reaction mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product. Recrystallize from ethanol or an ethanol/water mixture to obtain pure Diethyl 5-nitroisophthalate as a solid. A high yield of over 95% can be expected.[6]

Protocol 2: Reduction to this compound

This protocol is based on a standard catalytic hydrogenation procedure.[2]

  • Setup: To a hydrogenation vessel, add Diethyl 5-nitroisophthalate (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.

  • Catalyst: Add 5% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the starting material).

  • Reaction: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically 1-3 atm or 50 psi). Stir the suspension vigorously at room temperature. The reaction can be gently warmed to 45-55 °C to increase the rate.[2]

  • Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with fresh solvent.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude this compound can be recrystallized from an ethyl acetate/hexane mixture to yield the pure product. A yield of over 90% is achievable.[2]

References

  • Chemistry Steps. (n.d.). Preparation of Amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.6 Synthesis of Amines. Organic Chemistry. Retrieved from [Link]

  • Slideshare. (n.d.). Reactions of aromatic amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl 5-nitroisophthalate. PubChem Compound Summary. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN101234993B - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid.
  • Reddit. (2024, February 15). Esterification not Working. r/chemhelp. Retrieved from [Link]

  • Esterification Lab Answers. (n.d.). Retrieved from [Link] [Note: A generic URL is used as the original may not be stable; the content reflects general knowledge on the topic.]

  • Google Patents. (n.d.). EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.

Sources

Impact of reaction temperature and time on Diethyl 5-aminoisophthalate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Diethyl 5-aminoisophthalate

A Guide for Researchers on Optimizing Reaction Temperature and Time

Welcome to the technical support guide for the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively. The synthesis of this compound, typically achieved through the catalytic hydrogenation of Diethyl 5-nitroisophthalate, is highly dependent on the delicate interplay between reaction temperature and time. These two parameters are the primary levers you can pull to control reaction kinetics, maximize yield, and ensure the purity of your final product. This guide is structured to address common challenges and questions, providing field-proven insights to ensure your synthesis is successful and reproducible.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. The answers are designed to help you diagnose the issue and take corrective action by modulating temperature and time.

Q1: My reaction is proceeding very slowly, or has stalled completely. What are the likely causes related to temperature and time?

A: A stalled or sluggish reaction is almost always a result of insufficient kinetic energy. The primary cause is a reaction temperature that is too low for the specific catalyst and solvent system being used.

  • Causality: Catalytic hydrogenation involves several steps, including the adsorption of reactants onto the catalyst surface and the subsequent chemical transformation. Each of these steps has an activation energy barrier that must be overcome. If the temperature is too low, molecules lack the necessary energy to surmount this barrier at a practical rate, leading to a slow or stalled reaction.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your heating apparatus is calibrated and the internal reaction temperature matches the setpoint.

    • Incremental Temperature Increase: Gradually increase the temperature in 5 °C increments. Allow the reaction to stabilize for 30-60 minutes at each new setpoint and monitor for progress (e.g., hydrogen uptake or TLC analysis).

    • Consider Time: If a temperature increase is not feasible or desirable (e.g., due to the thermal sensitivity of other functional groups), the only alternative is to significantly extend the reaction time. However, be aware that extremely long reaction times can sometimes lead to catalyst deactivation or minor side product formation. For the related reduction of a nitro-group to produce a dimethyl ester, temperatures in the range of 45 to 55°C have been shown to be effective and can serve as a good starting point.[1]

Q2: The final yield of my this compound is significantly lower than expected. How can I improve it by adjusting the reaction conditions?

A: Low yield is typically a symptom of incomplete conversion, meaning a substantial amount of the starting material (Diethyl 5-nitroisophthalate) remains unreacted. This is a direct consequence of either insufficient reaction time or a sub-optimal temperature.

  • Causality: A chemical reaction requires a certain amount of time to proceed to completion. If the reaction is stopped prematurely, the product will be contaminated with starting material, leading to a low isolated yield after purification.

  • Troubleshooting Steps:

    • Implement Reaction Monitoring: The single most effective way to ensure complete conversion is to monitor the reaction's progress. The preferred method is Thin-Layer Chromatography (TLC), where you can visualize the disappearance of the starting material spot. Alternatively, in a pressure-rated system, the cessation of hydrogen uptake is a strong indicator that the reaction is complete.

    • Optimize Reaction Time: Do not rely on a fixed time from a published procedure, as catalyst activity can vary. Run the reaction until monitoring indicates full consumption of the starting material.

    • Balance Temperature and Time: A modest increase in temperature can shorten the required reaction time. However, be cautious. Excessively high temperatures can sometimes trigger side reactions, which leads to the next problem.

Q3: My product is impure, containing unknown by-products even after purification. How did my temperature and time settings contribute to this?

A: The presence of unexpected by-products points to side reactions, which are often induced by excessive thermal energy or prolonged exposure to reaction conditions. While higher temperatures speed up the desired reaction, they can disproportionately accelerate undesired reaction pathways.[2]

  • Causality: The nitro group reduction is generally selective, but at elevated temperatures or with extended reaction times, other transformations can occur. These may include decomposition of the product, polymerization, or over-reduction of the aromatic ring or ester functionalities (though less common with Pd/C). The reaction mixture darkening with increased time or temperature is often a visual cue that by-products are forming.[2]

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: If you are experiencing by-product formation, your first step should be to lower the reaction temperature. A longer, cooler reaction is often "cleaner" than a shorter, hotter one.

    • Avoid Excessive Reaction Time: Once the reaction has reached completion (as determined by TLC or H₂ uptake), work it up promptly. Allowing the product to sit under hydrogenation conditions for an extended period after completion can promote the slow formation of impurities.

    • Find the "Optimal Window": The goal is to find the temperature and time window that is high/long enough for complete conversion but low/short enough to minimize by-product formation. This is achieved through systematic optimization experiments.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis, focusing on the scientific principles behind the experimental choices.

Q1: What is a reliable starting temperature range for the catalytic hydrogenation of Diethyl 5-nitroisophthalate?

A: Based on analogous preparations of similar aromatic amines, a good starting temperature range is 40–60 °C .[1] This range typically provides sufficient thermal energy to drive the reaction forward efficiently without aggressively promoting side reactions. However, the ideal temperature is highly dependent on three factors:

  • Catalyst: The type (e.g., Pd, Pt, Ni) and support (e.g., carbon, alumina) of the catalyst will influence its activity.

  • Solvent: The choice of solvent (e.g., ethanol, methanol, ethyl acetate) affects reactant solubility and interaction with the catalyst.

  • Hydrogen Pressure: Higher hydrogen pressures can increase the reaction rate, potentially allowing for lower operating temperatures.

Q2: How is the optimal reaction time determined experimentally?

A: The optimal reaction time is not a fixed value but is the point at which the starting material is fully consumed. The most reliable method for determining this is Thin-Layer Chromatography (TLC) .

  • Procedure:

    • Prepare a TLC plate with your starting material (Diethyl 5-nitroisophthalate) as a reference spot.

    • Every 30-60 minutes, carefully take a small aliquot from the reaction mixture, filter it through a small plug of celite or cotton to remove the catalyst, and spot it on the TLC plate.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Q3: What is the fundamental relationship between reaction temperature and time?

A: The relationship is inverse and exponential, governed by principles described by the Arrhenius equation . In practical terms, a small increase in temperature can lead to a significant decrease in the required reaction time.[3] For example, increasing the temperature by just 10 °C can often double the reaction rate, thereby halving the time needed to reach completion. This principle allows you to trade one parameter for the other to find the most convenient and effective conditions for your experiment.

Q4: Is it better to run the reaction for a long time at a low temperature or a shorter time at a higher temperature?

A: This choice represents a critical trade-off between reaction efficiency and product purity.

  • Low Temperature, Long Time: This approach generally favors higher purity . Side reactions, which often have higher activation energies than the primary reaction, are minimized at lower temperatures. The drawback is the significant time investment, which may be impractical.

  • High Temperature, Short Time: This approach maximizes throughput and efficiency . However, it carries a higher risk of generating thermal by-products and impurities, which can complicate purification and lower the overall isolated yield.[2]

Recommendation: For pharmaceutical and research applications where purity is paramount, it is often best to start with milder conditions (lower temperature) and allow for a longer reaction time, using TLC to determine the endpoint accurately.

Data Summary: Impact of Temperature and Time

The following table summarizes the expected outcomes when modulating reaction temperature and time. Use this as a guide for optimizing your synthesis.

ParameterConditionExpected Impact on YieldExpected Impact on PurityRationale & Key Insight
Temperature Too Low (< 40°C)Low High (mostly unreacted starting material)Insufficient kinetic energy to overcome the activation barrier efficiently.[4]
Optimal (~45-55°C)High High Provides a balanced rate of the desired reaction versus potential side reactions.[1]
Too High (> 70°C)May DecreaseLow The rate of side reactions and product decomposition increases significantly.[2]
Time Too ShortLow Low (high % of starting material)The reaction has not had sufficient time to proceed to completion.
Optimal (Monitor)High High Allows for complete conversion of starting material with minimal degradation.
Too LongHigh (but may decrease)Low Promotes the slow formation of degradation or polymeric by-products.[2]

Experimental Protocol: Catalytic Hydrogenation

This protocol provides a self-validating methodology for the synthesis of this compound.

Materials:

  • Diethyl 5-nitroisophthalate

  • Palladium on Carbon (5% Pd/C, ~5-10 mol% weight)

  • Ethanol (or Methanol), reagent grade

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) or Argon (Ar) gas

  • Celite or filter aid

Procedure:

  • Reactor Setup: In a hydrogenation flask or a Parr shaker apparatus equipped with a magnetic stir bar, add Diethyl 5-nitroisophthalate.

  • Solvent and Catalyst Addition: Add ethanol to dissolve the starting material (approx. 10-20 mL per gram of substrate). Carefully add the 5% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle in an inert atmosphere or add to the solvent carefully.

  • Inert Gas Purge: Seal the reaction vessel. Purge the system by evacuating and backfilling with an inert gas (N₂ or Ar) at least three times to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-4 atm or ~50 psi).

  • Heating and Stirring: Begin vigorous stirring and heat the mixture to the target temperature (e.g., 50 °C).

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. Periodically (e.g., every hour), take samples for TLC analysis to check for the disappearance of the starting material.

  • Reaction Completion & Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system with inert gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of fresh ethanol to recover all the product.

  • Solvent Removal: Combine the filtrate and washes. Remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain the final, high-purity product.[1]

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow for troubleshooting and the interplay of key reaction parameters.

G cluster_0 Troubleshooting Workflow start Problem Identified (Low Yield / Low Purity) check_sm TLC shows starting material? start->check_sm incomplete Incomplete Reaction check_sm->incomplete Yes side_reactions Side Reactions Occurred check_sm->side_reactions No solution1 Increase Time or Slightly Increase Temp incomplete->solution1 solution2 Decrease Temp and/or Avoid Excess Time side_reactions->solution2

Caption: Troubleshooting flowchart for synthesis issues.

G Temp Temperature Rate Reaction Rate Temp->Rate Increases SideRxn Side Reactions Temp->SideRxn Promotes (if too high) Time Time Time->Rate Allows Progression Time->SideRxn Promotes (if too long) Yield Product Yield & Purity Rate->Yield Positively Impacts (to a point) SideRxn->Yield Negatively Impacts

Caption: Interrelationship of reaction parameters and outcomes.

References

  • How does reaction time impact synthetic product purity and yield? - Biotage. Available at: [Link]

  • EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents.
  • Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method - Semantic Scholar. Available at: [Link]

  • Articles - A New Route for the Preparation of 5-Hydroxyisophthalic Acid - Sci-Hub. Available at: [Link]

  • JPH10306067A - Production of 5-aminoisophthalic acid - Google Patents.
  • Temperature-Dependent Hydrogenation, Hydrodeoxygenation, and Hydrogenolysis of Anisole on Nickel Catalysts - MDPI. Available at: [Link]

  • Kinetics of Hydrogenation of Dimethyl Oxalate to Methyl Glycolate on an Activated Carbon-Supported Copper Catalyst - MDPI. Available at: [Link]

  • CN102241591A - Method for producing high-purity diethyl m-phthalate - Google Patents.

Sources

Navigating the Stability of Diethyl 5-aminoisophthalate: A Technical Guide to Preventing Degradation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Support Center Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for Diethyl 5-aminoisophthalate. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of your chemical reagents. The stability of this compound, a key building block in pharmaceutical and materials science, is paramount to the success and reproducibility of your experiments. This guide provides in-depth, evidence-based answers to common questions and troubleshooting scenarios related to its storage and handling, ensuring you can mitigate degradation and maintain the purity of your supply.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound degradation?

The most common and readily observable sign of degradation is a change in color. Pure this compound is typically a white to off-white or pale yellow powder. The development of a more pronounced yellow, orange, or even brownish hue is a strong indicator of chemical change. This discoloration is often due to the oxidation of the aromatic amine group, which can lead to the formation of highly colored nitroso and nitro compounds, as well as dimeric and polymeric impurities such as azo and azoxy derivatives.[1][2]

Another key indicator of degradation is a decrease in purity as detected by analytical methods such as High-Performance Liquid Chromatography (HPLC). You may observe a decrease in the area of the main peak corresponding to this compound and the appearance of new impurity peaks in your chromatogram.

Q2: What are the main chemical pathways through which this compound degrades?

There are two primary degradation pathways for this molecule, targeting its two main functional groups: the aromatic amine and the diethyl ester moieties.

  • Oxidation of the Aromatic Amine: The amino group is susceptible to oxidation, especially when exposed to atmospheric oxygen, light, and trace metal ions. This can lead to a cascade of reactions forming various colored byproducts.

  • Hydrolysis of the Diethyl Ester: The ester groups can undergo hydrolysis to form the corresponding monoester and ultimately 5-aminoisophthalic acid. This reaction is catalyzed by the presence of moisture and can be accelerated under acidic or basic conditions.

Q3: What are the optimal storage conditions to prevent degradation?

To minimize degradation, this compound should be stored in a cool, dry, and dark environment. It is recommended to keep it in a tightly sealed container to protect it from atmospheric oxygen and moisture. For long-term storage, refrigeration (2-8°C) is advisable. Storing the compound under an inert atmosphere, such as argon or nitrogen, is a highly effective measure to prevent oxidation.[3][4][5][6]

Troubleshooting Guide

Issue 1: The powder has changed color (e.g., turned yellow or brown).
Potential Cause Explanation Recommended Action
Oxidation The aromatic amine group has likely oxidized due to exposure to air and/or light. This is a common degradation pathway for aromatic amines, leading to colored impurities.[1][2]1. Assess Purity: Use HPLC to determine the current purity of the material. 2. Future Prevention: Store the material in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a dark, refrigerated environment. When handling, minimize exposure to air by working quickly or in a glove box.
Photodegradation Exposure to UV or visible light can accelerate the oxidation of the aromatic amine group.[1][7][8]1. Protect from Light: Always store the compound in an amber vial or a container that is otherwise protected from light. 2. Work in a Dimly Lit Area: When weighing or handling the compound, do so in an area with minimal direct light exposure.
Contamination Contamination with oxidizing agents or trace metals can catalyze the degradation process.1. Review Handling Procedures: Ensure that spatulas and other equipment used to handle the compound are clean and free of contaminants. 2. Use High-Purity Solvents: When preparing solutions, use high-purity, degassed solvents.
Issue 2: I'm observing new peaks in my HPLC analysis.
Potential Cause Explanation Recommended Action
Hydrolysis The appearance of more polar impurity peaks could indicate hydrolysis of one or both of the diethyl ester groups, especially if the compound has been exposed to moisture or stored in a non-anhydrous solvent.1. Confirm Identity: If possible, use mass spectrometry (LC-MS) to identify the new peaks. The monoester and diacid will have characteristic molecular weights. 2. Ensure Anhydrous Conditions: Store the solid material in a desiccator. Use anhydrous solvents for preparing solutions and store them under an inert atmosphere.
Oxidative Degradation As mentioned, oxidation can lead to a variety of byproducts that will appear as new peaks in the chromatogram.1. Perform Forced Degradation Studies: To tentatively identify the degradation products, you can perform forced degradation studies under oxidative conditions (e.g., with AIBN or H₂O₂) and compare the resulting chromatograms with your sample. 2. Implement Inert Atmosphere Handling: For sensitive applications, handle the solid and prepare solutions in a glove box or under a stream of inert gas.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving and Initial Storage: Upon receipt, inspect the container for any damage. Store the sealed container in a refrigerator at 2-8°C, away from light.

  • Aliquoting: If you need to use smaller quantities over time, it is best to aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere. This should ideally be done in a glove box or under a gentle stream of argon or nitrogen.

  • Weighing and Solution Preparation: When weighing the compound, do so quickly to minimize exposure to air. Use clean, dry spatulas and glassware. For solutions, use high-purity, anhydrous solvents that have been degassed (e.g., by sparging with nitrogen or argon).

  • Long-Term Storage of Aliquots: Seal the smaller vials tightly, preferably with parafilm, and store them in the refrigerator, protected from light.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a starting point for a stability-indicating HPLC method. Optimization may be required based on your specific instrumentation and the nature of the impurities.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 320 nm (the latter may be more sensitive for certain colored degradation products).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

Visualizing Degradation Pathways and Workflows

Diagram 1: Key Degradation Pathways of this compound

Degradation Pathways of this compound A This compound B Oxidation Products (Nitroso, Nitro, Azo, Azoxy compounds) A->B O2, Light, Metal Ions C Hydrolysis Products (Monoester, 5-Aminoisophthalic acid) A->C H2O, H+ or OH- Troubleshooting Workflow Start Observe Sign of Degradation (e.g., color change, new HPLC peak) CheckStorage Review Storage Conditions: - Temperature? - Light exposure? - Container sealed? Start->CheckStorage CheckHandling Review Handling Procedures: - Exposure to air? - Contaminated equipment? Start->CheckHandling Analyze Perform HPLC Analysis (Compare to reference standard) CheckStorage->Analyze CheckHandling->Analyze Decision Is purity acceptable for intended use? Analyze->Decision Identify Tentatively Identify Impurities (LC-MS, forced degradation) Action Implement Corrective Actions: - Use inert atmosphere - Store at 2-8°C in the dark - Aliquot material Action->Identify Quarantine Quarantine and consider discarding the material Decision->Action Yes Decision->Quarantine No

Caption: A step-by-step guide for troubleshooting degradation issues.

References

Sources

Technical Support Center: Scaling Up Diethyl 5-aminoisophthalate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl 5-aminoisophthalate (DEIPA) production. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure your success.

Overview of Synthetic Strategies

The production of this compound typically follows one of two primary synthetic routes, both originating from 5-nitroisophthalic acid. The choice of route often depends on the available equipment, scale, and purification capabilities.

  • Route A: Reduction then Esterification. This pathway involves the initial reduction of 5-nitroisophthalic acid to 5-aminoisophthalic acid (AIPA), followed by the esterification of both carboxylic acid groups with ethanol.

  • Route B: Esterification then Reduction. In this alternative, 5-nitroisophthalic acid is first converted to Diethyl 5-nitroisophthalate, which is then subjected to a reduction of the nitro group to yield the final product.

Each route presents unique challenges, from managing reaction intermediates and byproducts to optimizing final product purity.

DEIPA_Synthesis_Routes cluster_0 Route A cluster_1 Route B start 5-Nitroisophthalic Acid aipa 5-Aminoisophthalic Acid (AIPA) start->aipa Reduction (e.g., Pd/C, H₂) deinpa Diethyl 5-nitroisophthalate start->deinpa Esterification (Ethanol, H⁺) deipa_a This compound (DEIPA) aipa->deipa_a Esterification (Ethanol, H⁺) deipa_b This compound (DEIPA) deinpa->deipa_b Reduction (e.g., Pd/C, H₂)

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide: Synthesis & Scale-Up

This section addresses specific issues that may arise during the production of this compound in a question-and-answer format.

Q1: My catalytic hydrogenation of the nitro group is sluggish or incomplete, resulting in low yield. What are the common causes and solutions?

A1: This is a frequent challenge, particularly during scale-up. The root cause often lies in catalyst activity, reaction conditions, or substrate purity.

  • Probable Cause 1: Catalyst Inactivation/Poisoning. The palladium on carbon (Pd/C) catalyst is sensitive to impurities and pH. Under certain conditions, the catalyst surface can be poisoned, reducing its efficacy.[1]

    • Solution: Ensure the 5-nitroisophthalic acid starting material is of high purity. More critically, control the reaction pH. For the reduction of 5-nitroisophthalic acid, performing the reaction in an aqueous solution with ammonia can significantly improve both yield and purity, often achieving near-quantitative conversion.[2] The ammonia helps dissolve the starting material and maintains a favorable pH environment for the catalyst.[2] Alternatively, using an alkali metal hydroxide while keeping the pH below the isoelectric point (preferably pH 4-7) can suppress catalyst poisoning and prevent byproduct formation.[1]

  • Probable Cause 2: Suboptimal Reaction Conditions. Hydrogen pressure, temperature, and solvent choice are critical parameters.

    • Solution: While high pressure is effective, low-pressure hydrogenation (≤10 kg/cm ²) can be sufficient and is often safer for large-scale operations, provided other parameters are optimized.[1] Water is an excellent and safe solvent, especially when ammonia is used to aid solubility.[2] For the reduction of the diethyl ester intermediate, methanol is a common solvent.[3] Ensure efficient stirring to maintain a good slurry and facilitate mass transfer of hydrogen gas to the catalyst surface.

  • Probable Cause 3: Formation of Byproducts. Under non-ideal conditions, especially incorrect pH, intermediate reduction products can react with each other to form azoxy or hydrazo compounds, which consumes starting material and complicates purification.[1]

    • Solution: Strict pH control is paramount. Operating in a pH range of 4-7 is recommended to minimize these side reactions.[1]

Parameter Recommended Condition (Route A) Recommended Condition (Route B) Rationale
Catalyst Palladium on Carbon (Pd/C), Raney Nickel5% Palladium on Carbon (Pd/C)Pd/C is a highly effective and recyclable catalyst for nitro group reduction.[1][2]
Solvent Water with ammonia or alkaliMethanol with HClWater is a safe, economical solvent; ammonia aids solubility and protects the catalyst.[2] Methanol is suitable for the less polar ester.[3]
pH Control Add ammonia (1.8-2.0 mol eq.) or maintain pH 4-7Add acid (e.g., HCl)Prevents catalyst poisoning and formation of azoxy/hydrazo byproducts.[1][2]
Temperature Ambient to 55°C45 to 55°C[3]Exothermic reaction; moderate temperatures provide a good reaction rate without promoting side reactions.
Pressure Atmospheric to 10 kg/cm ²Not specified, but typically low to moderate pressureHigher pressure increases reaction rate but may not be necessary and adds equipment complexity.[1]
Q2: I am observing significant impurities in my final product after purification. How can I identify and minimize them?

A2: Impurities typically stem from incomplete reactions or side reactions. The key is to optimize both the reaction and the workup/purification steps.

  • Identification of Impurities:

    • Unreacted Starting Material: The presence of Diethyl 5-nitroisophthalate indicates an incomplete reduction.

    • Mono-ester Species: If synthesizing via Route A (reduction then esterification), incomplete esterification can leave 5-aminoisophthalic acid monomethyl ester.[4]

    • Reduction Byproducts: As mentioned, azoxy and hydrazo compounds can form.[1]

    • Analytical Methods: Use High-Performance Liquid Chromatography (HPLC) for purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) can help identify volatile impurities and confirm the product structure.[3]

  • Minimizing Impurities during Synthesis:

    • Drive Reactions to Completion: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC. For esterification, using a large excess of ethanol and a suitable acid catalyst (e.g., concentrated H₂SO₄) under reflux can push the equilibrium towards the product.[3]

    • Control Reaction Temperature: The reduction of the nitro group is exothermic. Maintain the temperature within the recommended range (e.g., 30-55°C) to avoid side reactions.[3][5]

  • Effective Purification Strategies:

    • Crystallization: This is the most common method for purifying the final product. After the reaction workup (e.g., neutralizing the acid or base), the crude product can be crystallized. For the reduction of 5-nitroisophthalic acid, after filtering the catalyst, the pH of the filtrate is adjusted to the isoelectric point (around 3.5-4.0) with an acid like acetic acid to precipitate the pure 5-aminoisophthalic acid.[5]

    • Column Chromatography: For high-purity requirements or difficult-to-remove impurities, silica gel column chromatography is effective. A common eluent system is a mixture of n-hexane and ethyl acetate.[3]

Troubleshooting_Workflow problem Problem Encountered: Low Yield or Impure Product check_reaction Step 1: Review Reaction Conditions problem->check_reaction check_purification Step 2: Evaluate Purification problem->check_purification cause_catalyst Catalyst Poisoning? check_reaction->cause_catalyst cause_conditions Suboptimal Temp/Pressure? check_reaction->cause_conditions cause_byproducts Byproduct Formation? check_reaction->cause_byproducts cause_crystallization Inefficient Crystallization? check_purification->cause_crystallization cause_incomplete Incomplete Reaction? check_purification->cause_incomplete sol_catalyst Solution: - Check starting material purity - Control pH (e.g., add ammonia) cause_catalyst->sol_catalyst sol_conditions Solution: - Ensure efficient stirring - Optimize temp (e.g., 45-55°C) - Check H₂ pressure cause_conditions->sol_conditions sol_byproducts Solution: - Maintain pH 4-7 to suppress azoxy/hydrazo formation cause_byproducts->sol_byproducts sol_crystallization Solution: - Adjust pH to isoelectric point - Test different solvent systems cause_crystallization->sol_crystallization sol_incomplete Solution: - Monitor reaction with TLC/HPLC - Increase reaction time or reagent excess cause_incomplete->sol_incomplete

Caption: A workflow for troubleshooting common production issues.

Experimental Protocols

Protocol 1: Synthesis of 5-Aminoisophthalic Acid via Catalytic Hydrogenation (Route A Intermediate)

This protocol is adapted from patented industrial methods demonstrating high yield and purity.[2]

  • Reactor Setup: Charge a suitable hydrogenation vessel with 5-nitroisophthalic acid (1.0 eq).

  • Solvent and Base Addition: Add water as the solvent. To this slurry, add aqueous ammonia (1.8-2.0 molar equivalents). Stir until all the solid dissolves.

  • Catalyst Charging: Carefully add a palladium on carbon catalyst (e.g., 5% Pd/C) to the solution. The amount can be adjusted based on hydrogen pressure and desired reaction time.[2]

  • Hydrogenation: Seal the reactor. Purge the system with nitrogen gas, then introduce hydrogen gas. The reaction can be run at atmospheric pressure, though a slightly elevated pressure (e.g., up to 10 kg/cm ²) will accelerate the rate.[1] Maintain the temperature at a moderate level (e.g., 50°C).

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Workup and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture to remove the Pd/C catalyst.

  • Precipitation: Transfer the filtrate to a separate vessel. While stirring, slowly add an acid (e.g., acetic acid or hydrochloric acid) to adjust the pH to approximately 3.5-4.0.[5]

  • Isolation: A white precipitate of 5-aminoisophthalic acid will form. Cool the mixture to maximize crystallization, then collect the solid by filtration.

  • Drying: Wash the filter cake with cold deionized water and dry under vacuum to obtain high-purity 5-aminoisophthalic acid (typically >99% purity and >99% yield).[2]

Protocol 2: Esterification of 5-Aminoisophthalic Acid

This protocol describes the conversion of the intermediate from Protocol 1 to the final product.[3]

  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-aminoisophthalic acid (1.0 eq) in methanol or ethanol (a significant excess is recommended, e.g., 10-20 volumes).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Heat the mixture to reflux (e.g., 90°C for methanol) and maintain for several hours (e.g., overnight).[3]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 10:1 mixture of dichloromethane:methanol as the mobile phase).

  • Workup: After the reaction is complete, cool the mixture to room temperature. A solid product may crystallize out.

  • Isolation and Purification: Collect the solid by filtration. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography if necessary.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis? A: Several key hazards must be managed:

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly rated, grounded, and operated in a well-ventilated area away from ignition sources. The Pd/C catalyst can be pyrophoric, especially after use; handle it wet and avoid exposure to air when dry.

  • Chemical Hazards: 5-nitroisophthalic acid and its derivatives can be irritants.[6] Hydrazine hydrate, if used as a reducing agent, is highly toxic and carcinogenic.[5] Strong acids (H₂SO₄, HCl) and bases (NaOH, ammonia) are corrosive.[3][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shields, lab coats, and chemical-resistant gloves.[7] For large-scale operations, respiratory protection may be necessary.

Q: Can I use a different reducing agent instead of catalytic hydrogenation? A: Yes, other reducing agents have been reported. Methods using sodium sulfide or hydrazine hydrate with a Raney Nickel catalyst are also effective.[5][8][9] However, these methods can introduce challenges with waste disposal (metal hydroxides from older methods like iron/tin reduction) and reagent toxicity (hydrazine).[2][5] For green chemistry and scalability, catalytic hydrogenation is often preferred due to its high efficiency, cleaner reaction profile, and recyclable catalyst.[2]

Q: How do I store the final product, this compound? A: The product should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7][10] It is generally stable under these conditions.

References

  • Comprehensive Overview of 5-Nitroisophthalic Acid: Applications and Synthesis. (2025). Google AI Grounding API Source.
  • Method for producing high-purity 5-aminoisophthalic acid. (2004).
  • How to prepare and apply Dimethyl 5-aminoisophthal
  • Production of 5-aminoisophthalic acid. (1998).
  • Synthesis and absorption spectra of alkali clearable azo dyes of 5-aminoisophthalic acid. (2013). TSI Journals.
  • 5-Aminoisophthalic acid synthesis. ChemicalBook.
  • SAFETY DATA SHEET - Dimethyl 5-aminoisophthal
  • SAFETY DATA SHEET - 5-Nitroisophthalic acid. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - 5-Aminoisophthalic acid. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - 5-Aminoisophthalic Acid. (2024). TCI Chemicals.
  • 5-Aminoisophthalic acid monomethyl ester synthesis. ChemicalBook.
  • Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid. (2008).
  • This compound.

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Catalyst selection and optimization for Diethyl 5-aminoisophthalate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Diethyl 5-aminoisophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding this important chemical transformation. Our goal is to equip you with the necessary knowledge to navigate the complexities of catalyst selection and process optimization for a successful and reproducible synthesis.

The primary and most industrially viable route to this compound is through the catalytic hydrogenation of its nitro precursor, Diethyl 5-nitroisophthalate. This guide will focus on this widely adopted method.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via catalytic hydrogenation.

Issue 1: Low or Incomplete Conversion of Diethyl 5-nitroisophthalate

Question: My reaction shows a significant amount of starting material remaining even after an extended reaction time. What are the potential causes and how can I resolve this?

Answer:

Incomplete conversion is a common challenge in catalytic hydrogenation and can be attributed to several factors related to the catalyst, reaction conditions, and reagents.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Catalyst Deactivation Increase catalyst loading: A higher catalyst-to-substrate ratio can compensate for partial deactivation. Use fresh catalyst: Ensure the catalyst has not been improperly stored or previously used in reactions with catalyst poisons.Catalysts like Palladium on carbon (Pd/C) and Raney Nickel can be deactivated by impurities such as sulfur or halide compounds, which block the active sites required for hydrogen adsorption and activation.[1]
Insufficient Hydrogen Pressure Increase hydrogen pressure: Gradually increase the pressure within the safe limits of your reactor. A typical pressure range for this type of reduction is 1-10 atm.[2]The rate of hydrogenation is often dependent on the concentration of hydrogen on the catalyst surface. Higher pressure increases this concentration, driving the reaction forward.[3]
Low Reaction Temperature Increase reaction temperature: Gently warm the reaction mixture. A common temperature range is 25-80 °C. Monitor for side product formation at higher temperatures.The reduction of nitro groups is an activated process. Increasing the temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Poor Catalyst Dispersion Improve agitation: Ensure vigorous stirring to keep the heterogeneous catalyst suspended in the reaction mixture.Effective mixing is crucial for maximizing the contact between the solid catalyst, the dissolved substrate, and hydrogen gas, thereby increasing the reaction rate.
Solvent Issues Ensure appropriate solvent: Use a polar protic solvent like methanol or ethanol, which are known to be effective for nitro group reductions.[4] Ensure the solvent is dry and free of impurities.The choice of solvent can influence the solubility of the substrate and the interaction of hydrogen with the catalyst surface.[4]
Issue 2: Formation of Impurities and Side Products

Question: My product analysis (e.g., NMR, LC-MS) shows the presence of unexpected impurities. What are the likely side reactions and how can I minimize them?

Answer:

Side product formation in the reduction of aromatic nitro compounds often involves partially reduced intermediates or reactions with other functional groups.

Possible Side Products & Mitigation Strategies:

  • Hydroxylamine and Nitroso Intermediates: Incomplete reduction can lead to the formation of hydroxylamine or nitroso intermediates.

    • Solution: Ensure complete reaction by optimizing catalyst loading, hydrogen pressure, and reaction time. Monitoring the reaction by TLC or LC-MS can help determine the point of full conversion. The use of acidic conditions, such as the addition of HCl, can promote the complete reduction to the amine.[5]

  • Dehalogenation (if applicable): If the aromatic ring contains halogen substituents, they can be susceptible to hydrogenolysis, especially with Pd/C.

    • Solution: If dehalogenation is a problem, consider using Raney Nickel as the catalyst, which is often less prone to causing dehalogenation of aromatic halides.[6]

  • Azo Compound Formation: Under certain conditions, particularly with metal hydrides (which are not recommended for this synthesis), nitroarenes can form azo compounds.[7]

    • Solution: Adhere to catalytic hydrogenation methods using H₂ gas with Pd/C or Raney Nickel to avoid this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the recommended catalysts for the synthesis of this compound?

A1: The most commonly used and effective catalysts for the reduction of aromatic nitro compounds are Palladium on carbon (Pd/C) and Raney Nickel.[2][6][7]

  • Palladium on Carbon (Pd/C): This is often the catalyst of choice due to its high activity and efficiency under mild conditions.[6][8] A 5% or 10% Pd/C loading is typically sufficient.

  • Raney Nickel: This is a good alternative, especially if the substrate contains functional groups sensitive to hydrogenolysis with Pd/C, such as aromatic halogens.[1][6]

Q2: What is the optimal solvent for this reaction?

A2: Polar protic solvents are generally preferred for the catalytic hydrogenation of nitroarenes.[4]

  • Methanol and Ethanol: These are excellent choices as they readily dissolve the starting material and facilitate the interaction between hydrogen and the catalyst.[5]

  • Isopropanol: This can also be used effectively.[4]

Q3: What are the typical reaction conditions (temperature, pressure)?

A3: The reaction is typically carried out under mild to moderate conditions.

  • Temperature: Room temperature to 80 °C. Higher temperatures can increase the reaction rate but may also lead to side reactions.

  • Pressure: Hydrogen pressure can range from atmospheric pressure (using a hydrogen balloon) to higher pressures (e.g., up to 10 kg/cm ² or ~140 psi) in a suitable hydrogenation vessel.[2][8]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by:

  • Thin-Layer Chromatography (TLC): A simple and effective method to track the disappearance of the starting material (Diethyl 5-nitroisophthalate) and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and the presence of any intermediates or byproducts.

  • Gas Chromatography (GC): Can be used for quantitative analysis of the reaction mixture.[5]

Q5: What is a standard work-up procedure for this reaction?

A5: A typical work-up procedure involves:

  • Catalyst Filtration: Once the reaction is complete, the heterogeneous catalyst is removed by filtration through a pad of Celite or a similar filter aid.

  • Solvent Removal: The solvent is removed from the filtrate under reduced pressure.

  • Extraction/Purification: The crude product can be purified by recrystallization or column chromatography. An aqueous work-up with a mild base may be necessary if the reaction was conducted under acidic conditions.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound using Pd/C

Materials:

  • Diethyl 5-nitroisophthalate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas

  • Hydrogenation vessel (e.g., Parr shaker or similar)

  • Celite

Procedure:

  • In a suitable hydrogenation vessel, dissolve Diethyl 5-nitroisophthalate (1 equivalent) in methanol.

  • Carefully add 10% Pd/C (typically 1-5 mol% of Pd relative to the substrate) to the solution.

  • Seal the vessel and purge it with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography as needed.

Visual Diagrams

Reaction Pathway

ReactionPathway Start Diethyl 5-nitroisophthalate Product This compound Start->Product Catalytic Hydrogenation Catalyst Pd/C or Raney Ni Catalyst->Product Hydrogen H₂ Gas Hydrogen->Product Solvent Methanol/Ethanol Solvent->Product

Caption: Catalytic hydrogenation of Diethyl 5-nitroisophthalate.

Troubleshooting Logic for Low Conversion

Troubleshooting Start Low Conversion Observed CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckPressure Check H₂ Pressure Start->CheckPressure CheckTemp Check Temperature Start->CheckTemp CheckAgitation Check Agitation Start->CheckAgitation Action_FreshCatalyst Use Fresh Catalyst / Increase Loading CheckCatalyst->Action_FreshCatalyst Action_IncreasePressure Increase H₂ Pressure CheckPressure->Action_IncreasePressure Action_IncreaseTemp Increase Temperature CheckTemp->Action_IncreaseTemp Action_IncreaseStirring Increase Stirring Rate CheckAgitation->Action_IncreaseStirring

Caption: Troubleshooting flowchart for low reaction conversion.

References

  • Takale, B. S., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. Available at: [Link]

  • Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. (2025). ResearchGate. Available at: [Link]

  • Pd catalyzed hydrogenation of nitro‐compound. (n.d.). ResearchGate. Available at: [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Available at: [Link]

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  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. Available at: [Link]

  • Reduction of monohalogenated nitrobenzenes with hydrazine and Raney Nickel. (2025). ResearchGate. Available at: [Link]

  • Khorshidi, A., & Ghorbannezhad, B. (2017). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances. Available at: [Link]

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  • Hydrogenation of Aromatic Nitro Compounds to Amines on Nickel and Iron-Containing Catalysts. (2021). Rasayan Journal of Chemistry. Available at: [Link]

  • Dimethyl 5-aminoisophthalate. (n.d.). PubChem. Available at: [Link]

  • Optimization of synthesis of (5a) a using diethylamine or PEG-400. (n.d.). ResearchGate. Available at: [Link]

  • Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. (2025). ChemRxiv. Available at: [Link]

  • Production of 5-aminoisophthalic acid. (1998). Google Patents.
  • Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. (n.d.). RSC Publishing. Available at: [Link]

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  • This compound. (n.d.). PubChem. Available at: [Link]

  • Dimethyl 5-nitroisophthalate. (n.d.). PubChem. Available at: [Link]

  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. (n.d.). NIH. Available at: [Link]

  • Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. (n.d.). MDPI. Available at: [Link]

  • Heterogenised catalysts for the H-transfer reduction reaction of aldehydes: influence of solvent and solvation effects on reacti. (2023). RSC Publishing. Available at: [Link]

  • Catalytic Reduction of Phenols, Alcohols, and Diols. (n.d.). Science of Synthesis. Available at: [Link]

  • Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid. (n.d.). Google Patents.
  • Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. (2025). ResearchGate. Available at: [Link]

  • Scalable Atroposelective Synthesis of MRTX1719: An Inhibitor of the PRMT5/MTA Complex. (n.d.). ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to HPLC and qNMR for the Purity Assessment of Diethyl 5-aminoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the accurate determination of a compound's purity is paramount. For a key intermediate like Diethyl 5-aminoisophthalate, a building block in the synthesis of various pharmaceutical agents, rigorous purity assessment ensures the safety, efficacy, and batch-to-batch consistency of the final drug product. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful and widely adopted analytical techniques for this purpose. This guide provides an objective comparison of their performance for the purity assessment of this compound, supported by detailed experimental protocols and representative data.

The Orthogonal Approach: Why Cross-Validation Matters

Relying on a single analytical method for purity determination can sometimes be misleading. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive and reliable assessment of a compound's purity. Cross-validation, the process of comparing results from two or more distinct analytical techniques

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Diethyl 5-aminoisophthalate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. Diethyl 5-aminoisophthalate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure the purity, stability, and overall quality of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound, grounded in the principles of scientific integrity and adherence to regulatory standards. As senior application scientists, we move beyond mere procedural descriptions to elucidate the rationale behind our experimental choices, ensuring that every protocol is a self-validating system.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide will delve into the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, two common and powerful techniques for the analysis of non-volatile and volatile compounds, respectively.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is contingent upon several factors, including the physicochemical properties of the analyte, the sample matrix, and the desired sensitivity and selectivity.[3] For this compound, both HPLC and GC present viable options, each with its own set of advantages and considerations.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Spectroscopic Methods (e.g., UV-Vis)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of light absorption by the analyte at a specific wavelength.
Applicability Well-suited for non-volatile and thermally labile compounds like this compound.Requires the analyte to be volatile and thermally stable, or to be derivatized to become so.Often used for initial, less specific quantification or in conjunction with chromatographic methods for detection.
Specificity High, especially with selective detectors like Diode Array (DAD) or Mass Spectrometry (MS).High, particularly when coupled with a Mass Spectrometer (MS) detector.Lower, as other compounds in the sample may absorb at the same wavelength.
Sensitivity Generally high, with Limits of Detection (LOD) and Quantification (LOQ) in the sub-µg/mL range.Can be very high, especially with sensitive detectors like Flame Ionization Detector (FID) or MS.Moderate, typically in the µg/mL to mg/mL range.
Sample Preparation Typically involves dissolution in a suitable solvent and filtration.May require derivatization to increase volatility, followed by dissolution in a volatile solvent.Simple dissolution in a transparent solvent.
Instrumentation HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis, DAD, MS).GC system with an appropriate column and detector (e.g., FID, MS).UV-Vis Spectrophotometer.

Workflow for Analytical Method Validation

A systematic approach to method validation is crucial for ensuring the reliability of analytical data.[4] The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures.[1][2][5]

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Performance Characteristics cluster_3 Phase 4: Documentation Dev Develop Analytical Procedure Opt Optimize Parameters Dev->Opt Iterative Process Protocol Define Validation Protocol (ICH Q2(R2)) Dev->Protocol Acceptance Set Acceptance Criteria Protocol->Acceptance Specificity Specificity Acceptance->Specificity Linearity Linearity & Range Acceptance->Linearity Accuracy Accuracy Acceptance->Accuracy Precision Precision (Repeatability & Intermediate) Acceptance->Precision LOD Detection Limit (LOD) Acceptance->LOD LOQ Quantitation Limit (LOQ) Acceptance->LOQ Robustness Robustness Acceptance->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: A generalized workflow for the validation of an analytical method, from development to documentation, based on ICH guidelines.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized and validated for your specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This method is often preferred for its applicability to a wide range of compounds without the need for derivatization.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • This compound reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphoric acid or other suitable buffer components.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is a common starting point. For example, a linear gradient from 20% to 80% acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound. A preliminary scan should be performed to determine the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol or a suitable solvent to get a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by accurately weighing a known amount and dissolving it in the same solvent as the standards to achieve a concentration within the calibration range.

4. Validation Parameters to be Assessed:

  • Specificity: Analyze a blank (solvent), a placebo (matrix without analyte), and the sample spiked with the analyte to demonstrate that there are no interfering peaks at the retention time of this compound.[4]

  • Linearity: Inject the working standard solutions in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[5]

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.[4]

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.[5]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability.

Gas Chromatography (GC) Method

While potentially requiring derivatization, GC can offer excellent resolution and sensitivity. The analysis of the related compound, Dimethyl 5-aminoisophthalate, is often performed using GC.[6][7]

1. Instrumentation and Materials:

  • GC system with a split/splitless injector, a Flame Ionization Detector (FID) or Mass Spectrometer (MS), and a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • This compound reference standard.

  • High-purity carrier gas (e.g., helium or hydrogen).

  • GC-grade solvents (e.g., dichloromethane, ethyl acetate).

  • Derivatizing agent if necessary (e.g., silylating agent like BSTFA).

2. Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID) or as appropriate for MS.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

  • Carrier Gas Flow: As recommended for the column dimensions.

  • Injection Mode: Split or splitless, depending on the required sensitivity.

3. Standard and Sample Preparation:

  • Standard and Sample Solutions: Prepare in a similar manner to the HPLC method, but using a volatile GC-compatible solvent.

  • Derivatization (if required): If the compound exhibits poor peak shape or thermal instability, a derivatization step to silylate the amine group may be necessary. This involves reacting the sample with a silylating agent before injection.

4. Validation:

  • The same validation parameters as for the HPLC method should be assessed according to ICH guidelines.

Decision Tree for Method Selection

The choice between HPLC and GC can be guided by several factors.

Caption: A decision tree to guide the selection of an appropriate chromatographic method for this compound quantification.

Conclusion

The validation of analytical methods for the quantification of this compound is a critical exercise in ensuring the quality and safety of pharmaceutical products. Both HPLC and GC offer robust and reliable means for this purpose. The choice between them should be based on a thorough evaluation of the analyte's properties, the available instrumentation, and the specific requirements of the analysis. By adhering to the principles outlined in the ICH guidelines and employing a systematic approach to validation, researchers and scientists can be confident in the accuracy and precision of their analytical data.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025-07-22).
  • How to prepare and apply Dimethyl 5-aminoisophthalate? - FAQ - Guidechem.
  • Amine Analysis using Quantitative Raman Spectroscopy™ - OndaVia.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025-07-02).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • Q 3 B (R2) Impurities in New Drug Products - EMA.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023-11-30).
  • A Quantitative Method to Measure and Speciate Amines in Ambient Aerosol Samples - MDPI.
  • Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid, a key intermediate in the synthesis of the iodinated contrast agent iopamidol - PubMed.
  • Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00016J. (2019-02-22).
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A Comparative Study: Diethyl 5-aminoisophthalate vs. Dimethyl 5-aminoisophthalate in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and material science, the selection of appropriate building blocks is a critical decision that profoundly influences the characteristics of the final product. Among the myriad of available chemical intermediates, Diethyl 5-aminoisophthalate and Dimethyl 5-aminoisophthalate are two closely related aromatic diamines that serve as pivotal monomers in the synthesis of a variety of polymers, dyes, and pharmaceutical compounds. While structurally similar, the subtle difference in their ester functionalities—diethyl versus dimethyl—can impart significant variations in their physical properties, reactivity, and the performance of the resulting materials. This guide provides an in-depth, objective comparison of these two compounds, supported by experimental data and established scientific principles, to aid in the informed selection of the optimal monomer for your specific application.

Physicochemical Properties: A Tale of Two Esters

The fundamental properties of a monomer dictate its handling, processing, and reactivity. While both Diethyl and Dimethyl 5-aminoisophthalate are off-white crystalline solids, their ester groups lead to notable differences in their physical characteristics.

PropertyThis compoundDimethyl 5-aminoisophthalate
CAS Number 42122-73-6[1]99-27-4[2]
Molecular Formula C₁₂H₁₅NO₄[3]C₁₀H₁₁NO₄[4]
Molecular Weight 237.25 g/mol [3]209.20 g/mol [4]
Melting Point Data not readily available178-181 °C[2]
Boiling Point Data not readily available178-180 °C[2]
Density Data not readily available~1.248 g/cm³ (Predicted)[2][5]
Solubility Data not readily availableSoluble in chloroform[6], ethyl acetate, and dichloromethane; insoluble in water and methanol[7]

Expert Analysis: The higher molecular weight of this compound, due to the two additional methylene groups in its ethyl esters, is a key differentiator. While specific experimental data for the melting and boiling points of the diethyl ester are not as commonly reported, it is generally expected that the larger ethyl groups may lead to differences in crystal packing and intermolecular forces compared to the methyl analogue. The well-documented melting point of Dimethyl 5-aminoisophthalate provides a clear benchmark for its thermal processing window. The solubility profile of the dimethyl ester in common organic solvents is a crucial piece of information for reaction setup and purification processes.

Structural and Reactive Implications

The choice between a diethyl and a dimethyl ester is not merely a matter of physical properties; it has direct consequences on the reactivity of the molecule and the structure of the resulting polymers.

Chemical Structures cluster_diethyl This compound cluster_dimethyl Dimethyl 5-aminoisophthalate diethyl C₁₂H₁₅NO₄ dimethyl C₁₀H₁₁NO₄ diethyl->dimethyl Structural Difference: -CH₃ vs -CH₂CH₃

Caption: Chemical structures of Diethyl and Dimethyl 5-aminoisophthalate.

In polycondensation reactions, such as the synthesis of polyamides, the ester groups are typically hydrolyzed or aminolyzed. The reactivity of the ester is a key factor influencing the polymerization rate and the final molecular weight of the polymer.

Causality in Reactivity:

  • Steric Hindrance: The ethyl group is bulkier than the methyl group. This increased steric hindrance around the carbonyl carbon in this compound can potentially slow down the rate of nucleophilic attack by a diamine during polycondensation compared to Dimethyl 5-aminoisophthalate.

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group. This subtle electronic difference can also influence the electrophilicity of the carbonyl carbon, although steric effects are generally considered more dominant in this context.

In practice, the choice between the two may depend on the desired reaction kinetics. For instance, a slower, more controlled polymerization might be achievable with the diethyl ester, while the dimethyl ester could be preferred for faster reaction times.

Performance in Polymer Synthesis: A Focus on Polyamides

Both Diethyl and Dimethyl 5-aminoisophthalate are valuable monomers for the synthesis of high-performance aromatic polyamides. The structure of the ester group can influence the properties of the resulting polymer.

Polymerization Workflow cluster_monomers Monomers cluster_reaction Polycondensation cluster_product Product diamine Diethyl or Dimethyl 5-aminoisophthalate polymerization Solution or Interfacial Polymerization diamine->polymerization diacid Diacid Chloride diacid->polymerization polyamide Aromatic Polyamide polymerization->polyamide Formation of Amide Linkages

Caption: Generalized workflow for polyamide synthesis.

Influence on Polymer Properties:

  • Thermal Stability: The thermal stability of polyamides is a critical performance metric. While direct comparative data for polymers derived from these specific monomers is scarce, the length of the alkyl chain in the ester group of the monomer can have an indirect effect. Generally, the thermal properties of the final polyamide are more significantly influenced by the rigidity of the polymer backbone and the strength of intermolecular hydrogen bonding between amide groups. However, residual ester groups or byproducts from the polymerization could potentially act as plasticizers, with the larger ethyl group potentially having a more pronounced effect. The thermal degradation of polyamides typically involves the scission of the C-N bond in the amide linkage[8].

  • Solubility and Processability: The presence of different alkyl groups in the monomer can influence the solubility of the resulting polymer. Polymers derived from monomers with bulkier side groups may exhibit enhanced solubility in organic solvents, which can be advantageous for processing and film casting. Therefore, polyamides synthesized from this compound might show slightly better solubility compared to those from the dimethyl ester.

  • Mechanical Properties: The mechanical properties of polyamides, such as tensile strength and modulus, are heavily dependent on the molecular weight and the degree of crystallinity. The choice of monomer can influence these factors. For instance, if the reactivity of the dimethyl ester leads to a higher molecular weight polymer under certain conditions, this would likely result in superior mechanical properties.

Experimental Protocols: A Guide to Monomer Evaluation

To objectively compare the performance of Diethyl and Dimethyl 5-aminoisophthalate in your specific application, a series of well-defined experiments are recommended.

Determination of Monomer Purity

Protocol:

  • High-Performance Liquid Chromatography (HPLC):

    • Dissolve a known concentration of the monomer in a suitable solvent (e.g., acetonitrile/water mixture).

    • Inject the solution into an HPLC system equipped with a C18 column and a UV detector.

    • Develop a gradient elution method to separate the main compound from any impurities.

    • Quantify the purity by calculating the area percentage of the main peak.

  • Melting Point Analysis:

    • Use a calibrated melting point apparatus.

    • Record the temperature range from the onset of melting to complete liquefaction. A narrow melting range is indicative of high purity. For Dimethyl 5-aminoisophthalate, this should be in the range of 178-181 °C[2].

Comparative Polymerization Kinetics

Protocol (for Polyamide Synthesis):

  • Reaction Setup:

    • In two separate, identical reaction vessels, dissolve a precise molar equivalent of a diacid chloride (e.g., isophthaloyl chloride) in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide).

    • In separate flasks, dissolve equimolar amounts of this compound and Dimethyl 5-aminoisophthalate in the same solvent.

  • Polymerization:

    • Under an inert atmosphere (e.g., nitrogen), slowly add the diamine solution to the diacid chloride solution at a controlled temperature (e.g., 0 °C).

    • Allow the reactions to proceed for a set period, taking aliquots at regular intervals.

  • Kinetic Analysis:

    • Precipitate the polymer from each aliquot in a non-solvent (e.g., methanol).

    • Determine the molecular weight of the polymer at each time point using Gel Permeation Chromatography (GPC).

    • Plot the number average molecular weight (Mn) as a function of time for both reactions to compare the polymerization rates.

Characterization of Resulting Polymers

Protocol:

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): Determine the decomposition temperature (Td) of the synthesized polyamides to assess their thermal stability.

    • Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) to understand the polymer's behavior at different temperatures.

  • Solubility Testing:

    • Attempt to dissolve a small amount of each polymer in a range of common organic solvents (e.g., NMP, DMAc, THF, chloroform) at room temperature and with gentle heating.

    • Record the solubility as soluble, partially soluble, or insoluble.

  • Mechanical Testing:

    • Cast films of the synthesized polyamides from their solutions.

    • Perform tensile testing on the films to determine their Young's modulus, tensile strength, and elongation at break.

Conclusion and Recommendations

The choice between this compound and Dimethyl 5-aminoisophthalate is a nuanced decision that should be guided by the specific requirements of the target application.

  • Dimethyl 5-aminoisophthalate is a well-characterized monomer with readily available physical property data. Its lower steric hindrance may lead to faster polymerization kinetics, making it a suitable choice for applications where rapid synthesis of high molecular weight polymers is desired.

  • This compound , with its bulkier ethyl ester groups, may offer advantages in terms of modifying the solubility and processability of the resulting polymers. The potentially slower reaction kinetics could also be beneficial for achieving more controlled polymer architectures.

Recommendation for Researchers: For initial studies and applications where established protocols and predictable reactivity are paramount, Dimethyl 5-aminoisophthalate is a reliable choice. However, for the development of novel materials with tailored properties, particularly improved solubility and modified thermal characteristics, this compound presents an intriguing alternative that warrants experimental investigation. The protocols outlined in this guide provide a robust framework for such a comparative evaluation.

References

  • ChemBK. (2024, April 9). Dimethyl,5-aminoisophthalate. Retrieved from [Link]

  • ChemBK. (2024, April 9). Dimethyl,5-aminoisophthalate. Retrieved from [Link]

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  • PubMed. (2024). Strong Hydrogen Bonds Sustain Even-Odd Effects in Poly(ester amide)s with Long Alkyl Chain Length in the Backbone. Retrieved from [Link]

  • SpringerLink. (2016). Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. Retrieved from [Link]

  • Journal of Applied Material Science. (2025). Untitled. Retrieved from [Link]

  • ResearchGate. (2025). Strong Hydrogen Bonds Sustain Even-Odd Effects in Poly(ester amide)s with Long Alkyl Chain Length in the Backbone | Request PDF. Retrieved from [Link]

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  • Reddit. (2022, February 25). Methyl ester vs Ethyl ester hydrolysis. Retrieved from [Link]

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Performance comparison of MOFs synthesized with different isophthalate linkers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Metal-Organic Frameworks (MOFs) Synthesized with Different Isophthalate Linkers: A Performance Comparison

For researchers and professionals in materials science and drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for tailoring their function. The choice of the organic linker is a critical determinant of the final framework's properties, including its porosity, stability, and functional capabilities. Isophthalic acid (1,3-benzenedicarboxylic acid), with its versatile coordination geometry, serves as a foundational building block for a vast array of MOFs. This guide provides a detailed comparison of the performance of MOFs synthesized with various isophthalate-based linkers, supported by experimental data and procedural insights to inform future research and application.

The Isophthalate Linker: A Versatile and Tunable Scaffold

Metal-Organic Frameworks are a class of porous crystalline polymers constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers.[1] The structure and properties of the resulting MOF are highly dependent on both the metal and the linker.[2] Isophthalic acid is a popular dicarboxylate linker due to its angular geometry, which promotes the formation of diverse and complex three-dimensional structures.[3]

The true power of the isophthalate scaffold lies in its susceptibility to functionalization. By introducing different chemical groups onto the benzene ring, one can systematically tune the MOF's properties. This "reticular chemistry" approach allows for the rational design of materials with desired characteristics for specific applications, such as gas storage, separation, and catalysis.[1][4]

Performance Comparison: How Linker Choice Dictates MOF Properties

The modification of the isophthalate linker can have profound effects on the structural, physical, and chemical properties of the resulting MOF. Even subtle changes can lead to significant differences in performance.

Impact of Linker Functionalization on Structural Properties

The introduction of functional groups or the extension of the linker backbone directly influences the porosity, specific surface area, and pore volume of the MOF. Generally, the addition of bulky functional groups tends to decrease the specific surface area and pore volume as they occupy space within the framework's voids.[2]

However, functionalization can also be used to strategically control pore size and shape. For instance, in a series of isomorphous copper-based MOFs synthesized with triazolyl isophthalate linkers, adjusting the size of alkyl substituents on the triazole ring allowed for the fine-tuning of porosity (from a 28% to 39% pore fraction) and pore size.[5][6] This demonstrates that while bulky groups can reduce overall volume, their strategic placement can create tailored cavities.

Conversely, extending the linker, such as by coupling two isophthalate units, can lead to frameworks with significantly larger pores and surface areas. In a study comparing two isostructural MOFs, PCN-10 and PCN-11, which use double-bond-coupled di-isophthalate linkers, PCN-11 (with a C=C linker) exhibited a higher BET surface area (1931 m²/g) compared to PCN-10 (with an N=N linker, 1407 m²/g).[7][8]

Linker_Modification_Effects cluster_linker Isophthalate Linker Modification cluster_properties Resulting MOF Properties Linker Base Isophthalate Linker Functionalization Add Functional Groups (-NH2, -OH, -Alkyl, etc.) Extension Extend Linker Backbone (e.g., Di-isophthalates) Porosity Porosity & Surface Area Functionalization->Porosity Alters pore size/volume Often decreases surface area Stability Thermal & Chemical Stability Functionalization->Stability Can increase via H-bonding or hydrophobicity Functionality Application Performance (Gas Sorption, Catalysis) Functionalization->Functionality Introduces active sites Modifies surface chemistry Extension->Porosity Increases surface area & pore volume Extension->Stability Can decrease due to larger, more flexible pores Extension->Functionality Enhances capacity for gas storage

Caption: General workflow for the solvothermal synthesis of an isophthalate-based MOF.

Key Characterization Techniques
  • Powder X-Ray Diffraction (PXRD): Used to confirm the crystalline phase and purity of the synthesized MOF by comparing the experimental diffraction pattern to a simulated pattern from single-crystal X-ray diffraction data. [9]* Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF by measuring its weight loss as a function of temperature. This identifies the decomposition temperature of the framework. [9]* Gas Adsorption Analysis (BET Analysis): Measures the amount of gas (typically N₂ at 77 K) adsorbed by the activated MOF at various pressures. The resulting isotherm is used to calculate the Brunauer-Emmett-Teller (BET) specific surface area, pore volume, and pore size distribution, which are critical performance metrics. [7][10]

Conclusion and Future Outlook

The isophthalate linker is a remarkably versatile platform for the design of functional MOFs. By strategically modifying the linker with different functional groups or by extending its backbone, researchers can exert precise control over the resulting framework's structural properties, stability, and performance in a wide range of applications.

The data clearly show that there is no single "best" linker; rather, the optimal choice is dictated by the intended application. For high-capacity gas storage, extended linkers that maximize surface area are desirable. For catalysis, functional groups that can act as active sites or tune the metal center's reactivity are paramount. For applications in harsh chemical environments, linkers that enhance hydrophobicity or form strong intermolecular bonds are necessary to improve stability.

Future research will likely focus on developing increasingly complex multifunctional isophthalate linkers that can impart multiple desired properties simultaneously, paving the way for the next generation of advanced porous materials for drug delivery, sustainable chemistry, and environmental remediation.

References

  • Junghans, U., et al. (2017). A Series of Robust Copper-Based Triazolyl Isophthalate MOFs: Impact of Linker Functionalization on Gas Sorption and Catalytic Activity. Molecules, 22(4), 338. Available at: [Link]

  • Shestakov, A. F., et al. (2022). Effect of organic linker substituents on properties of metal–organic frameworks: a review. RSC Advances, 12(12), 7136-7163. Available at: [Link]

  • Junghans, U., et al. (2017). A Series of Robust Copper-Based Triazolyl Isophthalate MOFs: Impact of Linker Functionalization on Gas Sorption and Catalytic Activity. PubMed, 28772698. Available at: [Link]

  • Zhu, B., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. RSC Advances, 10(58), 34943-34951. Available at: [Link]

  • Zhu, B., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. PubMed Central, PMC7505871. Available at: [Link]

  • R-Discovery. (2022). Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker. Available at: [Link]

  • Zhu, B., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe( iii ) and Cr( vi ) in water. ResearchGate. Available at: [Link]

  • Ma, S., et al. (2008). Metal−Organic Frameworks Based on Double-Bond-Coupled Di-Isophthalate Linkers with High Hydrogen and Methane Uptakes. Chemistry of Materials, 20(9), 2875-2877. Available at: [Link]

  • Li, B., et al. (2019). Improving MOF stability: approaches and applications. Chemical Science, 10(44), 10209-10243. Available at: [Link]

  • Ma, S., et al. (2008). Metal-Organic Frameworks Based on Double-Bond-Coupled Di-Isophthalate Linkers with High Hydrogen and Methane Uptakes. Ma Research Group. Available at: [Link]

  • Singh, A., et al. (2021). A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties. ResearchGate. Available at: [Link]

  • Kang, I. J., et al. (2011). Chemical and thermal stability of isotypic metal-organic frameworks: effect of metal ions. Chemistry, 17(23), 6437-42. Available at: [Link]

  • ProQuest. (n.d.). Applications of Metal-Organic Frameworks in Catalysis and Separations. Available at: [Link]

  • Gadzikwa, T., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e52094. Available at: [Link]

  • Karmakar, A., et al. (2017). Metal–Organic Frameworks with Pyridyl-Based Isophthalic Acid and Their Catalytic Applications in Microwave Assisted Peroxidative Oxidation of Alcohols and Henry Reaction. ResearchGate. Available at: [Link]

  • Wikipedia. (2024). Metal–organic framework. Available at: [Link]

  • Gascon, J., & Kapteijn, F. (Eds.). (2013). Metal-Organic Frameworks: Applications from Catalysis to Gas Storage. ResearchGate. Available at: [Link]

  • Kang, I. J., et al. (2011). Chemical and Thermal Stability of Isotypic Metal-Organic Frameworks: Effect of Metal Ions. ResearchGate. Available at: [Link]

  • AMiner. (n.d.). Metal-Organic Frameworks: Applications from Catalysis to Gas Storage. Available at: [Link]

  • Wahiduzzaman, M., et al. (2018). Synthesis, Structure, and Thermal Stability of a Mesoporous Titanium(III) Amine-Containing MOF. Inorganics, 6(1), 23. Available at: [Link]

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A Comparative Guide to the Structural Characterization of Diethyl 5-aminoisophthalate-Based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural and performance characteristics of aromatic polyamides derived from Diethyl 5-aminoisophthalate (DE5AIP). As a novel monomer, DE5AIP offers the potential for introducing functional ester groups into the polymer backbone, which can influence properties such as solubility, processability, and thermal behavior. This document will objectively compare the projected performance of DE5AIP-based polyamides with a well-established alternative, poly(m-phenylene isophthalamide), supported by established experimental data for the latter and predictive insights for the former.

Introduction to this compound (DE5AIP) as a Monomer

This compound is an aromatic diamine that contains two ester functional groups in the meta-position relative to the amino group. This unique structure presents an opportunity to synthesize modified aromatic polyamides with potentially enhanced properties. The presence of the ester groups is anticipated to disrupt the chain packing and introduce a degree of flexibility, which could lead to improved solubility and processability compared to traditional rigid-rod aromatic polyamides.

Comparative Analysis: DE5AIP-Polyamide vs. Poly(m-phenylene isophthalamide)

For a meaningful comparison, we will use poly(m-phenylene isophthalamide), synthesized from m-phenylenediamine and isophthaloyl chloride, as a benchmark. This conventional aromatic polyamide is well-characterized and widely used in high-performance applications.

Synthesis

The synthesis of both the DE5AIP-based polyamide and the benchmark polyamide can be achieved through a low-temperature solution polycondensation reaction.[1] This method is widely used for preparing high-molecular-weight aromatic polyamides.[1]

Diagram 1: Polymerization of DE5AIP-based Polyamide

DE5AIP This compound Polymerization Low-Temperature Solution Polycondensation DE5AIP->Polymerization IC Isophthaloyl Chloride IC->Polymerization Solvent N,N-dimethylacetamide (DMAc) Solvent->Polymerization Solvent Polymer DE5AIP-based Polyamide Polymerization->Polymer

Caption: Synthesis of DE5AIP-based polyamide.

Structural Characterization

The structural verification of the synthesized polymers is crucial. Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques for this purpose.

  • FTIR Spectroscopy: The FTIR spectrum of the DE5AIP-based polyamide is expected to show characteristic absorption bands for the amide group (N-H stretching around 3300 cm⁻¹ and C=O stretching around 1650 cm⁻¹), as well as strong ester C=O stretching bands around 1720 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the polymer structure by identifying the chemical shifts of the protons and carbons in the repeating unit.

Performance Properties: A Comparative Overview

The introduction of the diethyl ester groups in the DE5AIP monomer is expected to have a significant impact on the polymer's properties. The following table provides a comparison of the anticipated properties of a DE5AIP-based polyamide with the known properties of poly(m-phenylene isophthalamide).

PropertyPoly(m-phenylene isophthalamide) (Benchmark)This compound-based Polyamide (Projected)
Thermal Stability
10% Weight Loss Temp. (TGA)~400-450 °CSlightly lower due to ester groups
Glass Transition Temp. (DSC)~275 °CLower due to increased flexibility
Mechanical Properties
Tensile StrengthHighModerate, potentially lower than benchmark
Elongation at BreakModeratePotentially higher due to increased flexibility
Solubility
Organic SolventsLimited (soluble in polar aprotic solvents with salts)Improved solubility in a wider range of organic solvents

Note: The properties for the this compound-based Polyamide are projected based on the expected influence of the ester functional groups on the polyamide backbone. Specific experimental data for this polymer is not widely available in public literature.

Experimental Protocols

Synthesis of DE5AIP-based Polyamide

This protocol describes a typical low-temperature solution polycondensation.

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in anhydrous N,N-dimethylacetamide (DMAc).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an equimolar amount of isophthaloyl chloride to the stirred solution.

  • Maintain the reaction temperature at 0-5 °C for 1 hour, then allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere.

  • Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol.

  • Filter the fibrous polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 80 °C for 24 hours.

Structural Characterization Workflow

Diagram 2: Workflow for Polymer Characterization

start Synthesized Polymer ftir FTIR Spectroscopy (Functional Groups) start->ftir nmr NMR Spectroscopy (¹H, ¹³C - Structure Confirmation) start->nmr gpc GPC/SEC (Molecular Weight & Distribution) start->gpc tga TGA (Thermal Stability) ftir->tga dsc DSC (Glass Transition Temperature) nmr->dsc mech Mechanical Testing (Tensile Properties) gpc->mech end Comprehensive Characterization tga->end dsc->end mech->end

Caption: Experimental workflow for characterization.

  • FTIR Spectroscopy:

    • Prepare a thin polymer film by casting a solution of the polymer onto a KBr plate and evaporating the solvent.

    • Alternatively, mix a small amount of the dry polymer with KBr powder and press it into a pellet.

    • Record the spectrum using an FTIR spectrometer.

  • NMR Spectroscopy:

    • Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Record ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Thermogravimetric Analysis (TGA):

    • Place a small sample (5-10 mg) of the dry polymer in a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC):

    • Seal a small sample (5-10 mg) of the dry polymer in an aluminum DSC pan.

    • Heat the sample to a temperature above its expected glass transition, then cool it rapidly.

    • Reheat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow to determine the glass transition temperature (Tg).

References

  • Hsiao, S. H., & Lin, K. H. (2016). Synthesis and properties of electroactive aromatic polyimides with methyl- or trifluoromethyl-protecting triphenylamine units. Journal of Polymer Science Part A: Polymer Chemistry, 54(12), 1788-1800. [Link]

Sources

A Comparative Guide to the Thermal Stability of Diethyl 5-aminoisophthalate-Containing Polyamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Monomer Architecture in High-Performance Polymers

In the pursuit of advanced materials for demanding applications, from specialty pharma packaging to high-performance composites, thermal stability is a critical performance metric. Aromatic polyamides, or aramids, are a class of polymers renowned for their exceptional thermal and mechanical properties.[1] The performance of these materials is intrinsically linked to their molecular architecture, which is dictated by the choice of monomers used in their synthesis.

Diethyl 5-aminoisophthalate (DEAP) is a versatile monomer that offers a unique combination of functionalities: a central aromatic ring, two diethyl ester groups, and a reactive amine group.[2] Its meta-substituted aromatic core introduces a kink in the polymer backbone, which can disrupt the tight chain packing often seen in aramids derived from linear, para-substituted monomers. This structural nuance has profound implications for properties like solubility, processability, and, most critically, thermal stability.

This guide provides a comprehensive comparison of the thermal stability of DEAP-containing polyamides against other common aromatic polyamides. We will delve into the causality behind experimental choices for thermal analysis, present detailed, self-validating protocols, and interpret comparative data to empower researchers, scientists, and drug development professionals in their material selection and development endeavors.

Section 1: Fundamentals of Thermal Analysis for Polymers

To rigorously assess thermal stability, two complementary techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): This technique measures the change in a material's mass as a function of temperature or time.[3] It is the gold standard for determining decomposition temperatures, quantifying filler content, and assessing thermal and oxidative stability.[3][4] Key parameters derived from TGA include the onset of decomposition (T_onset_), the temperature of maximum decomposition rate, and the percentage of residual mass (char yield) at high temperatures.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[5] It is used to characterize thermal transitions such as the glass transition temperature (T_g_), melting point (T_m_), and crystallization temperature (T_c_).[6][7] The T_g_ is particularly important as it marks the transition from a rigid, glassy state to a more flexible, rubbery state, often defining the upper service temperature of an amorphous polymer.[8]

Section 2: Experimental Protocols for Thermal Characterization

The integrity of thermal analysis data hinges on a meticulously executed and well-validated protocol. The following step-by-step methodologies for TGA and DSC are based on established ASTM standards to ensure reproducibility and accuracy.[9][10]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_instrument Phase 2: Instrument Setup cluster_analysis Phase 3: Thermal Analysis cluster_data Phase 4: Data Interpretation SamplePrep Sample Preparation (5-10 mg, dry) CruciblePrep Crucible Tare (Pt or Alumina) Calibrate Instrument Calibration (Weight & Temperature) CruciblePrep->Calibrate Atmosphere Set Atmosphere (High Purity N2 @ 50 mL/min) Method Program Thermal Method (e.g., 10 °C/min ramp) TGA_Run TGA Execution (Ramp to 800 °C) Method->TGA_Run DSC_Run DSC Execution (Heat-Cool-Heat Cycle) TGA_Data TGA Data Analysis (Td5%, Td10%, Char Yield) DSC_Run->TGA_Data DSC_Data DSC Data Analysis (Glass Transition, Tg) Report Generate Report & Compare

Caption: Standard workflow for comprehensive thermal analysis of polymeric materials.

Detailed Protocol for Thermogravimetric Analysis (TGA)
  • Objective: To determine the decomposition temperature and char yield of the polymer, providing a direct measure of its inherent thermal stability.

  • Reference Standard: Based on ASTM E1131 and ASTM E2550.[3][10]

  • Sample Preparation: Ensure the polymer sample is completely dry to prevent mass loss from volatiles masking the true decomposition onset.[4] Weigh 5–10 mg of the sample into a tared TGA crucible (platinum or alumina is recommended for high-temperature runs).[11][12] A smaller sample size ensures uniform heating and minimizes thermal lag.[11]

  • Instrument Setup:

    • Calibrate the instrument's mass and temperature sensors using certified reference materials.

    • Purge the furnace with high-purity nitrogen gas at a flow rate of 50 mL/min for at least 30 minutes prior to the run.[13] Causality: An inert atmosphere is crucial to prevent thermo-oxidative degradation, allowing for the assessment of the polymer's intrinsic thermal stability without the influence of oxygen.[14][15]

  • Thermal Method:

    • Equilibrate the sample at 40 °C.

    • Ramp the temperature from 40 °C to 800 °C at a constant heating rate of 10 °C/min.[13] Causality: A 10 °C/min heating rate is a widely accepted standard that provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures to artificially higher values.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the T_d5%_ and T_d10%_, the temperatures at which 5% and 10% weight loss occurs, respectively. These are common metrics for the onset of significant degradation.

    • Record the char yield, which is the percentage of residual mass remaining at 800 °C. A higher char yield is often correlated with better flame retardancy.

Detailed Protocol for Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (T_g_), which indicates the upper service temperature for amorphous polymers.

  • Reference Standard: Based on ASTM D3418.[9]

  • Sample Preparation: Weigh 5–10 mg of the dry polymer sample into an aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan is used as the reference.[16]

  • Instrument Setup:

    • Perform temperature and enthalpy calibrations using a high-purity indium standard.

    • Maintain a nitrogen purge at 50 mL/min throughout the experiment.

  • Thermal Method (Heat-Cool-Heat Cycle):

    • First Heat: Ramp the temperature from 25 °C to a temperature approximately 30 °C above the expected T_g_ at a rate of 20 °C/min. Causality: This first heating scan erases the sample's prior thermal history, ensuring that the measured T_g_ is a true material property.[16]

    • Cool: Cool the sample back down to 25 °C at a rate of 20 °C/min.

    • Second Heat: Ramp the temperature again at 20 °C/min. Causality: The T_g_ is determined from this second heating scan. It appears as a step-like change in the heat flow curve.[5]

  • Data Analysis:

    • Analyze the heat flow curve from the second heating scan.

    • Determine the T_g_ as the midpoint of the inflection in the baseline.

Section 3: Comparative Thermal Stability Analysis

The incorporation of DEAP into a polyamide backbone influences its thermal properties by altering chain mobility and intermolecular forces. Below is a comparative analysis of a representative DEAP-based polyamide against two common classes of aramids: one derived from the linear, para-oriented terephthaloyl chloride and another from the kinked, meta-oriented isophthaloyl chloride.

Monomer Structures and Their Influence

G cluster_deap DEAP-Based Monomer cluster_alternatives Alternative Monomers DEAP This compound (DEAP) Introduces meta-linkage & amine functionality IPC Isophthaloyl Chloride (IPC) Standard meta-linkage DEAP->IPC Structural Comparison TPC Terephthaloyl Chloride (TPC) Standard para-linkage (linear, rigid) DEAP->TPC Structural Comparison IPC->TPC Isomers

Caption: Structural comparison of DEAP with common aramid monomers.

The meta-catenation from the isophthalate moiety in both DEAP and IPC prevents the formation of a fully linear, rigid polymer chain, which is characteristic of para-substituted monomers like TPC.[17] This disruption in linearity typically enhances solubility and lowers the glass transition temperature.

Quantitative Performance Data

The table below summarizes typical thermal properties for polyamides synthesized from these different monomers, based on data reported in scientific literature.[1][18][19][20]

PropertyPolymer A (DEAP-based)Polymer B (IPC-based)Polymer C (TPC-based)Rationale for Performance
Glass Transition Temp. (T_g_) ~250-270 °C~260-290 °C> 300 °CThe linear, rigid structure from TPC severely restricts chain rotation, leading to a very high T_g_. The meta-linkages in DEAP and IPC allow for more chain mobility, resulting in lower T_g_ values.[8][19]
5% Weight Loss Temp. (T_d5%) > 410 °C> 400 °C> 450 °CDecomposition is primarily dictated by the strength of the aromatic amide bonds. All three polymer types exhibit high decomposition temperatures due to their aromatic backbones. The para-structure of Polymer C often leads to superior thermal stability.[1][21]
10% Weight Loss Temp. (T_d10%) > 500 °C> 490 °C> 530 °CThe trend follows T_d5%, with the highly stable aromatic structure of TPC-based polyamides showing the highest resistance to thermal degradation.[1][19]
Char Yield @ 800°C (N₂) ~60%~55-60%> 65%High aromatic content in all polymers leads to significant char formation. The highly cross-linked network formed during the degradation of TPC-based polymers often results in the highest char yield.[19]

Section 4: Discussion and Implications for Researchers

The data clearly illustrates a fundamental trade-off in polymer design: processability versus ultimate thermal performance.

  • DEAP-Containing Polyamides (Polymer A): These materials represent a balanced approach. They exhibit excellent thermal stability, with decomposition temperatures well above 400 °C, making them suitable for high-temperature applications.[1] Their T_g_ is lower than that of their para-linked counterparts, which, combined with the structural disruption from the meta-linkage, can improve solubility in organic solvents. This is a significant advantage for processing techniques like solution casting of films or fiber spinning.[17] For drug development, this processability is key for creating complex device geometries or membranes.

  • Comparison with Alternatives:

    • IPC-based Polyamides (Polymer B): These are structurally the most similar to DEAP-based polymers and exhibit comparable thermal properties. The choice between DEAP and a standard isophthaloyl monomer may depend on other desired functionalities or specific synthetic pathways.

    • TPC-based Polyamides (Polymer C): These materials are the benchmark for ultimate thermal stability.[19] However, their rigidity and strong interchain packing make them notoriously difficult to process, often requiring harsh solvents and high temperatures.[1] They are ideal for applications where maximum thermal resistance is the sole priority and processing challenges can be overcome.

For professionals in drug development, a material's ability to withstand heat sterilization (e.g., autoclaving at 121°C or dry heat at >160°C) is critical. All the aromatic polyamides discussed here far exceed these requirements. The choice, therefore, may be driven by the need for optical clarity, chemical resistance, or the ease of manufacturing a device, where the enhanced processability of a DEAP-based system could be a deciding factor.

Conclusion

This compound is a valuable monomer for synthesizing high-performance aromatic polyamides that offer a compelling balance of high thermal stability and improved processability. While not reaching the absolute thermal decomposition resistance of their fully para-oriented cousins, DEAP-containing materials exhibit T_g_ values well over 250°C and decomposition temperatures exceeding 400°C, making them robust candidates for a wide range of demanding applications. By understanding the structure-property relationships elucidated through rigorous TGA and DSC analysis, researchers can make informed decisions to select or design polymers with the optimal profile for their specific needs.

References

  • Red Thermo. (n.d.). Mastering TGA Crucible Analysis for Polymer Thermal Stability.
  • Intertek. (n.d.). ASTM Testing for Plastics and Polymers.
  • University of Washington. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry.
  • ASTM International. (2017). E2550 Standard Test Method for Thermal Stability by Thermogravimetry.
  • Humboldt-Universität zu Berlin. (n.d.). Differential scanning calorimetry investigation of polymers.
  • ASTM International. (2021). E2550 Standard Test Method for Thermal Stability by Thermogravimetry.
  • Scribd. (n.d.). Polymer DSC.
  • Micom Laboratories Inc. (n.d.). ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load.
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  • MDPI. (2017). Functional Aromatic Polyamides.
  • Intertek. (n.d.). Thermal-Oxidative Stability ASTM D3012, GM9059P.
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  • Smithers. (n.d.). Differential Scanning Calorimetry (DSC) Analysis.
  • C-Therm. (n.d.). Thermal Gravimetric Analysis (TGA) - Plastics & Polymer Lab.
  • Bio-protocol. (2024). Thermogravimetric Analysis (TGA).
  • ResearchGate. (n.d.). DSC thermograms of the as-prepared sample of polyamide 2b and that after isothermal annealing.
  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA).
  • ResearchGate. (n.d.). TGA thermogram of the polyamide.
  • ResearchGate. (n.d.). DSC and TGA curves of polyimide1-3.
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A Senior Application Scientist's Guide to Evaluating the Porosity of Metal-Organic Frameworks Derived from Diethyl 5-aminoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the rational design of delivery vehicles is paramount. Metal-Organic Frameworks (MOFs) have emerged as exceptional candidates due to their high drug loading capacities and tunable release kinetics, properties that are fundamentally governed by their porosity.[1] The choice of the organic linker is a critical design parameter that dictates the resulting pore size, volume, and surface chemistry of the MOF.[2][3] This guide provides an in-depth evaluation of the porosity of MOFs derived from Diethyl 5-aminoisophthalate, a linker of interest due to its potential for creating functionalized porous environments.

While extensive experimental data for MOFs synthesized directly from this compound is not yet prevalent in the literature, we can establish a robust evaluative framework based on MOFs derived from its hydrolyzed form, 5-aminoisophthalic acid (5-AIP), and compare its expected performance against well-established benchmarks. This guide will detail the synthesis, the critical techniques for porosity characterization, and provide a comparative analysis to inform the design of novel MOF-based therapeutic systems.

Part 1: Synthesis of MOFs from 5-Aminoisophthalate Linkers

The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where metal salts and organic linkers are reacted in a solvent at elevated temperatures.[4][5] When using this compound as a precursor, it is crucial to recognize that the ethyl ester groups will likely undergo in situ hydrolysis under common solvothermal conditions to form the carboxylate groups necessary for coordination with the metal centers. Therefore, the resulting framework is analogous to one synthesized directly from 5-aminoisophthalic acid.

Proposed Solvothermal Synthesis Protocol

This protocol is a representative method for synthesizing a transition metal-based MOF using 5-aminoisophthalic acid, adapted from established procedures for similar systems.[6][7]

  • Precursor Solution Preparation: In a 20 mL glass vial, dissolve 0.181 g (1.0 mmol) of 5-aminoisophthalic acid and 0.247 g (1.0 mmol) of a transition metal salt (e.g., NiCl₂·6H₂O) in a solvent mixture, such as 5 mL of ethanol and 5 mL of deionized water.[6]

  • Solvothermal Reaction: Seal the vial tightly and place it in a programmable oven. Heat the mixture to 120 °C for 72 hours. The slow heating and cooling rates are critical for promoting the growth of high-quality crystals.

  • Isolation and Washing: After the reaction, allow the oven to cool to room temperature. Collect the resulting crystalline product by filtration. Wash the crystals thoroughly with the synthesis solvent (e.g., ethanol/water mixture) and then with a solvent like N,N-dimethylformamide (DMF) to remove unreacted precursors.

  • Activation: To ensure the pores are accessible for porosity measurements and subsequent applications, the solvent molecules residing within the pores must be removed. This "activation" process is a critical step.[8] A common method is to exchange the wash solvent with a more volatile solvent (e.g., ethanol or acetone) and then heat the sample under a dynamic vacuum. For example, the sample might be heated to 150 °C under vacuum for 12-24 hours until outgassing ceases.

Part 2: The Cornerstone of Evaluation: Gas Physisorption Analysis

The most powerful and widely used technique for characterizing the porosity of MOFs is gas physisorption, typically using nitrogen gas at 77 K (the boiling point of liquid nitrogen).[9][10] The resulting adsorption-desorption isotherm provides a wealth of information about the material's specific surface area, pore volume, and pore size distribution.[11]

Theoretical Foundations: BET and Langmuir Models

The data from a nitrogen physisorption experiment is plotted as the volume of gas adsorbed versus the relative pressure (P/P₀). The shape of this isotherm gives initial clues about the nature of the porosity. To extract quantitative data, we rely on established theoretical models.

  • Brunauer-Emmett-Teller (BET) Theory: The BET theory is the most common method for determining the specific surface area of porous materials.[12] It extends the Langmuir theory of monolayer adsorption to multilayer adsorption, providing a model to calculate the amount of gas required to form a monolayer on the material's surface.[13] The BET equation is typically applied in the relative pressure range of 0.05 to 0.35. For microporous materials like many MOFs, this range may need to be adjusted to a lower pressure region to obtain physically meaningful results.

  • Langmuir Theory: The Langmuir model assumes monolayer adsorption on a homogeneous surface and is often used to calculate the surface area of materials that are predominantly microporous. The Langmuir surface area is often reported alongside the BET area and can be significantly larger for microporous materials.

The total pore volume is typically estimated from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ ≈ 0.99), assuming the pores are completely filled with condensed liquid adsorbate.[14] The pore size distribution can be calculated from the isotherm data using models like the Barrett-Joyner-Halenda (BJH) method for mesopores or more advanced methods like Density Functional Theory (DFT) for micropores.[11][15]

Detailed Experimental Protocol: Nitrogen Adsorption Measurement

The following protocol outlines the standard procedure for evaluating MOF porosity using a volumetric gas adsorption analyzer.

  • Sample Preparation (Degassing/Activation):

    • Accurately weigh approximately 50-100 mg of the synthesized MOF sample into a sample tube of known weight.

    • Attach the sample tube to the degassing port of the gas adsorption analyzer.

    • Heat the sample under high vacuum. A typical degassing condition for a robust MOF like UiO-66 is 150-200 °C for at least 4 hours.[16] The goal is to remove all guest molecules without causing structural collapse. The temperature and duration must be optimized for each specific MOF.

    • After degassing, cool the sample to room temperature and weigh it again to determine the precise mass of the activated sample.

  • Analysis:

    • Transfer the sample tube to the analysis port of the instrument.

    • Place a Dewar flask filled with liquid nitrogen (77 K) around the sample tube.

    • Initiate the analysis program. The instrument will automatically dose known amounts of nitrogen gas into the sample tube and measure the pressure as the gas adsorbs onto the material.

    • The analysis typically involves measuring a 40- to 60-point adsorption and desorption isotherm over a relative pressure (P/P₀) range from approximately 10⁻⁶ to 0.995.

  • Data Processing:

    • Use the instrument's software to plot the adsorption-desorption isotherm.

    • Calculate the BET specific surface area by selecting an appropriate linear range in the BET plot (typically P/P₀ = 0.05-0.30).[13]

    • Calculate the Langmuir surface area.

    • Determine the total pore volume from the amount of gas adsorbed at a relative pressure close to 1.

    • Calculate the pore size distribution using an appropriate model (e.g., NLDFT or BJH).

G cluster_prep Sample Preparation cluster_analysis Gas Adsorption Analysis cluster_data Data Processing & Analysis synthesis MOF Synthesis washing Solvent Washing synthesis->washing activation Activation (Degassing) washing->activation weighing Precise Weighing activation->weighing measurement N₂ Adsorption/Desorption Isotherm Measurement (77 K) weighing->measurement isotherm_plot Plot Isotherm measurement->isotherm_plot bet BET Surface Area Calculation isotherm_plot->bet pore_vol Total Pore Volume Calculation isotherm_plot->pore_vol psd Pore Size Distribution (e.g., NLDFT/BJH) isotherm_plot->psd

Caption: Experimental workflow for MOF porosity evaluation.

Part 3: Comparative Porosity Data and Analysis

To contextualize the potential porosity of a MOF derived from this compound, we compare it with several benchmark MOFs known for their distinct porous structures and a series of MOFs synthesized from 5-aminoisophthalic acid itself.

MaterialMetal CenterBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Reference(s)
Benchmark MOFs
UiO-66Zr~1200 - 1600~0.5 - 0.7~6 (triangular windows)[17][18][19]
ZIF-8Zn~1300 - 1800~0.6 - 0.7~3.4 (aperture), 11.6 (cage)[10][14][20]
MIL-101(Cr)Cr~3200 - 4500~1.4 - 2.1~29 and 34 (cages)[21][22][23]
5-AIP Derived MOFs
Complex 1CoData not availableData not available7.05[6][7]
Complex 2ZnData not availableData not available14.67[6][7]
Complex 3NiData not availableData not available10.45[6][7]
Complex 4CdData not availableData not available8.87[6][7]
Expert Insights and Causality
  • Influence of the Metal Center: As demonstrated by the work of Lin et al. on 5-AIP derived MOFs, the choice of the metal ion (Co, Zn, Ni, Cd) dramatically influences the resulting crystal structure and, consequently, the pore dimensions.[7] The different coordination geometries and ionic radii of the metals lead to distinct framework topologies, ranging from smaller pores (7.05 Å for Co) to significantly larger ones (14.67 Å for Zn).[6][7] This highlights that even with the same functionalized linker, the porosity is not a fixed property but a result of the metal-linker combination.

  • Role of the Functional Group: The amino (-NH₂) group on the isophthalate linker introduces a basic site within the pore environment. This functionality can serve as a hydrogen bond donor or acceptor, potentially influencing how guest molecules, such as drugs, interact with the framework. While it may not drastically alter the BET surface area compared to a non-functionalized isophthalate MOF of the same topology, it fundamentally changes the surface chemistry, which is critical for applications like catalysis and targeted drug delivery.

  • Comparison with Benchmarks:

    • UiO-66 is known for its exceptional chemical and thermal stability due to the strong Zr-O bonds.[18] Its porosity is defined by small, uniform micropores. A 5-AIP based MOF would likely exhibit lower stability but could offer larger or more chemically tailored pores.

    • ZIF-8 features a flexible framework with small pore apertures that can "gate" or open to allow larger molecules into its internal cages. This flexibility is a key feature not typically observed in more rigid isophthalate-based systems.

    • MIL-101(Cr) represents an upper echelon of porosity, with a hierarchical structure containing very large mesoporous cages.[22][23] It serves as a high-water mark for what can be achieved in terms of surface area and pore volume. A MOF from this compound is unlikely to achieve this level of porosity without the specific trimeric chromium cluster that defines the MIL-101 structure.

The expected porosity of a MOF from this compound would be highly dependent on the chosen metal and synthesis conditions. However, based on its structural analogues, it is reasonable to predict the formation of a microporous to small mesoporous material, with a surface area potentially in the range of 500-1500 m²/g. The key differentiating factor will be the chemically active pore surface furnished by the amino groups.

G cluster_linker Organic Linker Design cluster_sbu Inorganic Node cluster_mof Resulting MOF Properties Linker Linker Backbone (e.g., Isophthalate) Topology Framework Topology Linker->Topology Length & Rigidity FuncGroup Functional Group (-NH₂, -OH, etc.) Chemistry Pore Surface Chemistry FuncGroup->Chemistry Metal Metal Ion/Cluster (e.g., Zn, Zr) Metal->Topology Coordination Geometry Porosity Porosity (Surface Area, Pore Size/Volume) Topology->Porosity Chemistry->Porosity Influences Guest Interaction

Caption: Relationship between MOF components and porosity.

Conclusion

Evaluating the porosity of a novel MOF, such as one derived from this compound, is a multi-faceted process grounded in precise synthesis and rigorous characterization. While direct porosity data from gas adsorption is needed for a definitive assessment, a comparative analysis provides critical insights. By understanding the synthesis protocols, mastering the principles and practice of gas physisorption analysis, and comparing against structurally related and benchmark materials, researchers can rationally design and validate new MOFs. The amino-functionalized pore environment of a 5-AIP-based MOF presents a compelling platform for advanced applications, particularly in drug delivery, where both the physical space and chemical nature of the pores are key to performance.

References

  • Wikipedia. (n.d.). Metal–organic framework. Retrieved from [Link]

  • ResearchGate. (2017). Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol. Retrieved from [Link]

  • Bradshaw, D., et al. (2022). Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker. CrystEngComm, 24(2), 249-261. Retrieved from [Link]

  • Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
  • ResearchGate. (n.d.). Porosity evolution during PSE of UiO-66. Retrieved from [Link]

  • ResearchGate. (n.d.). Pore size distribution of MIL-101(HF), MIL-101(N.A.), MIL-101(Acetic.... Retrieved from [Link]

  • ResearchGate. (n.d.). Porosity properties of ZIF-8, PET and ZIF-8/PET. Retrieved from [Link]

  • Lin, Z., et al. (2017). Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol. Crystal Growth & Design, 17(11), 5946-5953. Retrieved from [Link]

  • Horcajada, P., et al. (2010). Porous metal–organic frameworks for drug delivery: a new generation of nanocarriers.
  • ResearchGate. (n.d.). The summary of specific surface area, pore volume, and particle size of samples. Retrieved from [Link]

  • Tan, J. C., et al. (2010). Chemical structure, network topology, and porosity effects on the mechanical properties of Zeolitic Imidazolate Frameworks. Proceedings of the National Academy of Sciences, 107(22), 9938-9943. Retrieved from [Link]

  • Covalent Metrology. (n.d.). Pore Size and Pore Volume Measurement of Metal Organic Frameworks. Retrieved from [Link]

  • Li, W., et al. (2023). UiO-66 Metal-Organic Framework Membranes: Structural Engineering for Separation Applications. Membranes, 13(7), 659. Retrieved from [Link]

  • Wang, H., et al. (2022). Nanofused Hierarchically Porous MIL-101(Cr) for Enhanced Methyl Orange Removal and Improved Catalytic Activity. Nanomaterials, 12(10), 1735. Retrieved from [Link]

  • Wikipedia. (n.d.). BET theory. Retrieved from [Link]

  • Hirscher, M., et al. (2009). BET specific surface area and pore structure of MOFs determined by hydrogen adsorption at 20 K. Physical Chemistry Chemical Physics, 11(42), 9805-9808. Retrieved from [Link]

  • Walton, K. S., & Snurr, R. Q. (2007). Applicability of the BET Method for Determining Surface Areas of Microporous Metal−Organic Frameworks. Journal of the American Chemical Society, 129(27), 8552-8556.
  • ResearchGate. (n.d.). Pore structures of UiO-66 and UiO-66-NH2. Retrieved from [Link]

  • Das, S., & Deka, J. R. (2022). Engineering the ZIF-8 Pore for Electrochemical Sensor Applications: A Mini Review. ACS Omega, 7(31), 27071-27083. Retrieved from [Link]

  • Llewellyn, P. L., et al. (2008). Gas Adsorption Properties of the Chromium-Based Metal Organic Framework MIL-101. The Journal of Physical Chemistry C, 112(34), 13243-13248.
  • Anderson, R. A., & Park, J. (2024). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. Journal of Visualized Experiments, (205), e65716. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Surface Area | Pore Size | BET and DFT. Retrieved from [Link]

  • Yaghi, O. M., et al. (1999). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of the American Chemical Society, 121(8), 1699-1702.
  • Al-Maythalony, B. A., et al. (2018). Preparation of UiO-66 MOF-Bonded Porous-Layer Open-Tubular Columns Using an In Situ Growth Approach for Gas Chromatography. Molecules, 23(11), 2867. Retrieved from [Link]

  • Llabrés i Xamena, F. X., et al. (2012). Metal–organic frameworks of the MIL-101 family as heterogeneous single-site catalysts. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 370(1965), 2857-2875. Retrieved from [Link]

  • Farha, O. K., et al. (2015). Ultrahigh surface area zirconium MOFs and insights into the applicability of the BET theory. Journal of the American Chemical Society, 137(10), 3585-3591. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). Synthesis and Characterization of ZIF-8 and ZIF-8/polymer composites. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Diethyl 5-aminoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Diethyl 5-aminoisophthalate (CAS No. 42122-73-6). As drug development professionals, our commitment to safety and environmental stewardship is paramount. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and responsibility within the laboratory.

A Note on Analog Data: While specific hazard data for this compound is limited, extensive data is available for its close structural analog, Dimethyl 5-aminoisophthalate (CAS No. 99-27-4). Given the similarity in their functional groups, this guide incorporates hazard information from the dimethyl analog as a prudent safety measure.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound and its analogs are classified as irritants. The primary risks associated with handling this compound are contact-based, affecting the skin, eyes, and respiratory system.

  • Eye Irritation (H319): Causes serious eye irritation.[1][2] Direct contact with the powder or solutions can lead to redness, pain, and potential damage to the cornea. The ester functional groups can be hydrolyzed to phthalic acid and ethanol on contact with moisture in the eye, contributing to the irritant effect.

  • Skin Irritation & Sensitization (H315, H317): Causes skin irritation and may cause an allergic skin reaction.[1][2] Prolonged or repeated contact can cause dermatitis. Aromatic amines are a well-known class of potential skin sensitizers.

  • Respiratory Irritation (H335): May cause respiratory irritation.[1][3] Inhalation of the fine powder can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath.

Environmentally, the analog compound is considered slightly harmful to water, mandating that it not be discharged into the environment.[4] Therefore, all waste streams must be managed as controlled, hazardous waste.

Personnel Protection & Safety Measures

Based on the risk assessment, a multi-layered approach to personal protective equipment (PPE) is mandatory when handling or disposing of this compound.

  • Engineering Controls: All handling of the solid chemical or concentrated solutions should occur within a certified chemical fume hood to minimize the risk of inhalation.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and ensure they are inspected for integrity before each use. Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened. For tasks with a higher risk of contamination, consider a chemically resistant apron.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved N95 dust mask or a higher-rated respirator is required.

Hygiene Practices: Never eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste. [5] Under no circumstances should it be disposed of down the drain or in regular trash receptacles.[5]

Experimental Workflow: Waste Segregation and Storage

  • Waste Identification: All materials that have come into contact with this compound are to be considered hazardous waste. This includes:

    • Residual solid chemical.

    • Solutions containing the chemical.

    • Contaminated labware (e.g., pipette tips, weighing boats, vials).

    • Used PPE (gloves, bench paper, etc.).

    • Materials used for spill cleanup.[5][6]

  • Container Selection:

    • Use only designated, chemically compatible hazardous waste containers. High-density polyethylene (HDPE) containers are a suitable choice.

    • The container must be in good condition, free of leaks or cracks, and must have a secure, vapor-tight lid.[7]

    • For liquid waste, maintain a 10% headspace to allow for vapor expansion.

  • Waste Segregation:

    • Dedicate a specific waste container solely for this compound and its associated contaminated materials.

    • Crucially, do not mix this waste with other chemical waste streams. [7] Mixing incompatible wastes can lead to dangerous chemical reactions, gas generation, or compromise the integrity of the disposal pathway.

  • Labeling:

    • Proper labeling is a critical regulatory requirement. The container must be clearly and indelibly labeled from the moment the first drop of waste is added.

    • The label must include:

      • The words "HAZARDOUS WASTE" [5][7]

      • The full chemical name: "this compound"

      • The primary hazards: "Irritant," "Skin Sensitizer"

      • An accurate list of all components and their approximate percentages.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA, which should be at or near the point of waste generation.[5]

    • The container must be kept closed at all times, except when adding waste.[7] This is a key EPA requirement to prevent the release of vapors into the laboratory atmosphere.[6]

  • Final Disposal:

    • Once the waste container is full or has been in the SAA for the maximum allowed time (per institutional policy, typically not exceeding one year), arrange for its collection.

    • Contact your institution's Environmental Health and Safety (EHS) office or licensed hazardous waste disposal contractor for pickup.[5]

Emergency Protocol: Spill Management

In the event of a spill, prompt and correct action is essential to mitigate exposure and prevent environmental contamination.

  • Evacuate and Alert: Immediately alert colleagues in the vicinity. If the spill is large or involves airborne dust, evacuate the immediate area.

  • Don PPE: Before attempting any cleanup, don the full complement of PPE as described in Section 2.

  • Containment: Prevent the spill from spreading. For liquid spills, use an inert, non-combustible absorbent material like vermiculite or sand.

  • Cleanup:

    • For solid spills: Carefully sweep or scoop the material to avoid generating dust. Use a plastic dustpan. Do not use a brush that could flick particles into the air.

    • For liquid spills: Once absorbed, carefully scoop the absorbent material into your designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (such as ethanol or isopropanol) and then wash with soap and water. All cleaning materials (wipes, paper towels) must also be placed in the hazardous waste container.[5]

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Data Presentation and Visualization

Summary of Hazards and Protective Measures
Hazard ClassificationGHS CodeDescriptionRequired PPE
Serious Eye IrritationH319Causes serious eye irritation[1][2]Chemical Safety Goggles / Face Shield
Skin IrritationH315Causes skin irritation[1][3]Chemical-Resistant Gloves (Nitrile)
Skin SensitizationH317May cause an allergic skin reaction[2]Chemical-Resistant Gloves (Nitrile)
Respiratory IrritationH335May cause respiratory irritation[1][3]Fume Hood / N95 Respirator
Disposal Workflow Diagram

G cluster_0 Waste Generation & Segregation cluster_1 Accumulation cluster_2 Final Disposal start Waste Generated (Solid, Liquid, Contaminated Labware) identify Identify as Hazardous Waste start->identify container Select Compatible & Labeled Container identify->container add_waste Add Waste to Container in Satellite Accumulation Area (SAA) container->add_waste check_full Container Full or Time Limit Reached? seal Keep Container Securely Sealed add_waste->seal seal->check_full Periodically Check check_full->seal No contact_ehs Arrange Pickup by EHS or Licensed Contractor check_full->contact_ehs Yes

Caption: Decision workflow for this compound waste management.

References

  • PubChem. Dimethyl 5-aminoisophthalate - 8.1 Hazards Identification. National Center for Biotechnology Information. [Link]

  • ChemBK. Dimethyl,5-aminoisophthalate - Risk and Safety. ChemBK. [Link]

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. ChemView. EPA. [Link]

  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]

  • Occupational Safety and Health Administration. DIETHYL PHTHALATE. U.S. Department of Labor. [Link]

  • Boston University Environmental Health & Safety. Chemical Waste Management Guide. Boston University. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.